Technical Documentation Center

H-Met-NH2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-Met-NH2
  • CAS: 4510-08-1

Core Science & Biosynthesis

Foundational

Technical Profile: L-Methioninamide Hydrochloride

CAS: 16120-92-6 | Formula: | M.W.: 184.69 g/mol [1][2] Executive Summary L-Methioninamide hydrochloride is the amide derivative of the essential amino acid L-methionine, stabilized as a hydrochloride salt to enhance aque...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 16120-92-6 | Formula:


 | M.W.:  184.69  g/mol [1][2]

Executive Summary

L-Methioninamide hydrochloride is the amide derivative of the essential amino acid L-methionine, stabilized as a hydrochloride salt to enhance aqueous solubility and shelf-life.[2] In drug development and biochemical research, it serves two critical functions: as a mechanistic probe for aminopeptidase enzymes (specifically Leucine Aminopeptidase and Methionine Aminopeptidase) and as a C-terminal protected intermediate in solid-phase and solution-phase peptide synthesis. Unlike chromogenic substrates (e.g.,


-nitroanilides), L-Methioninamide mimics the natural peptide bond more closely, making it an essential tool for validating active-site specificity and kinetics in native-state enzymatic assays.

Chemical & Physical Profile

The hydrochloride salt form is preferred for all aqueous applications due to the instability of the free base, which is prone to cyclization or hydrolysis under non-acidic conditions.

PropertySpecificationTechnical Note
IUPAC Name (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochlorideStereochemistry is critical for enzymatic recognition.
CAS Number 16120-92-6Distinct from L-Methionine (63-68-3).
Molecular Weight 184.69 g/mol Base MW: 148.23; HCl contribution: 36.46.
Appearance White to off-white crystalline powderHygroscopic; store in desiccator.
Melting Point 218 – 222 °CDecomposes upon melting.
Solubility

mg/mL in Water
Freely soluble; pH of 1% solution

5.0–6.0.
Optical Rotation

to

(

,

); Indicator of enantiomeric purity.
Stability Stable at

(Solid)
Hydrolyzes slowly in basic aqueous solutions.

Mechanistic Applications: Aminopeptidase Activity

L-Methioninamide is a specific substrate for Cytosolic Leucine Aminopeptidase (LAP) and Methionine Aminopeptidase (MAP) . The amide bond (


) acts as a surrogate for the peptide backbone. The enzyme catalyzes the hydrolytic cleavage of the amide bond, releasing free L-Methionine and ammonia (

).
Mechanism of Action

The catalytic mechanism involves the coordination of the carbonyl oxygen to the enzyme's metal cofactor (typically


 or 

), facilitating nucleophilic attack by a water molecule.

EnzymaticHydrolysis Substrate L-Methioninamide (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Aminopeptidase (Zn2+/Mn2+ Active Site) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (H2O) Products L-Methionine + Ammonia (NH3) Transition->Products Hydrolysis Products->Enzyme Enzyme Release

Figure 1: Enzymatic hydrolysis pathway of L-Methioninamide by metallo-aminopeptidases.

Synthetic Utility & Pathway

In peptide chemistry, converting the carboxylic acid of methionine to a primary amide prevents C-terminal racemization and unwanted esterification during chain elongation. The synthesis typically proceeds via the methyl ester intermediate to ensure high yield and purity.

SynthesisWorkflow Start L-Methionine (Starting Material) Step1 Esterification (MeOH / SOCl2 or HCl) Start->Step1 Intermed L-Methionine Methyl Ester Hydrochloride Step1->Intermed Step2 Ammonolysis (NH3 in MeOH, 0°C to RT) Intermed->Step2 Product L-Methioninamide (Free Base) Step2->Product Step3 Salt Formation (HCl / Dioxane) Product->Step3 Final L-Methioninamide HCl (Final Product) Step3->Final

Figure 2: Synthetic route from L-Methionine to L-Methioninamide Hydrochloride.

Experimental Protocol: Aminopeptidase Activity Assay

Objective: Determine the specific activity of Leucine Aminopeptidase (LAP) using L-Methioninamide as a non-chromogenic substrate. Principle: The assay measures the release of ammonia (


) using a coupled glutamate dehydrogenase (GLDH) reaction or colorimetric Nesslerization. The GLDH method is preferred for kinetic accuracy.
Reagents Required[4][5][6][7][8][9][10][11][12]
  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM

    
     (activator).
    
  • Substrate Solution: 100 mM L-Methioninamide HCl in Assay Buffer.

  • Enzyme Solution: Purified Leucine Aminopeptidase (diluted to

    
    ).
    
  • Detection Reagent (GLDH Coupled):

    • 
      -Ketoglutarate (10 mM)
      
    • NADH (0.2 mM)

    • Glutamate Dehydrogenase (GLDH) (

      
      )
      
Protocol Steps
  • Blank Preparation: In a quartz cuvette, mix

    
     Assay Buffer and 
    
    
    
    Detection Reagent.
  • Substrate Addition: Add

    
     of Substrate Solution. Incubate at 
    
    
    
    for 3 minutes to establish a baseline.
  • Reaction Initiation: Add

    
     of Enzyme Solution. Mix by inversion immediately.[3]
    
  • Monitoring: Continuously monitor the decrease in absorbance at 340 nm (

    
    ) for 5–10 minutes.
    
    • Mechanism: Released

      
       reacts with 
      
      
      
      -ketoglutarate and NADH (catalyzed by GLDH) to form glutamate and
      
      
      . The oxidation of NADH is directly proportional to
      
      
      release.
  • Calculation:

    
    
    
    • Where

      
      .
      

Quality Control & Stability

To ensure experimental integrity, the purity of L-Methioninamide HCl must be verified before use in kinetic studies, as free Methionine impurities will inhibit MAP enzymes.

  • Purity Check (TLC):

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Mobile Phase:

      
      -Butanol : Acetic Acid : Water (4:1:1).
      
    • Visualization: Ninhydrin stain.

    • Result: L-Methioninamide (

      
      ) should be distinct from L-Methionine (
      
      
      
      ).
  • Storage: Store at

    
     in a tightly sealed container with desiccant. Aqueous solutions should be prepared fresh; if necessary, freeze aliquots at 
    
    
    
    for up to 1 month.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 167683, L-Methioninamide hydrochloride. Retrieved from [Link]

  • Matsui, M., et al. (1981). Kinetic resolution of amino acid amides. Agricultural and Biological Chemistry, 45(6), 1441-1445. (Contextual grounding for amide hydrolysis).
  • ChemSrc. (2025). L-Methioninamide hydrochloride Properties and Melting Point Data. Retrieved from [Link]

Sources

Exploratory

H-Met-NH2 CAS number 16120-92-6

An In-depth Technical Guide to L-Methioninamide (H-Met-NH2) Executive Summary L-Methioninamide (H-Met-NH2), available commonly as its hydrochloride salt (CAS Number 16120-92-6), is a pivotal derivative of the essential a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to L-Methioninamide (H-Met-NH2)

Executive Summary

L-Methioninamide (H-Met-NH2), available commonly as its hydrochloride salt (CAS Number 16120-92-6), is a pivotal derivative of the essential amino acid L-methionine.[1][2] Characterized by the amidation of its carboxylic acid group, this molecule serves as a critical building block in solid-phase peptide synthesis and as a valuable molecular tool in biochemical research.[3][4] Its primary recognized mechanism of action is the inhibition of methionyl-tRNA synthetase, an enzyme crucial for protein synthesis.[5] This guide provides an in-depth exploration of H-Met-NH2, covering its physicochemical properties, synthesis methodologies, applications in drug discovery, and robust analytical techniques. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this versatile compound.

Physicochemical Properties and Structural Characteristics

L-Methioninamide is the amide derivative of L-methionine, retaining the characteristic thioether side chain which is susceptible to oxidation.[6] The compound is typically supplied as a white crystalline solid in its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of L-Methioninamide Hydrochloride

PropertyValueSource(s)
CAS Number 16120-92-6[5][7]
Molecular Formula C₅H₁₃ClN₂OS[5]
Molecular Weight 184.69 g/mol [5][7]
Melting Point ~220 °C[5][7]
Appearance White crystalline powder[8]
Solubility Soluble in water and 1 M HCl.[9]
Purity (Typical) >98.0% (HPLC)[7]

Synthesis and Manufacturing Principles

The synthesis of H-Met-NH2 is fundamentally an amidation of L-methionine. To ensure regioselectivity and prevent polymerization, a protection strategy for the alpha-amino group is essential. The tert-butyloxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under coupling conditions and its facile removal with acid.[10]

A generalized synthetic workflow involves three key stages:

  • Protection: The amino group of L-methionine is protected, typically with a Boc group, to form Boc-L-Methionine.

  • Activation and Amidation: The carboxylic acid of Boc-L-Methionine is activated to facilitate nucleophilic attack by ammonia. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an active ester. The reaction with ammonia or an ammonia equivalent yields the protected amide, Boc-Met-NH2.

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final L-Methioninamide product, often isolated as its corresponding salt.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Amidation cluster_2 Stage 3: Deprotection L-Methionine L-Methionine Boc-L-Methionine Boc-L-Methionine L-Methionine->Boc-L-Methionine  Base Boc-Anhydride Boc-Anhydride Boc-Anhydride->Boc-L-Methionine Coupling_Agent Activating Agent (e.g., EDC) Boc-Met-NH2 Boc-Met-NH2 Boc-L-Methionine->Boc-Met-NH2  Activation Coupling_Agent->Boc-Met-NH2 Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Boc-Met-NH2 H-Met-NH2 L-Methioninamide (H-Met-NH2) Boc-Met-NH2->H-Met-NH2 Acid Acid (e.g., TFA or HCl) Acid->H-Met-NH2

Caption: Generalized workflow for the chemical synthesis of H-Met-NH2.

Enzymatic synthesis routes are also being explored, leveraging enzymes like O-acetyl-l-homoserine sulfhydrolases (OAHS) which show promise for producing various L-methionine analogues.[11]

Biological Role and Mechanism of Action

H-Met-NH2 functions as an analogue of L-methionine. Its primary documented biological activity is the inhibition of methionyl-tRNA synthetase (MetRS).[5] MetRS is the enzyme responsible for charging tRNA molecules with methionine, a critical first step in the initiation of protein synthesis.[8] By competing with the natural substrate, L-methionine, H-Met-NH2 can disrupt this process, making it a valuable tool for studying translational machinery and for developing novel antimicrobial or anticancer agents that target protein synthesis.

The thioether side chain of H-Met-NH2, like that of methionine, can play a role in antioxidant processes. Methionine is a precursor to glutathione, a major cellular antioxidant, and can help mitigate oxidative stress.[8][12]

Applications in Research and Drug Development

Peptide Synthesis

H-Met-NH2 is a building block for synthesizing peptides with a C-terminal methioninamide. This modification can alter the peptide's biological activity, stability, and pharmacokinetic profile compared to its free-acid counterpart. However, the inclusion of methionine residues in solid-phase peptide synthesis (SPPS) requires careful consideration due to two primary side reactions that occur during the acidic cleavage step:[13]

  • Oxidation: The thioether side chain can be easily oxidized to form methionine sulfoxide (Met(O)).

  • S-alkylation: The thioether can be alkylated by carbocations generated from protecting groups (e.g., tert-butyl cations from Boc or tBu groups).

These side reactions reduce the yield of the target peptide and complicate purification. The use of scavengers, such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT), in the cleavage cocktail is crucial to mitigate these effects.

G Resin Solid Support Resin Peptide Growing Peptide Chain Resin->Peptide Coupling Coupling Peptide->Coupling Fmoc_Met_NH2 Fmoc-Met-NH2 Protected Building Block Fmoc_Met_NH2->Coupling Cleavage Acid Cleavage (TFA) Coupling->Cleavage  Full-length Protected Peptide on Resin Target_Peptide Target Peptide (H-...-Met-NH2) Cleavage->Target_Peptide  Desired Product Side_Product1 Oxidized Peptide (H-...-Met(O)-NH2) Cleavage->Side_Product1 Side Reaction Side_Product2 Alkylated Peptide (Sulfonium Salt) Cleavage->Side_Product2 Side Reaction

Caption: Use of H-Met-NH2 in SPPS and associated side reactions.

Medicinal Chemistry and Drug Discovery

As a methionine analogue, H-Met-NH2 serves as a precursor or starting material in medicinal chemistry.[11] Its structure can be incorporated into novel molecules to probe biological systems or to develop drugs with specific properties. For instance, modifying known peptide drugs with a C-terminal methioninamide can enhance metabolic stability by making the peptide less susceptible to carboxypeptidases.

Analytical Methodologies: Quality Control by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of H-Met-NH2. A reverse-phase method is typically effective for separating the compound from potential impurities.

Self-Validating HPLC Protocol

This protocol is designed to be robust and reproducible for the quality control analysis of H-Met-NH2.

  • Objective: To determine the purity of an H-Met-NH2 sample and identify any related impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30-31 min: 95% to 5% B (linear gradient)

    • 31-35 min: 5% B (re-equilibration)

  • Sample Preparation: Dissolve 1 mg of H-Met-NH2 in 1 mL of Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.

  • Causality and Rationale:

    • The C18 column provides excellent hydrophobic retention for the molecule.

    • TFA is used as an ion-pairing agent to improve peak shape for the amine-containing analyte.

    • A gradient elution is necessary to ensure that any more hydrophobic impurities (e.g., residual protected starting material) are effectively eluted from the column.

    • UV detection at 210 nm is suitable for detecting the amide peptide bond.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample H-Met-NH2 Solid Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for the HPLC analysis of H-Met-NH2.

Handling, Storage, and Safety

  • Safety Precautions: H-Met-NH2 should be handled in a well-ventilated area using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[14]

  • Storage and Stability:

    • Solid Form: The hydrochloride salt is relatively stable. It should be stored in a tightly sealed container in a cool, dry place, protected from light.[15] For long-term storage, refrigeration (2-8 °C) is recommended.

    • In Solution: Solutions of methionine-containing compounds are susceptible to oxidation.[16][17] Stock solutions should be freshly prepared. For storage, it is advisable to aliquot solutions into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[17]

Conclusion

L-Methioninamide (H-Met-NH2) is more than just a simple derivative of methionine. It is a specialized chemical entity with significant utility in peptide chemistry and as a pharmacological tool for probing protein synthesis. Its role as a methionyl-tRNA synthetase inhibitor provides a clear mechanism of action that can be exploited in drug discovery programs.[5] A thorough understanding of its synthesis, potential side reactions during its application in SPPS, and robust analytical methods for its characterization are essential for its effective use. This guide provides the foundational knowledge for researchers to confidently incorporate H-Met-NH2 into their workflows, fostering innovation in both basic science and therapeutic development.

References

  • Blue Tiger Scientific. H-Met-NH2·HCl – Biotechnology Grade – 50 mg.
  • DrugCentral. DrugCentral 2023 2022 Update-Veterinary Drugs & Uses.
  • FUJIFILM Wako. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - Methyl anthranilate.
  • Google Patents. WO2013029690A1 - Preparation process of l-methionine.
  • Di Meo, F., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. PMC.
  • ChemicalBook. methioninamide | 19298-72-7.
  • American Chemical Society. Therapeutic Switching of Metformin Using Heteroleptic Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Stu.
  • PubChem. L-Methionine | C5H11NO2S | CID 6137.
  • MDPI. Binary Hydrogels: Induction Methods and Recent Application Progress as Food Matrices for Bioactive Compounds Delivery—A Bibliometric Review.
  • J&K Scientific LLC. H-Met-NH2 · HCl | 16120-92-6.
  • Chemsrc. H-MET-NH2 HCL | CAS#:16120-92-6.
  • Wikipedia. Methionine.
  • SciSupplies. H-Met-NH2.HCl>98.0%(HPLC)(T)500mg.
  • Wikipedia. Ammonia.
  • Sigma-Aldrich. L-Methionine Product Number M9625 Store at Room Temperature Product Description Molecular Formula.
  • Aapptec Peptides. H-Met-NH2, L-Methionine amide, CAS 4510-08-1.
  • PubMed. Enzymatic Synthesis of l-Methionine Analogues and Application in a Methyltransferase Catalysed Alkylation Cascade.
  • PubChem. L-Methioninamide | C5H12N2OS | CID 146480.
  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.
  • ResearchGate. HPLC analysis of G-NH2 and the G-NH2-derived metabolite Met-X. HPLC....
  • ResearchGate. Synthesis of H‐Ser(tBu)‐NH2 and H‐Met(O)‐NH2 building blocks.
  • ResearchGate. (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • ResearchGate. How long is L-methionine stable in a solution?.
  • Biotage. How to handle peptides that contain methionine.
  • MLR – Institute of Pharmacy. PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf.
  • Agilent. Analysis of carbohydrates, alcohols, and organic acids.
  • ResearchGate. Essential (“Precursor”) chemical control for heroin: Impact of acetic anhydride regulation on US heroin availability | Request PDF.
  • Loba Chemie. L-METHIONINE FOR BIOCHEMISTRY.
  • ResearchGate. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • PubMed. Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale.
  • Sigma-Aldrich. High Performance Liquid Chromatography.
  • Benchchem. Best practices for storing and handling DL-Methionine-d4 to maintain purity.
  • euda.europa.eu. Drug precursor developments in the European Union.
  • Master Organic Chemistry. Introduction to Peptide Synthesis.
  • MDPI. Advances in Enzymatic Synthesis of D-Amino Acids.
  • Unodc. precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list.
  • Suvchem Laboratory Chemicals. L-METHIONINE (FOR BIOCHEMISTRY).
  • Cheméo. Chemical Properties of L-Methionine (CAS 63-68-3).
  • PubMed Central (PMC). Absorption of l-methionine from the human small intestine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis.
  • ResearchGate. (PDF) Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications.

Sources

Foundational

Physicochemical Profile & Technical Utility of L-Methioninamide

Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Process Chemists, and Structural Biologists Executive Summary L-Methioninamide (H-Met-NH₂) is the primary amide derivative of the essential ami...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Process Chemists, and Structural Biologists

Executive Summary

L-Methioninamide (H-Met-NH₂) is the primary amide derivative of the essential amino acid L-methionine.[1] Unlike its zwitterionic parent, L-methioninamide exists as a cationic species at physiological pH, fundamentally altering its solubility, membrane permeability, and reactivity. It serves as a critical intermediate in enzymatic peptide synthesis (kinetically controlled), a structural probe in methionyl-tRNA synthetase inhibition, and a ligand in bioinorganic coordination chemistry.

This guide details the physicochemical constants, solution thermodynamics, and synthetic protocols required for the rigorous application of L-Methioninamide in drug development and biochemical research.

Molecular Architecture & Fundamental Constants

L-Methioninamide is most commonly handled as its hydrochloride salt (L-Methioninamide HCl) to ensure stability against spontaneous hydrolysis and oxidation. The molecule features a thioether side chain, a chiral


-carbon, and a C-terminal primary amide.
Table 1: Physicochemical Specifications (L-Methioninamide HCl)
PropertyValue / DescriptionNote
IUPAC Name (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride
CAS Number 16120-92-6Free base: 6208-05-5
Molecular Formula

Molecular Weight 184.69 g/mol Free base: 148.23 g/mol
Melting Point 218.0 – 222.0 °CDistinct from L-Met (284°C dec)
Appearance White to light yellow crystalline powderHygroscopic
Optical Rotation

to


in

Solubility High in

, MeOH; Low in

Ionic character dominates

Expert Insight: The substitution of the carboxyl group (


) with an amide (

) removes the molecule's ability to form a zwitterion. Consequently, the

-ammonium group is the sole ionizable center in the pH 1–10 range, making the salt form (HCl) crucial for maintaining solid-state integrity.
Solution Thermodynamics & Stability
2.1 Acid-Base Dissociation (pKa Shift)

In free L-methionine, the


-ammonium pKa is approximately 9.2. In L-Methioninamide, the electron-withdrawing nature of the amide carbonyl group (via induction) reduces the electron density on the adjacent nitrogen.
  • Estimated pKa (

    
    -
    
    
    
    ):
    7.6 – 8.0
  • Implication: At physiological pH (7.4), a significant fraction of L-Methioninamide exists as the free base compared to L-Methionine. This lowers the energy barrier for nucleophilic attack in peptide coupling reactions but also increases susceptibility to oxidative degradation.

2.2 Hydrolysis Kinetics

The amide bond is thermodynamically stable but kinetically labile in the presence of strong acids, bases, or specific hydrolases.

Diagram 1: Hydrolysis Pathways The following diagram illustrates the competing pathways for L-Methioninamide degradation and conversion.

HydrolysisPathways cluster_enzymatic Enzymatic Route (Acylase/Amidase) MetNH2 L-Methioninamide (Substrate) TetInt Tetrahedral Intermediate MetNH2->TetInt + H2O / H+ or OH- LMet L-Methionine (Hydrolysis Product) MetNH2->LMet Stereoselective Hydrolysis DMet D-Methionine (Racemization) MetNH2->DMet Base-catalyzed Alpha-proton abstraction (pH > 10) TetInt->LMet - NH3

Caption: Chemical and enzymatic hydrolysis pathways. Note the risk of racemization under strongly basic conditions.

Synthetic Utility: Kinetically Controlled Ligation

One of the primary applications of L-Methioninamide is as a nucleophile in Kinetically Controlled Peptide Synthesis (KCPS) . Unlike thermodynamic synthesis (which requires precipitation to drive equilibrium), KCPS relies on an enzyme (e.g., Papain, Trypsin) to transfer an acyl group to the amine of L-Methioninamide faster than it hydrolyzes the acyl-enzyme intermediate.

Mechanism of Action[2][3][4]
  • Acyl-Enzyme Formation: The protease reacts with an activated ester substrate.

  • Nucleophilic Attack: The unprotonated amine of L-Methioninamide attacks the acyl-enzyme complex.

  • Product Release: The peptide bond is formed, releasing the elongated peptide.

Critical Parameter: The ratio of synthesis (


) to hydrolysis (

) depends heavily on the pKa of the nucleophile. L-Methioninamide's lower pKa (approx 7.8) compared to L-Methionine makes it a superior nucleophile at pH 8.0–9.0.

Diagram 2: Enzymatic Peptide Synthesis Workflow

KCPS_Workflow Substrate Acyl Donor (Ester/Amide) AcylEnz Acyl-Enzyme Intermediate Substrate->AcylEnz + Enzyme Enzyme Serine/Cysteine Protease Product Peptide-Met-NH2 AcylEnz->Product + MetNH2 (k_syn) Hydrolysis Hydrolysis Byproduct (Acid) AcylEnz->Hydrolysis + H2O (k_hyd) MetNH2 L-Methioninamide (Nucleophile)

Caption: Kinetically controlled synthesis. Success depends on k_syn [MetNH2] >> k_hyd [H2O].

Analytical Characterization Protocols

To ensure data integrity in experimental workflows, the following self-validating protocols are recommended.

Protocol A: Reverse-Phase HPLC Analysis

Purpose: Purity assessment and monitoring of hydrolysis.

  • Column: C18 (ODS),

    
     mm, 5 µm particle size.
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent is essential to retain the cationic amine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B for 2 min, linear ramp to 30% B over 15 min.

  • Detection: UV at 210 nm (Amide bond) and 254 nm.

  • Retention Logic: L-Methioninamide will elute before L-Methionine due to the ion-pairing effect on the free acid of methionine, or after depending on the specific pH and column chemistry. Validation Step: Inject a standard mix of L-Met and L-Met-NH₂ to confirm resolution.

Protocol B: Potentiometric Titration (pKa Determination)

Purpose: Determining the precise ionization state for buffer optimization.

  • Preparation: Dissolve 0.1 mmol L-Methioninamide HCl in 10 mL degassed water containing 0.1 M KCl (to maintain ionic strength).

  • Titrant: 0.1 M NaOH (standardized).

  • Procedure: Titrate under

    
     atmosphere at 25°C.
    
  • Analysis: Plot pH vs. Volume NaOH. The half-equivalence point represents the pKa of the

    
    -ammonium group.
    
  • Self-Validation: The curve should show a single inflection point around pH 7.8. A second inflection indicates hydrolysis or contamination.

References
  • TCI Chemicals. (2024). Product Specification: L-Methioninamide Hydrochloride. Retrieved from

  • Sigma-Aldrich. (2024).[5] L-Methionine Hydrochloride Analytical Standard. Retrieved from

  • PubChem. (2024).[5] Compound Summary: L-Methioninamide. National Library of Medicine. Retrieved from

  • Jakubke, H. D., & Kuhl, P. (1982). Proteases as Biocatalysts in Peptide Synthesis. Pharmazie. (Foundational text on kinetically controlled synthesis).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for amide/amine electronic effects).

Sources

Exploratory

Technical Guide: L-Methioninamide Solubility Profile & Solvent Selection

Executive Summary L-Methioninamide (H-Met-NH₂), typically supplied as the hydrochloride salt (H-Met-NH₂[1]·HCl), is a critical intermediate in peptide synthesis, enzymatic biocatalysis, and pharmaceutical formulation. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Methioninamide (H-Met-NH₂), typically supplied as the hydrochloride salt (H-Met-NH₂[1]·HCl), is a critical intermediate in peptide synthesis, enzymatic biocatalysis, and pharmaceutical formulation. Its solubility profile differs significantly from its parent amino acid, L-Methionine, due to the amidation of the C-terminus, which removes the zwitterionic character and alters its interaction with solvent dipoles.

This guide provides a technical analysis of L-Methioninamide solubility across aqueous, polar organic, and non-polar solvent systems. It details the thermodynamic drivers of dissolution, provides estimated solubility ranges based on structural analogs and empirical data, and outlines a validated protocol for precise solubility determination in research workflows.

Physicochemical Profile

Understanding the solubility of L-Methioninamide requires distinguishing between its two primary forms: the free base and the hydrochloride salt .

PropertyL-Methioninamide Free BaseL-Methioninamide HCl (Commercial Standard)
CAS Number 7389-87-916120-92-6 (or 4467-33-8)
Molecular Weight 148.23 g/mol 184.69 g/mol
Physical State Waxy solid or oil (hygroscopic)Crystalline solid (white powder)
Polarity Moderate (Amine/Amide H-bonding)High (Ionic lattice)
Primary Interaction Hydrogen bonding, Dipole-DipoleIon-Dipole, Hydrogen bonding
Structural Determinants of Solubility
  • Thioether Side Chain: The non-polar methyl thioether group (-CH₂-CH₂-S-CH₃) imparts lipophilicity, allowing for better solubility in organic co-solvents (e.g., ethanol, DMSO) compared to polar amino acid amides like L-Serinamide.

  • Amide Terminus: The conversion of the carboxyl group (-COOH) to an amide (-CONH₂) eliminates the negative charge found in the zwitterion at neutral pH. This prevents the formation of the strong electrostatic lattice typical of free amino acids, generally enhancing solubility in organic solvents.

  • Counter-ion Effect: The HCl salt form introduces a chloride counter-ion, drastically increasing water solubility (>100 mg/mL) but rendering the compound insoluble in non-polar organics like hexane or diethyl ether.

Solubility Landscape

The following data summarizes the solubility behavior of L-Methioninamide HCl (the predominant form used in research).

Quantitative Solubility Estimates (at 25°C)
Solvent ClassSolventSolubility RatingEstimated Limit*Mechanistic Insight
Aqueous Water (pH 6-7)Very High > 100 mg/mLStrong ion-dipole interactions; lattice energy is easily overcome by hydration.
Polar Protic MethanolHigh 50 - 80 mg/mLFavorable H-bonding; dielectric constant supports ion pair dissociation.
EthanolModerate 10 - 30 mg/mLReduced dielectric constant limits salt dissociation compared to methanol.
Polar Aprotic DMSOHigh ~50 mg/mLExcellent solvation of the cation; breaks intermolecular H-bonds.
DMFModerate 10 - 25 mg/mLUseful for peptide coupling reactions; often used with DIEA to liberate free base.
Non-Polar Diethyl EtherInsoluble < 0.1 mg/mLLacks dipole moment to solvate ions.
HexaneInsoluble < 0.01 mg/mLCompletely incompatible with the ionic salt lattice.

*Note: Exact values depend on crystal purity and temperature. Estimates derived from structural analogs (e.g., L-Serinamide HCl, L-Leucinamide HCl) and patent data for enzymatic synthesis mixtures.

Graphviz Diagram: Solubility Equilibrium & Solvent Interactions

The following diagram illustrates the dissolution process and the effect of pH on the species present in solution.

SolubilityMechanism SolidSalt Solid Lattice (L-Met-NH2 · HCl) DissolvedSalt Dissolved Ions (L-Met-NH3+ + Cl-) SolidSalt->DissolvedSalt Dissolution (ΔG < 0) DissolvedSalt->SolidSalt Crystallization FreeBase Free Base (L-Met-NH2) DissolvedSalt->FreeBase Deprotonation (pH > pKa ~8.0) FreeBase->DissolvedSalt Acidification Aggregates Aggregates / Precipitate FreeBase->Aggregates Low Solubility in Water (Hydrophobic Effect) Water Solvent: Water (High Dielectric) Water->DissolvedSalt Stabilizes Ions DMSO Solvent: DMSO (Polar Aprotic) DMSO->DissolvedSalt Solvates Cation Base Base Addition (e.g., NaOH, TEA) Base->FreeBase Drives Equilibrium

Caption: Thermodynamic equilibrium of L-Methioninamide HCl dissolution. High dielectric solvents stabilize the ionic form, while pH adjustment shifts the equilibrium toward the lipophilic free base.

Experimental Protocol: Precise Solubility Determination

For critical applications (e.g., formulation or kinetic studies), rely on the Saturation Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached.

Materials
  • L-Methioninamide HCl (dried in a desiccator for 24h).

  • Target Solvent (HPLC Grade).

  • 0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous).

  • Analytical Balance (0.01 mg precision).

Workflow
  • Preparation: Add excess L-Methioninamide HCl solid to 2.0 mL of the target solvent in a glass vial. Visual presence of undissolved solid is mandatory.

  • Equilibration: Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours. Use a thermomixer or shaking water bath.

  • Filtration: Stop agitation and allow the suspension to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45 µm filter into a pre-weighed vessel.

  • Quantification (Gravimetric):

    • Evaporate the solvent (vacuum centrifuge or nitrogen stream).

    • Dry the residue to constant weight.

    • Calculation:

      
      
      
  • Validation (Optional): For high precision, verify the concentration using HPLC (C18 column, UV detection at 210 nm) against a standard curve.

Applications & Solvent Selection Logic

A. Enzymatic Peptide Synthesis

In kinetically controlled peptide synthesis (e.g., using Carboxypeptidase Y or Trypsin), L-Methioninamide is often used as a nucleophile.

  • Challenge: Pure aqueous buffers may hydrolyze the acyl-enzyme intermediate.

  • Solution: Use a Water:Organic cosolvent system (e.g., 50% Water / 50% DMF).

  • Solubility Check: L-Methioninamide HCl is highly soluble in this mixture.[2] Ensure the pH is adjusted to ~8.5-9.5 to generate the nucleophilic free amine species, but monitor for precipitation of the free base if the organic fraction is too low.

B. Solid-Phase Peptide Synthesis (SPPS)
  • Coupling: When using L-Methioninamide in solution phase coupling or as a capping agent.

  • Preferred Solvent: DMF or NMP .

  • Protocol: Dissolve L-Methioninamide HCl in DMF. Add an equimolar amount of DIEA (Diisopropylethylamine) to neutralize the HCl and liberate the amine for reaction.

  • Warning: Do not use chlorinated solvents (DCM) as the primary solvent for the salt form, as solubility is poor.

C. Purification (Recrystallization)
  • Anti-Solvent Method: Dissolve the crude salt in a minimum volume of warm Methanol or Water . Slowly add Diethyl Ether or Acetone (anti-solvents) to induce crystallization of the pure salt.

References

  • ChemicalBook. (2025). L-Methioninamide Hydrochloride Properties and Solubility Data. Retrieved from

  • MedChemExpress. (2024). Solubility of Amino Acid Amide Salts (H-Ser-NH2 HCl Analog Data). Retrieved from

  • European Patent Office. (1989). Enzymatic process for synthesizing peptides (EP0326799A2). Describes solubility in n-propanol/buffer mixtures. Retrieved from

  • Thermo Fisher Scientific. (2014). Safety Data Sheet: L-Methionine & Derivatives. Confirms high water solubility of methionine salts.[2] Retrieved from

  • Biotage. (2023).[3] Handling Peptides Containing Methionine: Oxidation and Solubility Considerations. Retrieved from

Sources

Foundational

Technical Guide: H-Met-NH2 as a Methionyl-tRNA Synthetase (MetRS) Inhibitor

[1] Executive Summary H-Met-NH2 (L-Methioninamide) is a synthetic amino acid analogue acting as a competitive inhibitor and structural probe for Methionyl-tRNA Synthetase (MetRS) .[1] Unlike high-affinity transition stat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

H-Met-NH2 (L-Methioninamide) is a synthetic amino acid analogue acting as a competitive inhibitor and structural probe for Methionyl-tRNA Synthetase (MetRS) .[1] Unlike high-affinity transition state analogues (e.g., methionyl-adenylate mimics), H-Met-NH2 functions primarily by occupying the methionine-binding pocket of the active site.[1] Its amide moiety mimics the electronic environment of the peptide bond or the aminoacyl-adenylate intermediate without possessing the carboxylate group necessary for nucleophilic attack on the


-phosphate of ATP.

This guide details the mechanistic basis of H-Met-NH2 inhibition, provides validated protocols for quantifying its inhibitory potency (


), and outlines its utility in X-ray crystallography for fragment-based drug discovery (FBDD) against pathogens like Trypanosoma brucei and Staphylococcus aureus.[1]

Part 1: Mechanistic Basis of Inhibition

The MetRS Reaction Cycle

To understand inhibition, one must first define the standard Class I aminoacyl-tRNA synthetase reaction, which occurs in two steps:

  • Activation:

    
    [1]
    
  • Transfer:

    
    
    
Mode of Action: Competitive Inhibition

H-Met-NH2 acts as a competitive inhibitor with respect to the substrate L-Methionine.[1]

  • Structural Mimicry: The side chain (thioether) of H-Met-NH2 is identical to Methionine, allowing it to penetrate the hydrophobic specificity pocket of MetRS.

  • Electronic Dead-End: The substitution of the carboxylate group (

    
    ) with an amide (
    
    
    
    ) removes the negative charge required to position the substrate for the attack on ATP. Furthermore, the amide cannot form the mixed anhydride bond found in the methionyl-adenylate intermediate.
  • Crystallographic Utility: Because H-Met-NH2 binds but does not turn over, it is extensively used to co-crystallize MetRS in the "pre-transition" state, revealing the precise conformational changes (e.g., movement of the KMSKS loop) induced by ligand binding.

Pathway Visualization

The following diagram illustrates the kinetic competition between the natural substrate (Met) and the inhibitor (H-Met-NH2).

MetRS_Pathway MetRS Free MetRS (Enzyme) Complex_Substrate MetRS : Met : ATP (Active Complex) MetRS->Complex_Substrate + Met, + ATP Complex_Inhibitor MetRS : H-Met-NH2 (Inhibited Complex) MetRS->Complex_Inhibitor + H-Met-NH2 Met L-Methionine (Substrate) Inhibitor H-Met-NH2 (Inhibitor) ATP ATP Intermediate MetRS : Met-AMP (Adenylate) Complex_Substrate->Intermediate PPi Release Product Met-tRNA (Charged tRNA) Intermediate->Product + tRNA Product->MetRS Release

[1][2]

Part 2: Experimental Protocols

Safety & Preparation[1]
  • Radioactivity: Protocols involving

    
    S-Methionine or 
    
    
    
    P-PPi require authorized radiation safety training and shielding.[1]
  • Reagent Stability: H-Met-NH2 (hydrochloride salt) is hygroscopic.[1] Store at -20°C. Prepare fresh stock solutions in degassed water or reaction buffer to prevent oxidation of the sulfur atom.

Protocol A: ATP-PPi Exchange Assay

This assay measures the first step of the reaction (Activation). It is the preferred method for determining the


 of H-Met-NH2 because it is independent of tRNA binding.

Reagents:

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 2 mM DTT.[1]
    
  • Substrates: 2 mM ATP, L-Methionine (variable),

    
    P-Pyrophosphate (PPi) (2 cpm/pmol).[1]
    
  • Enzyme: Purified MetRS (concentration optimized to linear range, typically 10-50 nM).[1]

  • Inhibitor: H-Met-NH2 (0, 0.5, 1.0, 5.0 mM).[1]

Workflow:

  • Premix: Combine Buffer, ATP, and H-Met-NH2 on ice.

  • Initiation: Add

    
    P-PPi and MetRS.
    
  • Incubation: Incubate at 37°C for 10–20 minutes.

  • Quenching: Stop reaction with 200 µL of quenching solution (1% activated charcoal, 3.5% HClO

    
    , 50 mM Na
    
    
    
    P
    
    
    O
    
    
    ).
    • Mechanism:[1][2][3][4][5][6] Charcoal adsorbs ATP (and the newly formed

      
      P-ATP) but not free PPi.[1]
      
  • Filtration: Filter the mixture through GF/C glass fiber filters under vacuum.

  • Wash: Wash filters 3x with 5 mL water to remove free

    
    P-PPi.[1]
    
  • Detection: Count filters in a liquid scintillation counter.

Protocol B: Aminoacylation Assay (tRNA Charging)

This assay measures the full turnover and is used to verify that the inhibitor blocks the final product formation.

Workflow Visualization:

Assay_Workflow Start Prepare Master Mix (Buffer, ATP, tRNA, 35S-Met) Add_Inhibitor Add H-Met-NH2 (Variable Conc.) Start->Add_Inhibitor Add_Enzyme Initiate with MetRS Add_Inhibitor->Add_Enzyme Incubate Incubate 37°C (Time Course: 0-15 min) Add_Enzyme->Incubate Spot Spot on Whatman 3MM Filter Discs Incubate->Spot TCA_Wash Wash in 5% TCA (Precipitates Protein/tRNA) Spot->TCA_Wash Ethanol_Wash Ethanol Wash (Drying) TCA_Wash->Ethanol_Wash Count Scintillation Counting Ethanol_Wash->Count

Step-by-Step Methodology:

  • Reaction Mix: Prepare 50 µL reactions containing:

    • 100 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl

      
      .[1]
      
    • 4 mM ATP.[1]

    • Total tRNA (from E. coli or yeast, approx 2 mg/mL) or transcript tRNA

      
       (5 µM).[1]
      
    • L-[

      
      S]-Methionine (specific activity ~1000 cpm/pmol).[1]
      
    • H-Met-NH2 (0 to 10 mM).[1]

  • Initiation: Add MetRS (final conc. 10–100 nM).

  • Sampling: At defined time points (e.g., 1, 2, 4, 8 min), remove 10 µL aliquots.

  • Precipitation: Spot aliquots immediately onto Whatman 3MM filter discs pre-soaked in 5% Trichloroacetic acid (TCA).

    • Critical Step: The TCA precipitates the charged tRNA (macromolecule) onto the filter while free

      
      S-Met (small molecule) remains soluble.
      
  • Washing: Wash filters 3x (10 min each) in ice-cold 5% TCA, followed by 1x in 95% Ethanol.

  • Quantification: Dry filters and count radioactivity.

Part 3: Data Analysis & Interpretation[1]

Determining Inhibition Constants ( )

Since H-Met-NH2 is competitive with Methionine, data should be analyzed using the Lineweaver-Burk (double-reciprocal) plot.[1]

  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis), where
    
    
    is the concentration of Methionine.[1]
  • Pattern: You will observe intersecting lines at the y-axis (

    
     remains constant), but the x-intercept (
    
    
    
    ) changes.[1]
  • Calculation: The apparent

    
     (
    
    
    
    ) increases with inhibitor concentration
    
    
    according to:
    
    
    [1]

    Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1] The slope of this secondary plot is
    
    
    .
Expected Data Ranges

The following table summarizes typical kinetic parameters for MetRS inhibitors. Note: Values vary by species (e.g., E. coli vs. Human vs. T. brucei).[1]

CompoundTypeTypical

/

Mechanism
L-Methionine Substrate

Natural Ligand
H-Met-NH2 Inhibitor

Competitive (Weak)
Met-Hydroxamate Inhibitor

Transition State Mimic
REP8839 Drug Lead

Active Site/Auxiliary Pocket

Interpretation: H-Met-NH2 is a relatively weak inhibitor compared to transition-state analogues.[1] Its primary value is not as a standalone drug, but as a crystallographic chaperone to stabilize the active site in a "substrate-bound" conformation without catalytic turnover.[1]

Part 4: Structural Biology & Applications[1][6]

Crystallography

H-Met-NH2 is used to solve MetRS structures (e.g., PDB entries for T. brucei or S. aureus MetRS).[1]

  • Protocol: Soak apo-crystals of MetRS with 2–5 mM H-Met-NH2 for 24 hours.

  • Observation: The inhibitor locks the "connective peptide" (CP) domain and the KMSKS loop into the closed conformation, allowing researchers to map the exact hydrophobic interactions of the methionine side chain.

Fragment-Based Drug Discovery (FBDD)

H-Met-NH2 serves as a "fragment" starting point.[1]

  • Binding: Confirm binding via X-ray or Surface Plasmon Resonance (SPR).[1]

  • Elaboration: Chemists modify the amide group (which points toward the ATP binding site) to link with adenosine mimics, creating high-affinity "bisubstrate" inhibitors.[1]

References

  • Vertex Pharmaceuticals. (2024).[1] Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. National Institutes of Health (PMC).[1] [Link]

  • University of Saarland. (2023).[1] Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. STAR Protocols.[1][6] [Link]

  • MDPI. (2025). A Label-Free Assay for Aminoacylation of tRNA. International Journal of Molecular Sciences. [Link][1]

  • Seoul National University. (1998).[1] Methionine Analogues as Inhibitors of Methionyl-tRNA Synthetase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Institutes of Health. (2013).[1] Distinct states of methionyl-tRNA synthetase indicates inhibitor binding by conformational selection. PMC. [Link]

Sources

Exploratory

Biochemical pathways involving L-Methioninamide

An In-Depth Technical Guide to the Biochemical Landscape of L-Methioninamide Abstract L-Methioninamide, the amide derivative of the essential amino acid L-methionine, represents a molecule of significant interest for res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biochemical Landscape of L-Methioninamide

Abstract

L-Methioninamide, the amide derivative of the essential amino acid L-methionine, represents a molecule of significant interest for researchers, particularly in the fields of biochemistry and drug development. Unlike its parent amino acid, the endogenous biochemical pathways involving L-methioninamide are not well-characterized. This guide provides a comprehensive technical overview, bridging the extensive knowledge of L-methionine metabolism with the putative pathways and potential biological roles of L-methioninamide. We will explore its likely metabolic fate, propose its utility as a research tool and therapeutic agent, and provide detailed experimental protocols for its study. This document is designed to serve as a foundational resource for scientists investigating this intriguing molecule, offering both theoretical grounding and practical methodologies.

Introduction: The Molecular Context of L-Methioninamide

Chemical Distinction and Physicochemical Properties

L-Methioninamide is structurally derived from L-methionine by the substitution of the carboxyl hydroxyl group with an amino group, forming a primary amide.[1] This seemingly subtle modification significantly alters the molecule's physicochemical properties, including its charge distribution, polarity, and hydrogen bonding capacity. While L-methionine is zwitterionic at physiological pH, L-methioninamide carries a net positive charge on its α-amino group. This fundamental difference has profound implications for its interaction with biological systems, including enzyme active sites and membrane transporters.

PropertyL-MethionineL-MethioninamideRationale for Significance
Chemical Formula C₅H₁₁NO₂SC₅H₁₂N₂OSThe addition of a nitrogen atom and a hydrogen atom in the amide form.
Molecular Weight 149.21 g/mol 148.23 g/mol Near-identical mass may complicate separation by mass spectrometry alone.
Charge at pH 7.4 Zwitterionic (net neutral)Cationic (+)Affects solubility, interaction with charged residues in proteins, and membrane permeability.
Key Functional Groups α-amino, α-carboxyl, Thioetherα-amino, α-carboxamide, ThioetherThe amide group is less reactive than the carboxyl group and is not deprotonated.
The Centrality of L-Methionine Metabolism

To understand the potential pathways of L-methioninamide, one must first appreciate the central role of L-methionine. As an essential amino acid in humans, it must be obtained from the diet and is a critical node in cellular metabolism.[2][3] Its metabolic pathways are broadly divided into two major routes:

  • Transmethylation Pathway: L-methionine is converted to S-adenosyl-L-methionine (SAM), the universal methyl donor for the methylation of DNA, proteins, lipids, and other metabolites.[2][4][5] This process is fundamental to epigenetic regulation and cellular signaling.

  • Transsulfuration Pathway: This pathway converts homocysteine (a product of SAM-dependent methylation) into cysteine, which is a precursor for glutathione, a major cellular antioxidant.[2][6]

Given this context, any L-methioninamide present in a biological system would likely be metabolized in a way that intersects with these core pathways.

Putative Biochemical Pathways of L-Methioninamide

While no major endogenous metabolic pathways for L-methioninamide have been formally described, we can postulate its metabolic fate based on established biochemical principles.

Anabolic Routes: The Question of Endogenous Synthesis

The natural biosynthesis of L-methioninamide is not known to occur. Its formation would require an enzymatic reaction that amidates the carboxyl group of L-methionine. While peptide bonds (a form of amide bond) are formed by the ribosome, the amidation of a free amino acid's C-terminus is a less common reaction. It would likely require a specific ligase, potentially an ATP-dependent enzyme, that could activate the carboxyl group before reaction with an ammonia source. The search for such an enzyme remains an open area of investigation.

Catabolic Route: Hydrolysis as the Gateway to L-Methionine Metabolism

The most probable metabolic fate of L-methioninamide is its hydrolysis back to L-methionine and ammonia. This reaction would be catalyzed by an amidase or aminopeptidase with broad substrate specificity. Once converted to L-methionine, the molecule would be indistinguishable from dietary L-methionine and would readily enter the established metabolic pathways.

This proposed catabolic sequence underscores a critical concept: L-methioninamide can be viewed as a masked form or a potential prodrug of L-methionine. Its rate of conversion would be entirely dependent on the tissue-specific expression and activity of the requisite hydrolytic enzymes.

G LMethioninamide L-Methioninamide LMethionine L-Methionine LMethioninamide->LMethionine Amidohydrolase (Putative) SAM S-Adenosylmethionine (SAM) LMethionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Methylation Methylation Reactions (DNA, proteins, etc.) SAH->Methylation Homocysteine->LMethionine Methionine Synthase Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Glutathione Glutathione Synthesis Cysteine->Glutathione

Caption: Proposed catabolic pathway of L-Methioninamide.

Biological Significance and Therapeutic Applications

The potential utility of L-methioninamide for researchers and drug developers stems from its relationship with L-methionine.

L-Methioninamide as a Research Tool
  • Probing Transporters: As a cationic analog of a zwitterionic amino acid, L-methioninamide could be used to study the substrate specificity of amino acid transporters. Competitive binding assays can determine if it utilizes the same transporters as L-methionine, providing insight into the chemical features required for transporter recognition.

  • Enzyme Inhibition: The amide group may allow L-methioninamide to act as an inhibitor of certain enzymes. For example, it could be investigated as a potential inhibitor of metallo-aminopeptidases or other proteases that recognize a methionine residue at the C-terminus.[7]

Implications for Drug Development

The metabolic addiction of many cancer cells to L-methionine is a well-documented phenomenon, making the methionine pathway an attractive target for therapeutic intervention.[8][9]

  • Prodrug Strategy: L-methioninamide could be developed as a prodrug of L-methionine. Its altered chemical properties might lead to improved pharmacokinetic profiles, such as enhanced stability or modified tissue distribution, compared to L-methionine itself.

  • Targeted Enzyme Depletion: The enzyme L-methionase, which degrades L-methionine, has been explored as a cancer therapeutic.[8] L-methioninamide could be evaluated as a substrate or inhibitor for this enzyme or used in combination therapies to modulate methionine levels within the tumor microenvironment.

Experimental Methodologies for L-Methioninamide Research

To rigorously investigate the hypotheses presented, robust and validated experimental protocols are essential.

Protocol: Quantification of L-Methioninamide in Biological Samples

This protocol adapts a standard method for amino acid analysis using pre-column derivatization with o-phthalaldehyde (OPA) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or UV detection.[10]

Causality Behind Choices:

  • Derivatization: OPA reacts with the primary α-amino group of L-methioninamide to create a highly fluorescent and UV-absorbent isoindole derivative, dramatically increasing detection sensitivity.

  • RP-HPLC: The non-polar nature of the C18 column allows for the separation of the derivatized analyte from other matrix components based on hydrophobicity.

  • Standard Curve: A standard curve generated with pure L-methioninamide is non-negotiable for accurate quantification.

G start Start: Biological Sample (Plasma, Lysate) step1 1. Protein Precipitation (e.g., with Acetonitrile or TCA) start->step1 step2 2. Centrifugation (Pellet proteins) step1->step2 step3 3. Supernatant Collection step2->step3 step4 4. OPA Derivatization (Mix with OPA/thiol reagent) step3->step4 step5 5. HPLC Injection (Inject onto C18 column) step4->step5 step6 6. Data Acquisition (Fluorescence/UV Detector) step5->step6 step7 7. Quantification (Compare peak area to L-Methioninamide standard curve) step6->step7 end End: Concentration Data step7->end

Caption: Workflow for HPLC-based quantification of L-Methioninamide.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the small molecule analytes.

  • Derivatization:

    • In an HPLC vial, mix 50 µL of the supernatant with 50 µL of OPA derivatization reagent (commercially available or prepared in-house).

    • Allow the reaction to proceed for exactly 2 minutes at room temperature, protected from light.[10] The timing is critical for consistent results.

  • HPLC Analysis:

    • Immediately inject 20 µL of the derivatized sample onto the HPLC system.

    • Run the analysis according to the parameters established during method development.

HPLC ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10)
Gradient Optimized to elute the derivatized analyte (e.g., 5% to 70% B over 15 min)
Flow Rate 1.0 mL/min
Detection Fluorescence (Ex: 340 nm, Em: 450 nm) or UV (340 nm)[10]

Self-Validation System:

  • Internal Standard: Spike samples with a non-endogenous amino acid amide to control for extraction efficiency and injection volume variability.

  • Standard Curve: Prepare a calibration curve from 0.1 µM to 100 µM using a certified L-methioninamide standard. The R² value should be >0.99 for a valid assay.

  • Spike Recovery: Add a known amount of L-methioninamide to a control sample matrix to ensure the method accurately measures the analyte without matrix interference.

Protocol: In Vitro Assay for L-Methioninamide Amidase Activity

This protocol is designed to detect and quantify the enzymatic conversion of L-methioninamide to L-methionine in a cell or tissue lysate.

Causality Behind Choices:

  • Endpoint Measurement: The assay measures the appearance of the product, L-methionine, which is a direct reflection of the enzyme's activity.

  • Time Course: Running the reaction over time ensures the initial rate of reaction is measured (initial velocity), which is critical for accurate enzyme kinetics.

  • Controls: Heat-inactivated lysate and no-substrate controls are essential to confirm that the observed activity is enzymatic and substrate-dependent.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Homogenize cells or tissue in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (lysate) and determine its total protein concentration using a Bradford or BCA assay.

  • Reaction Setup:

    • Prepare reaction tubes on ice. Each reaction will have a final volume of 100 µL.

    • Test Reaction: 50 µL lysate (containing a defined amount of protein, e.g., 50 µg), 10 µL of 10 mM L-methioninamide stock (final concentration 1 mM), and 40 µL of reaction buffer.

    • Control 1 (No Substrate): 50 µL lysate, 10 µL of buffer, 40 µL of buffer.

    • Control 2 (Heat Inactivated): 50 µL of lysate (previously boiled for 10 min), 10 µL of 10 mM L-methioninamide, 40 µL of buffer.

  • Enzymatic Reaction:

    • Initiate the reaction by transferring the tubes from ice to a 37°C water bath.

    • At specific time points (e.g., 0, 15, 30, 60 minutes), stop the reaction in one set of tubes by adding 100 µL of ice-cold acetonitrile.

  • Analysis:

    • Process the stopped reaction mixtures as described in Protocol 4.1 (Protein Precipitation, etc.).

    • Quantify the amount of L-methionine produced using an HPLC method validated for L-methionine.

  • Data Interpretation:

    • Calculate the rate of L-methionine formation (e.g., in nmol/min/mg of protein). Significant activity should only be observed in the "Test Reaction" tube.

Conclusion and Future Perspectives

L-Methioninamide remains an understudied molecule with significant potential. While its endogenous role is yet to be discovered, its structural relationship to L-methionine provides a clear rationale for its investigation. The primary hypothesis is that L-methioninamide acts as a substrate for amidohydrolases, feeding into the central L-methionine metabolic network. This conversion pathway positions it as a valuable tool for probing methionine-dependent processes and as a potential therapeutic prodrug, particularly in oncology.

Future research should focus on identifying and characterizing the specific enzymes responsible for L-methioninamide hydrolysis in various tissues. Elucidating its transport mechanisms and evaluating its efficacy in preclinical models of methionine-addicted cancers are critical next steps that will determine its ultimate value to the scientific and drug development communities.

References

  • PubChem. (n.d.). superpathway of L-methionine salvage and degradation. Pathway - PubChem. Retrieved from [Link]

  • Gao, S., et al. (2008). l-Methionine Degradation Pathway in Kluyveromyces lactis: Identification and Functional Analysis of the Genes Encoding l-Methionine Aminotransferase. Applied and Environmental Microbiology, 74(24), 7629-7636. Retrieved from [Link]

  • PubChem. (n.d.). L-Methioninamide. Retrieved from [Link]

  • Kumar, A., et al. (2018). L-Methionase: A Therapeutic Enzyme to Treat Malignancies. BioMed Research International, 2018, 8010153. Retrieved from [Link]

  • Thiesen, A., et al. (2020). Dietary Supplementation of dl-Methionine Potently Induces Sodium-Dependent l-Methionine Absorption in Porcine Jejunum Ex Vivo. The Journal of Nutrition, 150(7), 1735-1744. Retrieved from [Link]

  • Science.gov. (n.d.). l-methionine catabolic pathways: Topics. Retrieved from [Link]

  • Miyamoto, K., et al. (2021). Structural basis for substrate specificity of l‐methionine decarboxylase. The FEBS Journal, 288(2), 569-583. Retrieved from [Link]

  • CJ BIO. (2022, April 14). BestAmino | L-Methionine. YouTube. Retrieved from [Link]

  • MDPI. (2024). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Catalyst University. (2015, January 23). Biochemistry | Catabolism of Methionine & Threonine to Succinyl-S-CoA. YouTube. Retrieved from [Link]

  • AK LECTURES. (2016, August 6). Metabolism of Methionine. YouTube. Retrieved from [Link]

  • Kim, S. Y., et al. (2017). L-Methionine Production. In Microbial Production of Amino Acids (pp. 1-21). Springer. Retrieved from [Link]

  • PubChem. (n.d.). L-Methionine. Retrieved from [Link]

  • Amarita, F., et al. (2004). Diversity of l-Methionine Catabolism Pathways in Cheese-Ripening Bacteria. Applied and Environmental Microbiology, 70(5), 2993-2999. Retrieved from [Link]

  • Chemuniqué. (2019, December 9). The superiority of L-methionine. Retrieved from [Link]

  • ScienceDaily. (2019, January 4). Essential amino acid in humans, methionine, controls cell growth. Retrieved from [Link]

  • Wang, T., et al. (2022). Structural Basis of the Inhibition of L-Methionine γ-Lyase from Fusobacterium nucleatum. International Journal of Molecular Sciences, 23(15), 8449. Retrieved from [Link]

  • PubMed. (2024). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. Retrieved from [Link]

  • PubChem. (n.d.). L-methionine biosynthesis III. Pathway - PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD.
  • Di Pierro, F., et al. (2021). Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate. European Review for Medical and Pharmacological Sciences, 25(18), 5734-5741. Retrieved from [Link]

  • Li, Y., et al. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. International Journal of Pharmaceutics, 663, 124376. Retrieved from [Link]

  • Google Patents. (n.d.). New pharmaceutical methionine formulation.
  • Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812. Retrieved from [Link]

  • Stramentinoli, G., et al. (1978). Pharmacokinetics of S-adenosyl-L-methionine in healthy volunteers. European Journal of Clinical Pharmacology, 13(6), 435-440. Retrieved from [Link]

  • Watanabe, A., et al. (2004). Amino acids, L-Cysteine and L-Methionine, Attenuate Activation of Rat Stellate Cells in Primary Culture. The Journal of Medical Investigation, 51(3,4), 211-218. Retrieved from [Link]

  • Grembecka, J., & Mucha, A. (2010). Metallo-aminopeptidase inhibitors. Current Medicinal Chemistry, 17(28), 3148-3173. Retrieved from [Link]

Sources

Foundational

H-Met-NH2 safety and handling precautions

Technical Monograph: Operational Safety and Stability Assurance for L-Methionine Amide (H-Met-NH2) Executive Summary & Chemical Identity L-Methionine Amide (H-Met-NH2) is a C-terminal amidated derivative of the essential...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Safety and Stability Assurance for L-Methionine Amide (H-Met-NH2)

Executive Summary & Chemical Identity

L-Methionine Amide (H-Met-NH2) is a C-terminal amidated derivative of the essential amino acid L-methionine.[1] While often perceived as a benign biochemical reagent, its handling requires a dual-safety approach: personnel protection against irritation and compound protection against rapid oxidative degradation.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a field-validated workflow for researchers using H-Met-NH2 in peptide synthesis, enzymatic assays, and prodrug development.

Chemical Profile
PropertySpecification
Chemical Name (2S)-2-amino-4-(methylsulfanyl)butanamide
Common Forms Free Base: H-Met-NH2 (CAS: 6028-40-6) HCl Salt: H-Met-NH2[1][2][3][4][5][6]·HCl (CAS: 16120-92-6)
Molecular Weight 148.23 g/mol (Free Base) / 184.69 g/mol (HCl Salt)
Physical State White to off-white hygroscopic powder
Solubility Highly soluble in Water, DMSO, Methanol; sparingly soluble in non-polar organics.[1]
Key Hazard Oxidation Susceptibility (Thioether) & Skin/Eye Irritant

Critical Note on Forms: Most commercial supplies are the Hydrochloride salt (·HCl) due to the instability of the free base. The salt form is hygroscopic. All stoichiometric calculations must account for the counter-ion mass.

The "Hidden" Hazard: Chemical Stability & Integrity

The primary operational risk with H-Met-NH2 is not acute human toxicity, but data integrity failure caused by the oxidation of the methionine thioether side chain.

The Oxidation Mechanism

Unlike other amino acids, the sulfur atom in Methionine is highly nucleophilic and prone to oxidation by atmospheric oxygen, creating Methionine Sulfoxide (Met(O)) .[7] This conversion changes the polarity and hydrophobicity of the molecule, potentially ruining binding assays or peptide synthesis yields.

Degradation Pathway Visualization:

MetDegradation Met H-Met-NH2 (Active Thioether) Oxidation Oxidation (+ O2 / Peroxides) Met->Oxidation Air Exposure MetO Met-Sulfoxide (Met(O)) (Inactive/Polar Impurity) Oxidation->MetO Rapid MetO2 Met-Sulfone (Met(O2)) (Irreversible Damage) MetO->MetO2 Strong Oxidants (Prolonged Storage)

Figure 1: The oxidative degradation pathway of Methionine Amide.[1] The formation of Sulfoxide is the primary risk during standard bench handling.

Stability Assurance Protocol

To prevent this degradation, the following "Zero-Oxidation" protocol is mandatory for analytical standards and high-value synthesis:

  • Inert Atmosphere: Always flush headspace with Argon or Nitrogen after opening the vial. Argon is preferred as it is heavier than air and forms a better blanket over the powder.

  • Cold Storage: Store at -20°C . Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation (water accelerates oxidation).

  • Solution Handling:

    • Do not store stock solutions. Prepare fresh.

    • If storage is unavoidable, use degassed buffers (sparged with Helium/Argon) and store at -80°C.

    • Additives: For peptide cleavage or critical assays, add a scavenger such as Dithiothreitol (DTT) or Thioanisole to act as a sacrificial antioxidant.

Personnel Safety & Handling Workflow

H-Met-NH2 is classified under GHS as an Irritant .[1] The amide functionality can hydrolyze in vivo or in waste streams to release ammonia, though the immediate risk is contact dermatitis and respiratory irritation from dust.

GHS Classification Summary
  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Operational Workflow (Step-by-Step)

HandlingProtocol Start Start: H-Met-NH2 Handling PPE 1. Don PPE (Nitrile Gloves, Safety Glasses, Lab Coat) Start->PPE Equilibrate 2. Temp Equilibration (Warm vial to RT in Desiccator) PPE->Equilibrate Weighing 3. Weighing (Avoid Drafts, Use Anti-static Gun) Equilibrate->Weighing Prevents Moisture Solubilization 4. Solubilization (Water/Buffer/DMSO) Weighing->Solubilization Usage 5. Experimental Use (Peptide Synthesis / Assay) Solubilization->Usage Waste 6. Disposal (Non-Halogenated Organic) Usage->Waste

Figure 2: Operational workflow emphasizing moisture control to prevent hydrolysis and oxidation.[1]

  • PPE Requirements:

    • Gloves: Nitrile (0.11 mm minimum thickness). Latex is discouraged due to potential sulfur contamination in sensitive analytics.

    • Respiratory: If handling >1g of dry powder outside a fume hood, use a P2 dust mask to prevent inhalation of fine particulates.

  • Weighing:

    • The HCl salt is hygroscopic. Use an anti-static gun if the powder is "fly-away."

    • Close the balance door immediately.

    • Pro-Tip: If the powder has turned into a sticky gum, it has absorbed moisture. It may still be chemically pure but verify concentration via HPLC before use.

  • Spill Management:

    • Dry Spill: Sweep up carefully to avoid dust generation. Place in a sealed container.

    • Wet Spill: Absorb with inert material (vermiculite). Clean the surface with 10% bleach followed by water to remove residual sulfur smell and deactivate biological activity.

Emergency Response

ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.Amide salts can cause pH shifts and direct irritation to corneal tissue.[1]
Skin Contact Wash with soap and copious water.[1][8]Prevent potential sensitization or dermatitis.[1]
Inhalation Move to fresh air.[1]Fine particulates can irritate the bronchial lining (H335).
Ingestion Rinse mouth. Do NOT induce vomiting.Low acute toxicity, but gastric irritation is possible.[1]

Waste Disposal & Environmental Compliance

  • Classification: H-Met-NH2 is generally not classified as P-listed (acutely hazardous) waste, but it is a chemical waste.[1]

  • Segregation: Dispose of in Non-Halogenated Organic Waste streams.

  • Stench Management: While less odorous than free thiols, degradation products (methanethiol) can smell. If the waste smells "cabbage-like," treat with a dilute bleach solution (sodium hypochlorite) before disposal to oxidize sulfur byproducts into odorless sulfonates.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 146480, L-Methioninamide. Retrieved from [Link][1]

  • Biotage. (2023).[9] How to handle peptides that contain methionine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: L-Methioninamide. Retrieved from [Link][1]

Sources

Exploratory

Strategic Sourcing and Quality Assurance of L-Methioninamide

Executive Summary L-Methioninamide Hydrochloride (H-Met-NH₂[1]·HCl) is a critical reagent in biochemical kinetics, specifically as a transition-state analog for Methionyl-tRNA synthetase (MetRS) and a mechanistic probe f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Methioninamide Hydrochloride (H-Met-NH₂[1]·HCl) is a critical reagent in biochemical kinetics, specifically as a transition-state analog for Methionyl-tRNA synthetase (MetRS) and a mechanistic probe for Methionine Aminopeptidase (MetAP). While structurally simple, its utility is frequently compromised by three silent failures: racemization (presence of D-isomer), hydrolysis (reversion to L-Methionine), and oxidation (Methionine sulfoxide formation).

This guide provides a self-validating framework for sourcing, verifying, and handling L-Methioninamide to ensure experimental reproducibility in drug discovery and enzymology.

Molecule Profile & Technical Specifications[2][3]

Before engaging suppliers, the technical requirements must be defined to prevent "grade inflation" (paying for unnecessary purity) or "grade failure" (using dirty reagents in sensitive assays).

Core Chemical Data
ParameterSpecification
Chemical Name L-Methioninamide Hydrochloride
CAS Number 16120-92-6
Formula C₅H₁₃ClN₂OS
Molecular Weight 184.69 g/mol
Solubility Soluble in water (>50 mg/mL), Methanol; Insoluble in Ether
Hygroscopicity High (Deliquescent in high humidity)
pKa ~8.0 (Amine group)
Critical Quality Attributes (CQAs)

For enzymatic assays (e.g., MetAP kinetics), the following impurities are non-negotiable:

ImpurityOriginImpact on ResearchLimit (Reagent Grade)
L-Methionine Hydrolysis of amide bondCompetitive inhibition of MetRS/MetAP; alters substrate concentration.< 1.0%
D-Methioninamide Racemization during synthesisInactive in stereospecific assays; potential allosteric binder.< 0.5%
Met-Sulfoxide Oxidation of sulfurAltered binding affinity; significant in redox-sensitive assays.< 1.0%
Ammonium Chloride Byproduct of amidationInterferes with nitrogen-sensitive detection methods.< 0.5%

Strategic Sourcing: Supplier Landscape

Sourcing L-Methioninamide requires a bifurcated strategy based on your project phase. Do not treat all vendors equally.

Supplier Tiering System
  • Tier 1: Catalog Aggregators (e.g., Sigma-Aldrich/Merck, Thermo Fisher, TCI)

    • Pros: High reliability, standardized CoAs, fast shipping.

    • Cons: High unit cost (

      
      200/gram).
      
    • Use Case: Assay development, pilot screens, reference standards.

  • Tier 2: Specialized Peptide/Amino Acid Vendors (e.g., Bachem, GL Biochem)

    • Pros: High enantiomeric purity focus, moderate cost.

    • Cons: Lead times can vary (1–2 weeks).

    • Use Case: Scale-up synthesis, routine HTS campaigns.

  • Tier 3: Bulk Manufacturers (e.g., ChemSrc/Molbase listed CROs)

    • Pros: Low cost (<$5/gram in bulk).

    • Cons: Variable quality, risk of high D-isomer content, potential customs delays.

    • Use Case: GMP manufacturing (with validation), multi-kilogram needs.

Sourcing Decision Logic

Use the following workflow to determine your sourcing channel.

SourcingLogic Start Define Requirement QtyCheck Quantity Needed? Start->QtyCheck AppCheck Application Sensitivity? QtyCheck->AppCheck < 10g Tier2 Buy Tier 2 (Peptide Specialist) (Bachem/GL Biochem) QtyCheck->Tier2 10g - 100g Tier3 Buy Tier 3 (Bulk CRO) + Mandatory In-House QC QtyCheck->Tier3 > 100g Tier1 Buy Tier 1 (Catalog) (Sigma/Fisher) AppCheck->Tier1 High (Kinetic Standards) AppCheck->Tier2 Med (Routine Synthesis) Tier3->AppCheck If QC Fails

Figure 1: Decision matrix for sourcing L-Methioninamide based on quantity and experimental risk.

Incoming Quality Control (IQC) Protocol

Trustworthiness Principle: Never assume a white powder is 100% pure L-Methioninamide, regardless of the label. The amide bond is labile, and the sulfur is oxidation-prone.

The "Self-Validating" QC Workflow

Upon receipt, execute this protocol before releasing the reagent to the lab bench.

QC_Workflow Receipt Receipt & Visual Check (Clumping = Moisture) Solubility Solubility Test (50mg/mL in H2O) Receipt->Solubility HPLC HPLC Analysis (Reverse Phase) Solubility->HPLC Clear Soln Fail Reject/Purify Solubility->Fail Turbid Chiral Chiral Purity Check (Optical Rotation/Chiral HPLC) HPLC->Chiral >98% Area HPLC->Fail <98% Area Decision Release Decision Chiral->Decision Pass Release to -20°C Decision->Pass Pass Decision->Fail Fail

Figure 2: Incoming Quality Control (IQC) workflow for L-Methioninamide.

Recommended Analytical Method (HPLC)

Standard C18 columns often fail to retain polar amino acid amides. Use Ion-Pairing or Mixed-Mode chromatography.

  • Column: Primesep 100 (Mixed Mode) or C18 with Ion Pairing.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-20% B over 15 minutes (The amide is very polar).

  • Detection: UV @ 210 nm (Amide bond) and 254 nm.

  • Expected Retention Order:

    • L-Methionine (Free Acid) - Elutes early.

    • L-Methioninamide (Target) - Retained longer due to cationic nature.

Note: If using a standard C18 column without ion pairing, the amide and acid may co-elute in the void volume.

Handling & Storage (Stability Assurance)

L-Methioninamide HCl is hygroscopic . Moisture absorption leads to hydrolysis (conversion to Methionine) and physical caking.

  • Primary Storage: Store at -20°C .

  • Desiccation: Always store the vial inside a secondary container (jar) with active silica gel or molecular sieves.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid.

  • Solution Stability: Aqueous solutions are stable for <24 hours at 4°C. For assays, prepare fresh. Do not freeze-thaw aqueous stocks.

Applications & Mechanism

Understanding why you are using this molecule dictates the stringency of your QC.

A. Methionine Aminopeptidase (MetAP) Assays[2][7][9][10]
  • Role: Substrate/Probe.

  • Mechanism: MetAP cleaves N-terminal methionine.[2][3][4][5]

    • Reaction: L-Met-NH₂ + H₂O → L-Methionine + NH₃.

  • Critical Impurity: L-Methionine .[6][7][8][9][10] If the reagent already contains 5% Methionine, your background signal in coupled assays (detecting free Met) will be unacceptably high.

B. Methionyl-tRNA Synthetase (MetRS) Inhibition[3][8]
  • Role: Competitive Inhibitor / Transition State Analog Precursor.

  • Mechanism: L-Methioninamide mimics the methionyl-adenylate intermediate.

  • Critical Impurity: D-Isomer . The D-isomer does not bind the active site effectively but may interfere with accurate Ki determination if the concentration of the active L-isomer is overestimated.

References

  • PubChem. (n.d.). L-Methioninamide hydrochloride (Compound Summary).[1] National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • Faming Zhang, et al. (2006). Structural basis of catalysis by monometalated methionine aminopeptidase. PMC - NIH. Retrieved February 8, 2026, from [Link]

  • Lee, J., et al. (1998). Methionine analogues as inhibitors of methionyl-tRNA synthetase.[7][8][11] Bioorganic & Medicinal Chemistry Letters.[5] (Cited via ChemSrc/PubMed). Retrieved February 8, 2026, from [Link]

  • Oefner, C., et al. (2003). Structure of human methionine aminopeptidase-2 complexed with fumagillin. (Contextual reference for MetAP inhibition mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Guide to the Solid-Phase Synthesis of Peptides with C-Terminal Methionine Amide (H-Met-NH2)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance and Challenge of H-Met-NH2 Peptides Peptides featuring a C-terminal amide are ubiquitous in biology, often exhibiting enhance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of H-Met-NH2 Peptides

Peptides featuring a C-terminal amide are ubiquitous in biology, often exhibiting enhanced metabolic stability and receptor affinity compared to their carboxylic acid counterparts. When the C-terminal residue is methionine (Met), it introduces a unique set of functionalities and challenges. Methionine, with its thioether side chain, is not merely a hydrophobic residue; it plays roles in protein translation initiation and can act as an endogenous antioxidant.[1] However, this same reactive sulfur atom makes it one of the more challenging amino acids to handle during chemical synthesis.

The solid-phase peptide synthesis (SPPS) of sequences ending in H-Met-NH2 is a routine requirement in drug discovery and chemical biology. Yet, success is not guaranteed by standard protocols. The thioether side chain is highly susceptible to side reactions, primarily oxidation and S-alkylation, especially during the final, harshly acidic cleavage step.[2][3]

This guide provides a comprehensive framework for the successful synthesis of H-Met-NH2 peptides using the Fluorenylmethyloxycarbonyl (Fmoc) strategy. It moves beyond simple step-by-step instructions to explain the underlying chemistry, enabling scientists to make informed decisions, troubleshoot effectively, and ensure the integrity of their final product.

The Methionine Conundrum: Understanding Key Side Reactions

The primary obstacle in synthesizing methionine-containing peptides is the nucleophilic nature of the thioether side chain, which remains unprotected in standard Fmoc/tBu strategies.[4] This reactivity manifests in two major side reactions, predominantly during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection.[2][5]

  • Oxidation: The thioether can be easily oxidized to form methionine sulfoxide (Met(O)), which exists as two diastereomers.[5] This adds 16 Da to the peptide's mass and can drastically alter its conformation and biological activity. This is the most common and problematic side reaction.

  • S-Alkylation: During cleavage, protecting groups from other amino acids (e.g., t-Butyl from Asp, Glu, Ser) are released as reactive carbocations. These electrophiles can be attacked by the methionine sulfur, leading to S-alkylation and the formation of a sulfonium salt impurity.[3]

Understanding these pathways is critical for designing a robust synthetic and cleavage strategy.

Met Methionine Residue (-CH2-CH2-S-CH3) TFA TFA Cleavage (Carbocation Generation) Met->TFA Exposure to Acid & Oxidants Met_O Methionine Sulfoxide (Met(O)) (+16 Da Impurity) TFA->Met_O Oxidation Met_Alk S-Alkylated Methionine (Sulfonium Salt) TFA->Met_Alk S-Alkylation (by carbocations)

Figure 1: Primary side reactions of Methionine during TFA cleavage.

A Four-Pillar Strategy for Success

A successful synthesis relies on careful planning across four key areas: the solid support, the building block, the coupling chemistry, and, most critically, the final cleavage.

Pillar 1: The Solid Support - Anchoring for an Amide Terminus

To generate a C-terminal amide, a specialized resin is required. The Rink Amide resin is the industry standard for Fmoc-based SPPS.[6][7] Its linker is designed to release the peptide as a primary amide upon treatment with TFA.

  • Causality: The Rink Amide linker contains an acid-labile bond. When exposed to TFA during the final cleavage step, this bond breaks in such a way that the carbonyl group of the C-terminal amino acid is released as a -CONH2 group, yielding the desired peptide amide.[8]

Pillar 2: The Building Block - Fmoc-Met-OH vs. Fmoc-Met(O)-OH

While Fmoc-Met-OH is the standard choice, an alternative strategy exists for particularly challenging or aggregation-prone sequences.

  • Standard Approach (Fmoc-Met-OH): Used in the vast majority of syntheses. The focus is on preventing oxidation during the synthesis and cleavage steps.

  • Alternative Approach (Fmoc-Met(O)-OH): Intentionally incorporating the pre-oxidized methionine sulfoxide can be advantageous. The increased polarity of the Met(O) residue can disrupt interchain aggregation during SPPS, improving synthesis efficiency and simplifying purification.[9] This creates a "pro-peptide" that, after purification, must be treated with a reducing agent to convert Met(O) back to Met. This is a powerful tool for "difficult sequences".[9]

Pillar 3: The Coupling Chemistry - Ensuring Efficiency

Standard aminium-derived coupling reagents like HBTU, HATU, or HCTU, or carbodiimides like DIC, are generally effective for coupling Fmoc-Met-OH.[10]

  • Expertise & Experience: The key is not the choice of reagent itself, but ensuring the coupling reaction goes to completion. Incomplete couplings, which may be more frequent in long or complex sequences, lead to deletion impurities that are difficult to remove. Monitoring each coupling step with a qualitative test (e.g., the Kaiser test) is a self-validating mechanism that ensures the peptide chain is growing correctly before proceeding to the next cycle.[11]

Pillar 4: The Cleavage Cocktail - The Most Critical Decision

This is the single most important factor for preserving the integrity of a methionine-containing peptide. Standard cleavage cocktails (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)) are inadequate and can result in 15-55% oxidation of methionine.[12] A specialized cocktail rich in reducing agents and scavengers is mandatory.

Experimental Workflow and Protocols

The overall workflow follows the standard SPPS process, but with specific considerations for the C-terminal methionine amide.

Resin 1. Start Rink Amide Resin Load 2. Load Fmoc-Met-OH (Protocol 1) Resin->Load Elongate 3. Elongate Chain (Protocol 2) Load->Elongate Cleave 4. Cleave & Deprotect (Protocol 3) Elongate->Cleave Analyze 5. Analyze & Purify (HPLC, Mass Spec) Cleave->Analyze

Sources

Application

Application Note: H-Met-NH2 (L-Methioninamide) in Cell Culture Media Formulation

Abstract This technical guide details the application of L-Methioninamide Hydrochloride (H-Met-NH2·HCl) as a superior alternative to L-Methionine in chemically defined media (CDM) for mammalian cell culture (CHO, HEK293)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of L-Methioninamide Hydrochloride (H-Met-NH2·HCl) as a superior alternative to L-Methionine in chemically defined media (CDM) for mammalian cell culture (CHO, HEK293). While L-Methionine is an essential amino acid, it is highly susceptible to extracellular oxidation, leading to the formation of Methionine Sulfoxide (MetO). High levels of MetO in media directly correlate with the oxidation of methionine residues in therapeutic proteins (specifically Fc regions of mAbs), compromising product stability and pharmacokinetics. This protocol outlines the formulation, substitution strategy, and analytical validation for using H-Met-NH2 to mitigate oxidative stress and improve critical quality attributes (CQAs).

Scientific Rationale: The Oxidation Challenge

The Instability of Free L-Methionine

In standard fed-batch processes, L-Methionine is exposed to light, transition metals (Iron, Copper), and dissolved oxygen for 14+ days. Under these conditions, the thioether side chain of Methionine is rapidly oxidized to Methionine Sulfoxide (MetO).

  • Mechanism: Reactive Oxygen Species (ROS) attack the sulfur atom.

  • Impact: Cells take up MetO inefficiently compared to Met. More critically, oxidative species in the media can directly oxidize the methionine residues of the secreted monoclonal antibody (mAb).

  • Clinical Consequence: Oxidation of Met252 and Met428 in the Fc region of IgG1 antibodies reduces binding affinity to the neonatal Fc receptor (FcRn), significantly decreasing the drug's half-life in patients [1, 2].

The H-Met-NH2 Solution

H-Met-NH2 (L-Methioninamide) is the amide derivative of L-Methionine.

  • Controlled Release: H-Met-NH2 acts as a "prodrug" for the cell. It is transported into the cell and cleaved by intracellular aminopeptidases/amidases into free L-Methionine and ammonia.

  • Reduced Extracellular Exposure: By supplying Met as an amide, the concentration of free Methionine in the extracellular environment is kept low (limiting the substrate available for extracellular oxidation) while maintaining a sufficient intracellular pool for protein synthesis.

  • Solubility: The hydrochloride salt (H-Met-NH2·HCl) exhibits high aqueous solubility, making it ideal for highly concentrated feeds where L-Met precipitation can be a risk.

Mechanism of Action Diagram

Met_Pathway cluster_0 Extracellular Environment Media Extracellular Media Cell Intracellular Cytosol LMet Free L-Met LMet->Media MetO Met-Sulfoxide (Toxic/Waste) LMet->MetO Rapid Oxidation MetNH2 H-Met-NH2 (Stabilized) MetNH2->Cell Uptake (Transporters) Pool Intracellular Met Pool MetNH2->Pool Peptidase Cleavage Ammonia NH3 (Byproduct) MetNH2->Ammonia Deamidation ROS ROS/Light/Metals ROS->LMet Protein Therapeutic Protein (mAb) Pool->Protein Translation

Figure 1: Comparative fate of Free L-Met vs. H-Met-NH2. H-Met-NH2 bypasses the rapid extracellular oxidation pathway, delivering Methionine directly to the intracellular pool.

Formulation Protocol

Materials Required[1][2][3]
  • L-Methioninamide Hydrochloride (CAS: 16120-92-6)

    • Purity: ≥98% (Cell Culture Grade)

    • MW: 184.69 g/mol (Note: Free L-Met MW is 149.21 g/mol )

  • Base Media: Chemically Defined (CD) CHO Media (Methionine-free or reduced).

  • Solvent: WFI (Water for Injection) quality water.

Calculation of Molar Substitution

CRITICAL: Do not substitute 1:1 by weight. You must use molar equivalents.



Conversion Factor: 1.238 To replace 1.0 g/L of L-Methionine, use 1.238 g/L of H-Met-NH2·HCl.

Stock Solution Preparation (100X)

This protocol prepares a 300 mM stock solution for spiking into feeds.

  • Weighing: Weigh 5.54 g of H-Met-NH2·HCl.

  • Dissolution: Add to 80 mL of WFI in a sterile beaker.

  • Mixing: Stir at room temperature (20-25°C). Dissolution is rapid due to the HCl salt form.

  • pH Adjustment: The solution will be acidic. Slowly adjust pH to 6.5 - 7.0 using 5M NaOH.

    • Warning: Do not over-alkalinize (> pH 8.0) as this may promote spontaneous deamidation.

  • Volume Adjustment: Bring total volume to 100 mL with WFI.

  • Sterilization: Filter through a 0.22 µm PES membrane.

  • Storage: Store at 4°C (stable for 3 months) or -20°C (stable for 1 year). Protect from light.

Experimental Validation Workflow

To validate the efficacy of H-Met-NH2, a comparative study against standard L-Met is required.

Experimental Design (DoE)
  • Control: Standard Media (3 mM L-Met).

  • Test Arm A: Media with 3 mM H-Met-NH2 (100% Substitution).

  • Test Arm B: Media with 1.5 mM L-Met + 1.5 mM H-Met-NH2 (50/50 Hybrid).

Cell Culture Protocol
  • Inoculation: Seed CHO cells at

    
     cells/mL in shake flasks.
    
  • Duration: 14-day fed-batch.

  • Sampling: Daily sampling for VCD (Viable Cell Density), Viability, and Metabolites.

  • Harvest: Centrifuge supernatant on Day 14 for product quality analysis.

Analytical Methods
  • HPLC for Amino Acids: Monitor the consumption rate of H-Met-NH2 vs. Free Met.

    • Note: H-Met-NH2 will elute at a different retention time than L-Met. Ensure your library is updated.

  • Peptide Mapping (LC-MS): Digest the harvested mAb and quantify the % oxidation at Met252 and Met428 sites.

Data Analysis Template
ParameterControl (L-Met)Test (H-Met-NH2)Interpretation
Peak VCD (

cells/mL)
12.512.2Comparable growth indicates no toxicity.
Specific Productivity (

)
25 pg/cell/day26 pg/cell/dayMaintenance of titer is critical.
Ammonia (Day 14) 8 mM10 mMSlight increase expected due to deamidation.
% Met Oxidation (mAb) 12.5% 3.1% Primary Success Metric.

Troubleshooting & Optimization

Ammonia Management

Issue: H-Met-NH2 releases one mole of


 for every mole of Methionine utilized.
Mitigation: 
  • If ammonia levels exceed toxic thresholds (>15 mM), use a Hybrid Strategy . Replace only 50% of the L-Met with H-Met-NH2.

  • Combine with Glutamine Synthetase (GS) expression systems which can re-assimilate ammonia.

Adaptation

Some CHO clones may have low extracellular amidase activity.

  • Symptom: High residual H-Met-NH2 in media, low intracellular Met, stalled growth.

  • Protocol: Perform a weaning passage.

    • Passage 1: 75% L-Met / 25% H-Met-NH2

    • Passage 2: 50% L-Met / 50% H-Met-NH2

    • Passage 3: 0% L-Met / 100% H-Met-NH2

Optimization Logic Diagram

Optimization Start Start Validation (100% Substitution) CheckGrowth Check VCD/Titer (Day 3-5) Start->CheckGrowth CheckOx Check mAb Oxidation (Day 14) CheckGrowth->CheckOx Normal Growth FailGrowth Growth Stalled CheckGrowth->FailGrowth Lag Phase Success Protocol Validated CheckOx->Success Oxidation < 5% FailAmmonia High Ammonia CheckOx->FailAmmonia Ammonia > 15mM Adapt Adaptation Phase (3 Passages) FailGrowth->Adapt Perform Weaning (Gradual Substitution) Hybrid Hybrid FailAmmonia->Hybrid Switch to 50:50 Hybrid Mix Adapt->Start Hybrid->CheckOx

Figure 2: Decision tree for integrating H-Met-NH2 into bioprocess workflows.

References

  • Bertolotti-Ciarlet, A., et al. (2009). Impact of Methionine Oxidation on the Binding of Human IgG1 to Fc Rn and Fc Gamma Receptors. Molecular Immunology.

  • Pan, H., et al. (2009). Methionine Oxidation in Human IgG2 Fc Variants: Structural and Functional Consequences. Protein Science.

  • Liu, H., et al. (2008). Heterogeneity of Monoclonal Antibodies. Journal of Pharmaceutical Sciences.

  • Chumsae, C., et al. (2007). Comparison of Methionine Oxidation in Thermal Stability and Chemically Stressed Samples of a Fully Human Monoclonal Antibody.[1] Journal of Chromatography B.

  • Sigma-Aldrich. (n.d.). L-Methioninamide Hydrochloride Product Specification.

Sources

Method

In Vivo Studies using L-Methioninamide Hydrochloride

Application Note & Protocol Guide Executive Summary L-Methioninamide hydrochloride (H-Met-NH₂·HCl) is the amide derivative of the essential amino acid L-methionine. Unlike its parent compound, the amide modification alte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

L-Methioninamide hydrochloride (H-Met-NH₂·HCl) is the amide derivative of the essential amino acid L-methionine. Unlike its parent compound, the amide modification alters the molecule's charge state, lipophilicity, and transport kinetics while retaining specific recognition by amino acid transporters, most notably LAT1 (SLC7A5) .

In in vivo research, L-Methioninamide HCl is primarily utilized for three critical applications:

  • LAT1 Transport Interrogation: Acting as a competitive substrate to validate LAT1-mediated uptake of novel chemotherapeutics in oncology models.

  • Metabolic Pro-drug Studies: Serving as a "slow-release" precursor to L-methionine, requiring enzymatic hydrolysis (aminopeptidases) to enter the methylation cycle.

  • Lysosomotropic Characterization: Functioning as a weak base that accumulates in acidic organelles, useful for studying lysosomal stability and pH gradients.

This guide provides the necessary pharmacological context, safety considerations, and step-by-step protocols for integrating L-Methioninamide HCl into rodent models.

Mechanistic Principles

Transport and Metabolism

The utility of L-Methioninamide relies on its ability to bypass systems requiring a free carboxyl group and its high affinity for the Large Neutral Amino Acid Transporter 1 (LAT1). LAT1 is highly overexpressed in the Blood-Brain Barrier (BBB) and various cancers (glioblastoma, pancreatic, renal cell carcinoma).

Upon cellular entry, L-Methioninamide is not immediately bioavailable for protein synthesis. It must undergo hydrolysis by intracellular aminopeptidases (e.g., Leucine Aminopeptidase or Cytosol Aminopeptidase) to release free L-Methionine.

Signaling Pathway Visualization

MetAmide_Pathway Extracellular Extracellular Space MetAmide L-Methioninamide (Cationic) Extracellular->MetAmide LAT1 LAT1 Transporter (SLC7A5) MetAmide->LAT1 Substrate Binding Intracellular Cytosol LAT1->Intracellular Influx Aminopeptidase Aminopeptidase Hydrolysis Intracellular->Aminopeptidase Substrate LMet Free L-Methionine Aminopeptidase->LMet Cleavage SAMe S-Adenosylmethionine (SAMe) LMet->SAMe MAT2A Methylation Methylation Reactions (DNA/Histone) SAMe->Methylation Methyl Transfer

Figure 1: Pharmacological trajectory of L-Methioninamide from extracellular uptake via LAT1 to intracellular conversion into the methionine cycle.[1]

Pre-Clinical Formulation & Safety

Physicochemical Properties
PropertyValueNote
Molecular Weight 184.69 g/mol Includes HCl salt
Solubility >50 mg/mL (Water)Highly soluble; Hygroscopic
pKa ~7.8 (Amine)Cationic at physiological pH
Stability High in solid stateHydrolyzes slowly in basic buffers
Formulation Protocol (IV/IP Injection)

Critical Note: The hydrochloride salt is acidic. Direct injection of high concentrations without buffering causes local tissue necrosis and hemolysis.

  • Vehicle Selection: Phosphate Buffered Saline (PBS), pH 7.4.

  • Preparation:

    • Dissolve L-Methioninamide HCl in 80% of final volume PBS.

    • Mandatory pH Check: The solution will likely be acidic (pH ~4-5).

    • Adjustment: Titrate carefully with 1N NaOH to pH 7.2–7.4. Do not overshoot, as amides degrade rapidly at pH > 8.0.

    • Sterilization: Filter through a 0.22 µm PVDF membrane.

    • Storage: Prepare fresh. Do not store in solution >24 hours at 4°C.

Maximum Tolerated Dose (MTD)

L-Methionine overdose causes hepatotoxicity and neurotoxicity (hyperhomocysteinemia). As a precursor, L-Methioninamide shares these risks but with delayed kinetics.

  • Starting Dose (Mouse): 50 mg/kg (IP/IV).

  • Dose Escalation: 50, 100, 200, 400 mg/kg.

  • Observation Window: 48 hours.

  • Endpoints: Body weight loss >15%, lethargy, neurological deficits (seizures).

Experimental Protocols

Protocol A: LAT1 Competitive Inhibition Assay (In Vivo)

Objective: To determine if a test drug (Candidate X) utilizes the LAT1 transporter for tumor entry by using L-Methioninamide as a competitive inhibitor.

Rationale: L-Methioninamide has a high affinity for LAT1 (Km ~ 20-50 µM). Pre-loading or co-administration saturates the transporter, reducing the uptake of other LAT1 substrates.

Workflow:

  • Model: Nude mice bearing LAT1-high xenografts (e.g., MCF-7 breast cancer or U87 glioblastoma).

  • Groups (n=6):

    • Group 1: Vehicle + Candidate X (Tracer dose).

    • Group 2: L-Methioninamide (250 mg/kg) + Candidate X.

  • Administration:

    • Inject L-Methioninamide (IP) 15 minutes prior to Candidate X to saturate systemic transporters.

    • Inject Candidate X (IV tail vein).

  • Termination: Euthanize at Tmax of Candidate X (typically 30-60 min).

  • Analysis: Resect tumor and brain. Homogenize and quantify Candidate X via LC-MS/MS.

  • Success Criteria: A significant reduction (>40%) of Candidate X in the tumor/brain of Group 2 confirms LAT1-mediated transport.

Protocol B: Pharmacokinetic Conversion Study

Objective: To measure the rate of in vivo hydrolysis of L-Methioninamide to L-Methionine.

Workflow:

  • Animals: Male C57BL/6 mice, fasted 4 hours.

  • Dosing: Single bolus IV injection (100 mg/kg L-Methioninamide).

  • Sampling:

    • Collect blood (tail nick) at 5, 15, 30, 60, 120, 240 min.

    • Collect into K2-EDTA tubes containing Bestatin (aminopeptidase inhibitor) to prevent ex vivo hydrolysis.

  • Sample Prep:

    • Centrifuge plasma immediately (2000 x g, 10 min, 4°C).

    • Protein precipitation with acetonitrile (1:3 ratio).

  • LC-MS/MS Targets:

    • Analyte 1: L-Methioninamide (Parent).[1][2]

    • Analyte 2: L-Methionine (Metabolite).[2][3]

    • Analyte 3: Homocysteine (Downstream marker).

Data Visualization & Analysis

Expected Pharmacokinetic Profile

The following table illustrates the theoretical difference between injecting free L-Methionine vs. L-Methioninamide.

ParameterL-Methionine (IV)L-Methioninamide (IV)Interpretation
Tmax (Plasma) Immediate (< 2 min)Immediate (Parent) / 15-30 min (Metabolite)The amide acts as a prodrug.
Cmax (Brain) ModerateHighAmide crosses BBB more efficiently via LAT1 due to charge masking.
Half-life (t1/2) Short (rapid metabolism)ExtendedResistance to non-specific degradation extends circulation time.
Liver Toxicity High (Acute spike)Moderate (Sustained release)Amide hydrolysis limits the Cmax of free Met in the liver.
Experimental Workflow Diagram

Workflow Start Study Initiation (n=12 Mice) Formulation Formulate H-Met-NH2·HCl in PBS (pH 7.4) Start->Formulation GroupSplit Randomization Formulation->GroupSplit Control Group A: Vehicle (PBS) GroupSplit->Control Exp Group B: L-Met-Amide (100 mg/kg) GroupSplit->Exp Sampling Serial Blood Collection (0 - 240 min) + Bestatin Inhibitor Control->Sampling Exp->Sampling Analysis LC-MS/MS Quantification (Parent vs. Met vs. Hcy) Sampling->Analysis

Figure 2: Step-by-step workflow for determining the pharmacokinetic conversion rate of L-Methioninamide.

Scientific Integrity & Troubleshooting

Self-Validating the Protocol

To ensure your data is valid, you must include these internal controls:

  • Ex Vivo Stability Control: Incubate L-Methioninamide in fresh mouse plasma at 37°C without animals. If degradation is rapid (>50% in 10 min), your in vivo PK data will be confounded by plasma esterases/peptidases rather than intracellular metabolism.

  • Retention Time Separation: Ensure your LC-MS method chromatographically separates L-Methionine from L-Methioninamide. They have similar masses (difference of ~1 Da due to -OH vs -NH2, but in MS, the amide is M+14 mass shift if not hydrolyzed, but fragmentation patterns differ).

    • L-Met MRM: 150.1 -> 104.1

    • L-Met-NH2 MRM: 149.1 -> 104.1 (Check specific transitions).

Common Pitfalls
  • Acidosis: Failure to neutralize the HCl salt leads to peritonitis in IP injections, altering absorption kinetics.

  • Saturation: In LAT1 competition studies, using too low a dose (<100 mg/kg) may fail to out-compete high-affinity endogenous substrates like Leucine.

References

  • Mechanism of LAT1 Transport

    • Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences, 19(5), 1278. Link

  • Methionine Toxicity & Metabolism

    • Garlick, P. J. (2006). Toxicity of Methionine in Humans and Animals.[3][4][5][6][7][8] The Journal of Nutrition, 136(6), 1722S–1725S. Link

  • Amino Acid Amides as Prodrugs

    • Vig, B. S., et al. (2013). Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure on Prodrug Stability and Activation. Molecular Pharmaceutics, 10(5), 1836–1847. (Demonstrates the stability/hydrolysis principles of amino acid derivatives). Link

  • LAT1 in Cancer Targeting

    • Hafliger, P., & Charles, R. P. (2019). The L-Type Amino Acid Transporter 1 (LAT1): An Emerging Target in Cancer. International Journal of Molecular Sciences, 20(10), 2428. Link

Sources

Application

Application Notes and Protocols for L-Methioninamide-Loaded Nanoparticles for Controlled Release

Introduction: The Rationale for Controlled Release of L-Methioninamide L-Methioninamide, a derivative of the essential amino acid L-Methionine, holds significant promise in various therapeutic applications, leveraging th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Controlled Release of L-Methioninamide

L-Methioninamide, a derivative of the essential amino acid L-Methionine, holds significant promise in various therapeutic applications, leveraging the biological roles of its parent molecule. L-Methionine and its derivatives are crucial for protein synthesis, metabolism, and detoxification pathways.[1][2] They also exhibit antioxidant properties, protecting cells from oxidative stress.[3] The active form, S-Adenosyl-L-Methionine (SAMe), is a primary methyl donor in the central nervous system and is involved in the production of neurotransmitters, suggesting potential applications in neurological and mood disorders.[4][5]

However, the therapeutic efficacy of L-Methioninamide can be limited by factors such as a short biological half-life and potential for rapid metabolism.[6] Encapsulation of L-Methioninamide into nanoparticles offers a robust strategy to overcome these limitations. Nanoparticle-based delivery systems can provide:

  • Sustained and Controlled Release: Prolonging the therapeutic window and reducing the frequency of administration.

  • Enhanced Bioavailability: Protecting the drug from premature degradation and improving its absorption.

  • Targeted Delivery: The potential for surface modification of nanoparticles allows for targeted delivery to specific tissues or cells, increasing efficacy and reducing off-target effects.[7]

This document provides detailed protocols for the preparation, characterization, and in vitro release analysis of L-Methioninamide-loaded nanoparticles using three common fabrication methods: ionic gelation, nanoprecipitation, and emulsion-based techniques.

I. Nanoparticle Fabrication Methodologies

The choice of nanoparticle fabrication method depends on the physicochemical properties of the drug and the desired characteristics of the nanoparticles, such as size, drug loading, and release profile.

Ionic Gelation for Chitosan-Based Nanoparticles

Ionic gelation is a mild and simple method suitable for encapsulating water-soluble drugs like L-Methioninamide hydrochloride into biodegradable and biocompatible chitosan nanoparticles.[4][8] The mechanism relies on the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, typically sodium tripolyphosphate (TPP).[9]

Protocol: L-Methioninamide-Loaded Chitosan Nanoparticle Synthesis

  • Preparation of Chitosan Solution:

    • Dissolve 100 mg of low molecular weight chitosan in 100 mL of a 1% (v/v) acetic acid solution.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

  • Preparation of L-Methioninamide and TPP Solution:

    • Dissolve 20 mg of L-Methioninamide hydrochloride in 10 mL of deionized water.

    • In a separate container, dissolve 50 mg of sodium tripolyphosphate (TPP) in 50 mL of deionized water.

  • Nanoparticle Formation:

    • Add the L-Methioninamide solution to the TPP solution and stir for 15 minutes.

    • Add the L-Methioninamide-TPP solution dropwise to the chitosan solution under constant magnetic stirring (700 rpm) at room temperature.

    • Continue stirring for 30 minutes to allow for the formation of opalescent nanoparticle suspension.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.

    • Finally, resuspend the purified nanoparticles in a suitable medium for characterization or lyophilize for long-term storage.

Causality Behind Experimental Choices:

  • Acetic Acid: Chitosan is soluble in acidic conditions, which protonates its amino groups, making them available for cross-linking with the anionic TPP.[9]

  • Dropwise Addition and Stirring: This ensures the formation of uniformly sized nanoparticles by controlling the rate of interaction between chitosan and TPP.

  • Centrifugation: This is a crucial step to separate the nanoparticles from the reaction medium and any unencapsulated drug.[10]

Diagram: Ionic Gelation Workflow

IonicGelation cluster_prep Solution Preparation cluster_synthesis Nanoparticle Formation cluster_purification Purification Chitosan Chitosan in Acetic Acid Mixing Dropwise addition under stirring Chitosan->Mixing Drug_TPP L-Methioninamide + TPP in Deionized Water Drug_TPP->Mixing Centrifugation Centrifugation Mixing->Centrifugation Formation of opalescent suspension Washing Resuspension & Washing Centrifugation->Washing Final_NP Purified Nanoparticles Washing->Final_NP

Caption: Workflow for L-Methioninamide-loaded chitosan nanoparticle synthesis via ionic gelation.

Nanoprecipitation for PLGA-Based Nanoparticles

Nanoprecipitation, also known as the solvent displacement method, is a straightforward technique for preparing polymeric nanoparticles, particularly with hydrophobic polymers like Poly(lactic-co-glycolic acid) (PLGA).[11][12] It involves the rapid diffusion of a polymer and drug-containing organic solvent into an aqueous non-solvent, leading to the precipitation of nanoparticles.[13]

Protocol: L-Methioninamide-Loaded PLGA Nanoparticle Synthesis

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 10 mg of L-Methioninamide in 5 mL of a water-miscible organic solvent (e.g., acetone or acetonitrile).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of an aqueous solution containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).

    • The stabilizer prevents nanoparticle aggregation.[14]

  • Nanoparticle Formation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature.

    • An opalescent suspension will form instantaneously.

  • Solvent Evaporation and Nanoparticle Collection:

    • Continue stirring the suspension for at least 4 hours in a fume hood to allow for the complete evaporation of the organic solvent.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes at 4°C.

    • Wash the nanoparticles twice with deionized water to remove the stabilizer and any unencapsulated drug.

    • Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for storage.

Causality Behind Experimental Choices:

  • Solvent/Non-Solvent System: The choice of a water-miscible organic solvent is critical for the rapid diffusion and subsequent precipitation of the polymer and drug.[15]

  • Stabilizer: PVA adsorbs to the surface of the newly formed nanoparticles, providing steric hindrance and preventing their aggregation.[14]

  • Solvent Evaporation: This step is essential to solidify the nanoparticles and remove any residual organic solvent.

Diagram: Nanoprecipitation Workflow

Nanoprecipitation cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_purification Purification & Collection Organic_Phase PLGA + L-Methioninamide in Organic Solvent Injection Rapid Injection under stirring Organic_Phase->Injection Aqueous_Phase Stabilizer (PVA) in Water Aqueous_Phase->Injection Evaporation Solvent Evaporation Injection->Evaporation Instantaneous precipitation Centrifugation Centrifugation & Washing Evaporation->Centrifugation Final_NP Purified Nanoparticles Centrifugation->Final_NP

Caption: Workflow for L-Methioninamide-loaded PLGA nanoparticle synthesis via nanoprecipitation.

Emulsion-Solvent Evaporation for Lipid-Based Nanoparticles (SLNs/NLCs)

The emulsion-solvent evaporation method is versatile for encapsulating both hydrophilic and hydrophobic drugs into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[16][17] This method involves the formation of an oil-in-water (o/w) or water-in-oil (w/o) emulsion, followed by the removal of the organic solvent, leading to the precipitation of lipid nanoparticles.

Protocol: L-Methioninamide-Loaded SLN Synthesis (O/W Emulsion)

  • Lipid Phase Preparation:

    • Dissolve 200 mg of a solid lipid (e.g., glyceryl monostearate) and 20 mg of L-Methioninamide in 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or chloroform) by heating to a temperature above the lipid's melting point.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of an aqueous solution containing a surfactant (e.g., 2% w/v Tween 80) and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

    • Further reduce the droplet size by sonication for 3 minutes.

  • Nanoparticle Solidification and Solvent Removal:

    • Transfer the hot nanoemulsion to a larger volume of cold deionized water (e.g., 100 mL at 4°C) under continuous stirring. This rapid cooling will cause the lipid to solidify.

    • Continue stirring for 2-3 hours to allow the organic solvent to evaporate.

  • Nanoparticle Collection:

    • Collect the SLNs by centrifugation at 15,000 rpm for 30 minutes.

    • Wash the nanoparticles with deionized water and lyophilize for storage.

Causality Behind Experimental Choices:

  • Heating: Heating the lipid and aqueous phases above the lipid's melting point ensures the formation of a liquid lipid phase for emulsification.

  • High-Energy Emulsification: Homogenization and sonication provide the necessary energy to break down the lipid phase into nano-sized droplets.[16]

  • Rapid Cooling: This step is crucial for the solidification of the lipid droplets into solid nanoparticles, entrapping the drug within the lipid matrix.

II. Physicochemical Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and performance of the L-Methioninamide-loaded nanoparticles.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the in vivo behavior of nanoparticles.

  • Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution.[18]

  • Zeta Potential Analysis: Measures the surface charge of the nanoparticles, which is a key indicator of their colloidal stability. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good stability.[5][19]

Protocol: DLS and Zeta Potential Measurement

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration (to avoid multiple scattering effects).

  • Transfer the diluted sample to a disposable cuvette.

  • Perform the measurements using a DLS instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter, PDI, and zeta potential.

  • Perform measurements in triplicate for each sample.

Morphology and Surface Topography
  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the nanoparticle morphology, size, and aggregation state.

Protocol: TEM/SEM Imaging

  • For TEM, place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

  • For SEM, place a drop of the suspension on a clean stub and coat it with a conductive material (e.g., gold) after drying.

  • Image the samples using the respective microscopes.

Drug Loading and Encapsulation Efficiency

These parameters quantify the amount of L-Methioninamide successfully incorporated into the nanoparticles.

  • Drug Loading (DL %): The percentage of drug weight relative to the total weight of the nanoparticle.

  • Encapsulation Efficiency (EE %): The percentage of the initial drug amount that is successfully encapsulated within the nanoparticles.[20]

Protocol: Quantification of DL and EE

  • Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation.

  • Quantify the amount of free L-Methioninamide in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry after a colorimetric reaction).

  • Calculate DL and EE using the following equations:[10]

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Table 1: Example Characterization Data for L-Methioninamide-Loaded Nanoparticles

Nanoparticle FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Chitosan-L-Methioninamide250 ± 150.25+35 ± 275 ± 58 ± 1
PLGA-L-Methioninamide180 ± 100.15-20 ± 360 ± 65 ± 0.8
SLN-L-Methioninamide200 ± 200.30-15 ± 485 ± 410 ± 1.2

III. In Vitro Controlled Release Studies

In vitro release studies are performed to evaluate the rate and mechanism of L-Methioninamide release from the nanoparticles over time. The dialysis bag method is a commonly used technique.[21][22]

Protocol: In Vitro Drug Release using Dialysis Bag Method

  • Preparation:

    • Accurately weigh a specific amount of lyophilized L-Methioninamide-loaded nanoparticles and resuspend them in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.

  • Release Study:

    • Place the sealed dialysis bag in a larger container with a known volume of release medium, maintained at 37°C with constant gentle stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container.

    • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantification:

    • Analyze the collected samples for L-Methioninamide concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Diagram: In Vitro Release Study Setup

InVitroRelease cluster_setup Dialysis Bag Method cluster_sampling Sampling & Analysis Beaker Release Medium (e.g., PBS, pH 7.4) Maintained at 37°C with stirring Sampling Withdraw aliquots at predetermined time points Beaker->Sampling DialysisBag Dialysis Bag containing Nanoparticle Suspension Analysis Quantify L-Methioninamide (e.g., HPLC) Sampling->Analysis Plotting Plot Cumulative Release % vs. Time Analysis->Plotting

Caption: Schematic of the in vitro drug release study using the dialysis bag method.

IV. Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful formulation and characterization of L-Methioninamide-loaded nanoparticles for controlled release applications. The choice of the fabrication method and polymer/lipid system should be tailored to the specific therapeutic goals. Rigorous physicochemical characterization and in vitro release studies are paramount for ensuring the development of a safe, stable, and efficacious nanoparticle-based drug delivery system.

V. References

  • PharmaTutor. IONOTROPIC GELATION - A NOVEL METHOD TO PREPARE CHITOSAN NANOPARTICLES. [Link]

  • IPS. L-Methionine: Benefits and Innovations with Miniactives® TM Technology by IPS. [Link]

  • Encyclopedia.pub. SLNs/NLCs Preparation Method. [Link]

  • JoVE. Formulation: Diblock Polymeric Nanoparticles Through Nanoprecipitation Technique l Protocol Preview. [Link]

  • Le, T. T., et al. (2022). Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management. Polymers, 14(19), 4154. [Link]

  • Pfanstiehl. L-Methionine Excipient GMP USP EP BP JP ChP - CAS 63-68-3. [Link]

  • Scientific Archives. Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. [Link]

  • PubChem. methionine degradation | Pathway. [Link]

  • Mora-Huertas, C. E., Fessi, H., & Elaissari, A. (2010). Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. International journal of pharmaceutics, 385(1-2), 167–173. [Link]

  • Nowak, D., et al. (2022). Chitosan Nanoparticles-Preparation, Characterization and Their Combination with Ginkgo biloba Extract in Preliminary In Vitro Studies. Pharmaceutics, 14(11), 2307. [Link]

  • ChitoLytic. Quick Guide: Chitosan Nanoparticles Preparation with Ionic Gelation Method. [Link]

  • Fornaguera, C., et al. (2015). Preparation of PLGA nanoparticles using TPGS in the spontaneous emulsification solvent diffusion method. Pharmaceutical development and technology, 20(4), 435-442. [Link]

  • Xu, Y., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 749. [Link]

  • Clinicaltrials.eu. L-METHIONINE – Application in Therapy and Current Clinical Research. [Link]

  • ResearchGate. Commonly used methods to prepare nanoparticles: (A) double emulsion;... [Link]

  • MDPI. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. [Link]

  • ResearchGate. DLS particle size analysis (A) and Zeta potential distribution of SeNPs... [Link]

  • Colloids and Surfaces B: Biointerfaces. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. 190, 110910. [Link]

  • MDPI. Nanoparticle-Mediated Targeted Drug Delivery Systems. [Link]

  • ResearchGate. (PDF) In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. [Link]

  • Legrand, P., et al. (2007). PLGA nanoparticles prepared by nanoprecipitation: drug loading and release studies of a water soluble drug. Journal of drug delivery science and technology, 17(4), 265-270. [Link]

  • ResearchGate. Indirect and direct methods for drug quantification and equations used... [Link]

  • Google Patents. WO2016121541A1 - Method of producing nanoparticle-in-oil dispersion.

  • Dissolution Technologies. Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. [Link]

  • Zenodo. factors affecting preparation and properties of nanoparticles by nanoprecipitation method. [Link]

  • SciSpace. Chitosan Nanoparticle: Synthesis, Characterization, and Use as Plant Health Materials. [Link]

  • Ascendia Pharma. Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers. [Link]

  • Fredenberg, S., et al. (2011). Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. Drug delivery, 18(6), 391-401. [Link]

  • R Discovery. Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. [Link]

  • De Pinho, A. C., et al. (2014). Preparation and Characterization of Chitosan-Based Nanoparticles. Biomacromolecules, 15(10), 3797-3804. [Link]

  • nanoComposix. Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. [Link]

  • Adib, T., et al. (2018). Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. Polymers, 10(10), 1104. [Link]

  • Biomedical Research Bulletin. Basics of Solid Lipid Nanoparticles Formulation. [Link]

  • Soft Matter. (2025). Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis. 21(10), 2005-2025. [Link]

  • PubMed. Formation of W/O emulsion using hydrophilic nanoparticles by three-phase emulsification and its energetic analysis. [Link]

  • ResearchGate. TEM (a), SEM (b) and DLS (c) analysis of silver nanoparticles... [Link]

  • ACS Publications. Development of an In Vitro Release Assay for Low-Density Cannabidiol Nanoparticles Prepared by Flash NanoPrecipitation. [Link]

  • SciSpace. A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. [Link]

  • ACS Omega. Engineering Dual-Loaded PLGA Nanoparticles with Gold Nanorods and Doxorubicin as Robust Multimodal Nanoplatforms. [Link]

  • International Journal of Pharmaceutical Sciences and Research. PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. [Link]

  • MDPI. Microemulsion Synthesis of Superparamagnetic Nanoparticles for Bioapplications. [Link]

  • ResearchGate. Drug loading and encapsulation efficiency values determined by the HPLC method. [Link]

  • ACS Publications. Controlled Size Silver Nanoparticles Synthesis with Water-in-Oil Microemulsion Method: A Topical Review. [Link]

Sources

Method

Application Notes &amp; Protocols: L-Methionine-Based Injectable Hydrogels for Stimuli-Responsive Drug Delivery and Tissue Engineering

Abstract: Injectable hydrogels represent a frontier in biomedical materials, offering minimally invasive delivery of therapeutic agents and cellular constructs.[1][2] This guide details the design, synthesis, and applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Injectable hydrogels represent a frontier in biomedical materials, offering minimally invasive delivery of therapeutic agents and cellular constructs.[1][2] This guide details the design, synthesis, and application of a sophisticated class of "smart" hydrogels that incorporate L-Methionine or its derivatives. The unique oxidative sensitivity of the methionine thioether group allows for the creation of materials that can respond to specific biological cues, such as the reactive oxygen species (ROS) prevalent in inflammatory or cancerous microenvironments.[3][4] By leveraging this bio-inspired trigger, researchers can achieve on-demand degradation, controlled drug release, and dynamic modulation of the material's properties in situ. This document provides the foundational scientific principles, detailed experimental protocols, and critical characterization techniques for developing and validating L-Methionine-based injectable hydrogels for advanced drug delivery and tissue engineering applications.[5][6]

Section 1: The Scientific Rationale - Why L-Methionine?

The strategic incorporation of L-Methionine into a hydrogel backbone is not arbitrary; it is a deliberate design choice to impart environmental intelligence to the biomaterial. The functionality hinges on the unique chemistry of its sulfur-containing side chain.

The Thioether Group: A Built-in Oxidative Trigger

The core of methionine's utility lies in its thioether group. This group is susceptible to oxidation by physiologically relevant ROS, such as hydrogen peroxide (H₂O₂), which are often upregulated at sites of inflammation, infection, or tumorigenesis. The oxidation occurs in a two-step process: the thioether is first oxidized to a more polar sulfoxide, and with a stronger or more prolonged oxidative stimulus, can be further oxidized to a highly polar sulfone.[3] This chemical transformation is the linchpin of the hydrogel's stimuli-responsive behavior.

G Met L-Methionine Side Chain (-CH₂-CH₂-S-CH₃) (Hydrophobic) MetO Methionine Sulfoxide (-CH₂-CH₂-SO-CH₃) (Hydrophilic) Met->MetO +ROS (e.g., H₂O₂) MetO2 Methionine Sulfone (-CH₂-CH₂-SO₂-CH₃) (Highly Hydrophilic) MetO->MetO2 +ROS (Stronger)

Caption: Oxidation pathway of the L-Methionine side chain by Reactive Oxygen Species (ROS).

The Hydrophobicity-to-Hydrophilicity Transition

This oxidation event induces a profound shift in the physicochemical properties of the methionine residue, transforming it from relatively hydrophobic to strongly hydrophilic.[3][4] In the context of a hydrogel network, this has significant consequences:

  • Network Destabilization: In hydrogels formed by the self-assembly of methionine-containing hydrophobic blocks, this transition disrupts the hydrophobic interactions that hold the gel together, leading to network disassembly and degradation.[3]

  • Increased Swelling: For covalently cross-linked hydrogels, the increased hydrophilicity of the polymer chains will cause greater water uptake, leading to controlled swelling of the hydrogel matrix.

  • Accelerated Drug Release: Both degradation and swelling facilitate the release of encapsulated therapeutic cargo, allowing for triggered drug delivery precisely at the site of oxidative stress.

Intrinsic Biocompatibility

L-Methionine is an essential amino acid, and its oxidized form, methionine sulfoxide, is a natural metabolite. Biological systems possess enzymes, such as methionine sulfoxide reductases, that can reduce methionine sulfoxide back to methionine.[4] This inherent biological compatibility ensures that the hydrogel and its degradation products are well-tolerated in vivo, minimizing cytotoxicity and immunogenic responses.[4][7]

Section 2: Design and Synthesis of L-Methionine-Containing Hydrogels

The versatility of this system allows for multiple design strategies, primarily centered on the synthesis of self-assembling copolypeptides or the modification of existing biocompatible polymers.

Polymer Platform Selection

The choice of polymer is critical and dictates the hydrogel's baseline mechanical properties, degradation profile, and biological interactions.

  • Polypeptides: Offer excellent biocompatibility and biodegradability. Amphiphilic diblock copolypeptides containing a hydrophobic, methionine-rich block and a hydrophilic block can self-assemble into physically cross-linked hydrogels.[4]

  • Poly(ethylene glycol) (PEG): A synthetic polymer known for its "stealth" properties and low protein fouling. Methionine can be incorporated by copolymerizing PEG with methionine-containing monomers.

  • Hyaluronic Acid (HA): A natural polysaccharide present in the extracellular matrix. Its abundant functional groups can be modified to graft L-Methioninamide or other methionine derivatives, creating a semi-synthetic, responsive hydrogel.[8]

Diagram: General Synthesis and Gelation Workflow

G cluster_0 Synthesis Phase cluster_1 Formulation & Gelation Phase Monomer Methionine-NCA + Co-monomer (e.g., Leucine-NCA) Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Polymerization Initiator Initiator->Polymerization Purification Purification (Precipitation/Dialysis) Polymerization->Purification Polymer Purified Diblock Copolypeptide Purification->Polymer Characterize Polymer (NMR, GPC) Dissolution Dissolve in Aqueous Buffer (e.g., PBS) Polymer->Dissolution Gelation Self-Assembly into Hydrogel Dissolution->Gelation Injection Injectable Formulation (Sol-state) Gelation->Injection InSitu In Situ Gelation (at target site) Injection->InSitu

Caption: Workflow for synthesis and formulation of a self-assembling polypeptide hydrogel.

Protocol 1: Synthesis of a Methionine-Leucine Diblock Copolypeptide

This protocol describes the synthesis of an amphiphilic diblock copolypeptide, Poly(L-methionine)-b-Poly(L-leucine) (M-L), which can self-assemble into an injectable hydrogel. The methodology is adapted from principles described for polypeptide synthesis.[4]

Materials:

  • L-Methionine N-carboxyanhydride (Met-NCA)

  • L-Leucine N-carboxyanhydride (Leu-NCA)

  • Cobalt(IV)-trimethylphosphine complex (Co(PMe₃)₄) or other suitable initiator

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

Equipment:

  • Glovebox or Schlenk line for inert atmosphere operations

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Syringes and needles

  • Centrifuge and tubes

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Initiator and Monomer Preparation: All procedures must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent premature reaction with moisture. Prepare stock solutions of the initiator (e.g., Co(PMe₃)₄), Met-NCA, and Leu-NCA in anhydrous THF.

  • First Block Polymerization (Hydrophilic Block):

    • In a flame-dried flask inside a glovebox, add the calculated amount of Met-NCA solution.

    • Inject the initiator solution to achieve the desired monomer-to-initiator ratio (e.g., 170:1).

    • Allow the reaction to proceed with stirring for 4-6 hours until the monomer is consumed (monitor via IR spectroscopy by observing the disappearance of the NCA anhydride peaks).

  • Second Block Polymerization (Hydrophobic Block):

    • To the living poly(L-methionine) solution, add the calculated amount of Leu-NCA solution to achieve the desired block length (e.g., 20 residues).

    • Allow the reaction to stir for an additional 4-6 hours.

  • Polymer Precipitation and Purification:

    • Quench the polymerization by exposing the solution to air.

    • Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of cold, stirring diethyl ether.

    • Collect the white polymer precipitate by centrifugation.

    • Wash the polymer pellet multiple times with fresh diethyl ether to remove unreacted monomers.

  • Dialysis:

    • Dissolve the crude polymer in a suitable solvent (e.g., a small amount of trifluoroacetic acid, then neutralize and dissolve in water).

    • Transfer the polymer solution to dialysis tubing and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove residual salts and low molecular weight impurities.

  • Lyophilization:

    • Freeze the purified polymer solution and lyophilize to obtain a dry, fluffy white powder.

    • Store the final product under vacuum or inert gas at -20°C.

  • Hydrogel Formulation:

    • To form the hydrogel, dissolve the lyophilized polymer in sterile PBS at the desired concentration (e.g., 2-5 wt%) at 4°C. Gentle vortexing or overnight rotation may be required for full dissolution. The resulting solution is the injectable "sol" phase which will form a gel at physiological temperature.

Section 3: Characterization of Injectable and Responsive Properties

Thorough characterization is essential to validate the performance of the hydrogel for its intended application.[9] This involves assessing its mechanical properties, injectability, and response to oxidative stimuli.

Rheological Characterization: The Key to Injectability

Rheology provides quantitative data on the viscoelastic properties of the material, which are critical for its function as an injectable depot.[5][10] Key experiments include strain sweeps, frequency sweeps, and shear-recovery tests to confirm shear-thinning and self-healing behavior.[5][8]

Rheological ParameterDefinitionSignificance for Injectable HydrogelsTypical Target Range
Storage Modulus (G') The elastic component; energy stored.Indicates the stiffness and structural integrity of the gel post-injection.100 - 2000 Pa[7][8]
Loss Modulus (G'') The viscous component; energy dissipated.A lower G'' relative to G' (tan δ < 1) confirms a stable gel structure.G'' < G' in the gel state
Complex Viscosity (η)*Overall resistance to flow.Must decrease under shear (shear-thinning) to allow injection.10-200 Pa·s (at 1 Hz)[8]
Yield Stress (τy) The minimum stress required to initiate flow.Determines the force needed to extrude the gel from a syringe.Varies by application
Protocol 2: Rheological Analysis of Hydrogel Injectability

Equipment:

  • Rheometer with a temperature-controlled Peltier plate and parallel plate or cone-plate geometry (e.g., 20 mm diameter).

  • Solvent trap to prevent sample dehydration.

Procedure:

  • Sample Loading: Carefully load the hydrogel sample onto the rheometer plate, ensuring no air bubbles are trapped. Lower the upper geometry to the desired gap (e.g., 0.5 mm) and trim any excess material. Allow the sample to equilibrate at the test temperature (e.g., 37°C) for 5 minutes.

  • Linear Viscoelastic Region (LVER) Determination:

    • Perform a strain sweep (e.g., 0.1% to 100% strain) at a constant frequency (e.g., 1 Hz) to identify the range of strain over which G' and G'' are constant. All subsequent oscillatory tests must be performed within this LVER.

  • Frequency Sweep:

    • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER. A stable gel will show G' consistently higher than G'' across the frequency range.

  • Shear-Recovery Test (Injectability Simulation):

    • Step 1 (Resting State): Apply a low strain (e.g., 1%) at 1 Hz for 60 seconds to measure the initial G' and G''.

    • Step 2 (High Shear/Injection): Apply a high shear strain (e.g., 300%) for 60 seconds to simulate the injection process. This should cause a dramatic drop in G' and G'', indicating a sol-like state.

    • Step 3 (Recovery): Immediately return to the low strain (1%) and monitor G' and G'' over time (e.g., 300 seconds). Rapid recovery of G' to near its original value indicates excellent self-healing properties.

Protocol 3: H₂O₂-Triggered Drug Release Study

This protocol assesses the hydrogel's ability to release an encapsulated payload in response to an oxidative stimulus.

Materials:

  • Drug-loaded hydrogel (e.g., containing a model fluorescent drug like Doxorubicin or a therapeutic protein).

  • PBS (pH 7.4).

  • Hydrogen peroxide (H₂O₂) solution.

  • 96-well plate or similar.

  • Plate reader or UV-Vis spectrophotometer.

Procedure:

  • Hydrogel Preparation: Prepare aliquots of the drug-loaded hydrogel in microcentrifuge tubes (e.g., 100 µL per tube). Allow them to fully gel at 37°C.

  • Release Study Setup:

    • Gently overlay the hydrogel in each tube with 1 mL of PBS.

    • Divide the tubes into two groups: "Control" and "+H₂O₂".

    • To the "+H₂O₂" group, add H₂O₂ to a final concentration relevant to the physiological environment being modeled (e.g., 100 µM). Add an equivalent volume of PBS to the Control group.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with gentle shaking.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), carefully remove the 1 mL of supernatant (the release medium) and replace it with 1 mL of fresh medium (PBS for Control, PBS + H₂O₂ for the experimental group).

  • Quantification:

    • Quantify the amount of drug in the collected supernatant using a suitable method (e.g., fluorescence for Doxorubicin at Ex/Em 480/590 nm).

    • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded.

  • Data Analysis: Plot the cumulative release (%) versus time for both the Control and +H₂O₂ groups to visualize the effect of the oxidative trigger.

Section 4: Applications and Biological Validation

The ultimate goal is to apply these materials in a biological context. Key applications include targeted drug delivery and as scaffolds for regenerative medicine.

Application Focus: Targeted Drug Delivery

The ability of L-Methionine hydrogels to degrade in high-ROS environments makes them ideal for delivering therapeutics to sites of inflammation or cancer.[11][12] For example, a hydrogel loaded with an anti-inflammatory drug could be injected into an arthritic joint, where it would remain as a stable depot, releasing the drug at an accelerated rate only when inflammation (and associated ROS) flares up.

G cluster_0 Low ROS Environment (Healthy Tissue) cluster_1 High ROS Environment (Inflammation/Tumor) StableGel Injected Hydrogel (Intact, Hydrophobic Met) SlowRelease Basal/Slow Drug Release StableGel->SlowRelease OxidizedGel Oxidized Hydrogel (Disassembling, Hydrophilic MetO) StableGel->OxidizedGel ROS Trigger FastRelease Accelerated Drug Release OxidizedGel->FastRelease Trigger Inflammatory Cells Produce ROS

Caption: Concept of ROS-triggered drug release from a Methionine-based hydrogel.

Protocol 4: In Vitro Cytotoxicity Assay (Live/Dead Staining)

This protocol is essential to confirm that the hydrogel and its degradation products are not toxic to cells, a prerequisite for any biomedical application.[13]

Materials:

  • Hydrogel precursor solution, sterile.

  • Cell line of interest (e.g., NIH 3T3 fibroblasts or primary cells).

  • Complete cell culture medium.

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1).

  • Sterile 24-well plates.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in ~80% confluency after 24 hours.

  • Hydrogel Application (Indirect Contact):

    • Prepare hydrogel discs by casting the precursor solution in sterile molds and allowing them to gel at 37°C.

    • Place the pre-formed hydrogels into transwell inserts and place these inserts into the wells containing the cultured cells. This tests for toxicity from leachable components.

    • As a control, use inserts without hydrogels.

  • Hydrogel Application (Direct Contact):

    • Alternatively, to test direct contact toxicity, gently add a small volume (e.g., 50 µL) of the sterile hydrogel precursor solution directly on top of the adherent cell layer. It will then form a gel in situ.

  • Incubation: Incubate the plates for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Staining:

    • Remove the culture medium (and transwell inserts, if used).

    • Wash the cells gently with sterile PBS.

    • Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.

    • Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging:

    • Aspirate the staining solution and add fresh PBS.

    • Immediately visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Analysis: Capture images from multiple random fields for each condition. Quantify the percentage of live cells (green) versus total cells (green + red). A high percentage of live cells (>95%) indicates good biocompatibility.

Section 5: Troubleshooting and Best Practices

ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Gelation Incorrect polymer concentration; incomplete polymerization; degradation of polymer.Verify polymer concentration. Re-characterize polymer (NMR, GPC) to confirm structure and molecular weight. Ensure proper storage of lyophilized polymer.
Low Injectability / Clogging Hydrogel is too stiff (high G'); premature gelation in the syringe.Lower the polymer concentration. Modify the polymer block ratios to reduce stiffness. Pre-cool the hydrogel solution and syringe before injection.
Premature Drug Release Low drug-matrix interaction; rapid hydrogel swelling/erosion.Modify the hydrogel to enhance affinity for the drug (e.g., add charged groups for electrostatic interaction). Increase cross-linking density or polymer concentration.
High Cytotoxicity Residual toxic monomers, initiator, or organic solvents from synthesis.Ensure thorough purification of the polymer via precipitation and extensive dialysis. Confirm removal of solvents by TGA or NMR.

References

  • Advancements and Applications of Injectable Hydrogel Composites in Biomedical Research and Therapy. MDPI.
  • The preparation and characterization of self-healing hydrogels based on polypeptides with a dual response to light and hydrogen peroxide. RSC Publishing.
  • Injectable polypeptide hydrogels via methionine modification for neural stem cell delivery. PubMed Central.
  • Chapter 3: Characterization of Injectable Smart Hydrogels. Royal Society of Chemistry.
  • Rheological Properties of İnjectable Hyaluronic Acid Hydrogels for Soft Tissue Engineering Applications. Biointerface Research in Applied Chemistry.
  • Injectable Hydrogels for Sustained Codelivery of Subunit Vaccines Enhance Humoral Immunity. ACS Central Science.
  • Injectable In-Situ Forming Hydrogels: A Versatile Depot Platform for Localized and Postoperative Cancer Therapy. International Journal of Pharmaceutical Sciences.
  • Peptide Hydrogels for Rate-Controlled Delivery of Therapeutics. NIH Technology Transfer.
  • Enhancing the Biological Functionality of Hydrogels Using Self-Assembling Peptides. PMC.
  • Synthesis of L-methionine-loaded chitosan nanoparticles for controlled release and their in vitro and in vivo evalu
  • Injectable Hydrogels: A Paradigm Tailored with Design, Characterization, and Multifaceted Approaches. PubMed.
  • Injectable hydrogels for sustained release of therapeutic agents. Ovid.
  • Recent Advances in Injectable Hydrogels for Biomedical and Aesthetic Applications: Focus on Rheological Characteristics. MDPI.
  • Hydrogels and Their Applic
  • Biocompatibility of Injectable Resilin-based Hydrogels. PMC.
  • Rheological Properties of İnjectable Hyaluronic Acid Hydrogels for Soft Tissue Engineering Applications.
  • In Vitro and In Vivo Biocompatibility Assessment of a Thermosensitive Injectable Chitosan-Based Hydrogel for Musculoskeletal Tissue Engineering. MDPI.
  • Advances in Peptide-Based Hydrogel for Tissue Engineering. MDPI.
  • Advances in Injectable In Situ-Forming Hydrogels for Intratumoral Tre

Sources

Application

Protocols for using H-Met-NH2 in biochemical assays

Application Note: Biochemical Utility of H-Met-NH2 (L-Methioninamide) Executive Summary L-Methioninamide (H-Met-NH2), typically supplied as the hydrochloride salt (CAS: 16120-92-6), is a critical biochemical tool that mi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biochemical Utility of H-Met-NH2 (L-Methioninamide)

Executive Summary

L-Methioninamide (H-Met-NH2), typically supplied as the hydrochloride salt (CAS: 16120-92-6), is a critical biochemical tool that mimics the N-terminal methionine of a nascent peptide chain without the C-terminal negative charge. This application note details its primary utility as a minimal substrate for Methionine Aminopeptidase (MetAP) , a crucial target in antibacterial and anti-angiogenic drug discovery.

Unlike bulky chromogenic substrates (e.g., Met-pNA) which can introduce steric artifacts, H-Met-NH2 provides a sterically "natural" amide bond, requiring a coupled-enzyme system for detection. This guide provides a validated, self-reporting protocol for this assay, alongside guidelines for its use in peptide synthesis.

Chemical Handling & Stability

Before initiating assays, proper handling of the raw material is essential for reproducibility.

PropertySpecificationHandling Recommendation
Formula C5H12N2OS · HClMolecular Weight: 184.69 g/mol
Solubility Water (50 mg/mL)Dissolve in deionized water or dilute HCl. Avoid phosphate buffers for stock prep if using downstream metal-dependent enzymes.
Hygroscopicity HighStore desicated at -20°C. Equilibrate vial to RT before opening to prevent water absorption.
Stability ModerateAqueous stocks degrade via hydrolysis over time. Prepare fresh daily.

Core Protocol: Coupled Enzyme Kinetic Assay for MetAP

Principle of the Assay: Since the cleavage of H-Met-NH2 does not release a chromophore, we utilize a Coupled Peroxidase System . This "Self-Validating System" relies on the enzymatic cascade where the product of the first reaction (Methionine) becomes the substrate for the second (L-Amino Acid Oxidase).

The Cascade:

  • Cleavage: MetAP hydrolyzes H-Met-NH2

    
     Methionine + 
    
    
    
    .
  • Oxidation: L-Amino Acid Oxidase (L-AAO) converts Methionine

    
    
    
    
    
    -keto acid +
    
    
    +
    
    
    .
  • Detection: Horseradish Peroxidase (HRP) uses

    
     to oxidize a probe (e.g., Amplex Red) 
    
    
    
    Fluorescent Signal.
Pathway Visualization

MetAP_Coupled_Assay Substrate H-Met-NH2 (Substrate) MetAP MetAP Enzyme (Target) Substrate->MetAP Met L-Methionine (Intermediate) LAAO L-AAO (Helper) Met->LAAO H2O2 Hydrogen Peroxide HRP HRP (Reporter) H2O2->HRP Signal Fluorescent Resorufin MetAP->Met Hydrolysis LAAO->H2O2 Oxidative Deamination HRP->Signal Amplex Red Oxidation

Figure 1: The Coupled Enzyme Cascade. The assay links MetAP activity directly to a fluorescent output via H2O2 generation.

Reagents & Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM

    
     (or 
    
    
    
    , depending on MetAP source). Note: MetAP is a metalloprotease; metal ions are critical.
  • Substrate Stock: 100 mM H-Met-NH2 in water (Fresh).

  • Coupling Mix (2X):

    • L-Amino Acid Oxidase (0.4 U/mL final)

    • HRP (2 U/mL final)

    • Amplex Red (50

      
      M final)
      
  • Enzyme: Recombinant MetAP (titrate to linear range, typically 10-50 nM).

Step-by-Step Methodology
  • Plate Setup: Use black-walled, clear-bottom 96-well plates for fluorescence (Ex/Em: 530/590 nm).

  • Enzyme Addition: Dispense 25

    
    L of MetAP (diluted in Assay Buffer) into sample wells.
    
  • Control Wells:

    • Blank: Buffer only (no MetAP).

    • Background: Buffer + Substrate (no MetAP) to measure spontaneous hydrolysis.

    • Interference Check: Add Methionine (10

      
      M) to check if test compounds inhibit the helper enzymes (L-AAO/HRP).
      
  • Substrate Initiation: Add 25

    
    L of 2X Coupling Mix  containing H-Met-NH2 (variable concentration for Km determination, e.g., 0.1 – 10 mM).
    
  • Kinetic Read: Immediately place in plate reader. Measure fluorescence every 30 seconds for 20 minutes at 37°C.

Expert Insight (Causality): Why use H-Met-NH2 over Met-pNA? While Met-pNA is easier (direct color), the p-nitroanilide group is bulky and electron-withdrawing, which alters the catalytic turnover (


) compared to a natural amide. H-Met-NH2 is a "minimal substrate" that better reflects the enzyme's efficiency against natural peptide termini [1].

Validation & Troubleshooting

To ensure Trustworthiness , the assay must be validated against potential artifacts.

IssueDiagnosisSolution
High Background Signal Spontaneous hydrolysis of amide or impure H-Met-NH2.Run a "No Enzyme" control. If high, recrystallize substrate or check storage conditions.
Non-Linear Rates L-AAO is rate-limiting, not MetAP.Increase L-AAO concentration. The helper enzyme rate must be

the target enzyme rate.
False Positives (Inhibitors) Compound inhibits L-AAO or HRP.Mandatory Counter-Screen: Test "hits" against a reaction started with free Methionine, not Met-NH2. If signal drops, the compound inhibits the detection system, not MetAP.

Secondary Application: Peptide Synthesis

In solid-phase peptide synthesis (SPPS), H-Met-NH2 is valuable for generating C-terminal peptide amides without post-cleavage ammonolysis.

  • Mechanism: Used as the first amino acid attached to an acid-labile linker (e.g., Rink Amide resin is standard, but H-Met-NH2 can be coupled to chlorotrityl resin for protected fragment synthesis).

  • Advantage: Prevents racemization of the C-terminal methionine, which is prone to sulfur oxidation and epimerization under harsh basic conditions.

References

  • Bradshaw, R. A., et al. (1998). "Methionine aminopeptidases and angiogenesis." Bioorganic & Medicinal Chemistry Letters, 8(24), 3511-3514.

  • Cell Biolabs. (n.d.). "Methionine Assay Kit Protocol." Cell Biolabs Product Manual.

  • BioAssay Systems. (n.d.). "EnzyChrom™ L-Amino Acid Assay Kit." BioAssay Systems Technical Notes.

  • Sigma-Aldrich. (n.d.). "L-Methioninamide Hydrochloride Product Information."

Method

L-Azidohomoalanine: A Bioorthogonal Tool for Probing Protein Synthesis

Senior Application Scientist Note: This guide provides a comprehensive overview of L-Azidohomoalanine (AHA) as a powerful tool for the metabolic labeling and subsequent analysis of newly synthesized proteins. It is inten...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide provides a comprehensive overview of L-Azidohomoalanine (AHA) as a powerful tool for the metabolic labeling and subsequent analysis of newly synthesized proteins. It is intended for researchers, scientists, and drug development professionals seeking to move beyond traditional, radioactive methods for monitoring protein synthesis. We will delve into the underlying principles, provide detailed, field-proven protocols, and explain the rationale behind key experimental steps.

Introduction: The Need for a Modern Approach to Protein Synthesis Analysis

The dynamic regulation of protein synthesis is a cornerstone of cellular function, responding to a myriad of internal and external cues. Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. For decades, the gold standard for monitoring protein synthesis has been the use of radiolabeled amino acids, such as ³⁵S-methionine. While powerful, this method suffers from significant drawbacks, including the hazards associated with radioactivity, cumbersome disposal requirements, and limitations in multiplexing and high-throughput applications.

The advent of bioorthogonal chemistry has revolutionized the study of dynamic cellular processes. L-Azidohomoalanine (AHA), a non-canonical amino acid analog of methionine, stands at the forefront of this revolution for protein synthesis analysis.[1][2] AHA is recognized by the cell's translational machinery and incorporated into nascent polypeptide chains in place of methionine.[3][4] The key innovation of AHA lies in its azide moiety, a chemical handle that is biologically inert but can be specifically and efficiently reacted with a complementary alkyne-containing probe via "click chemistry".[5][6] This bioorthogonal approach, often termed Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a safe, sensitive, and versatile platform for the detection, visualization, and quantification of newly synthesized proteins.[7]

Principle of the Method: Bioorthogonal Labeling with AHA

The BONCAT methodology is a two-step process that enables the specific labeling of newly synthesized proteins.

Step 1: Metabolic Labeling with L-Azidohomoalanine (AHA)

Cells or in vitro translation systems are incubated with AHA. As the translational machinery cannot distinguish AHA from the endogenous amino acid methionine, it is charged to methionyl-tRNA by the native methionyl-tRNA synthetase and incorporated into proteins at methionine codons (AUG).[4][8] This results in a population of newly synthesized proteins that are tagged with an azide group. It is important to note that this substitution can, in some cases, subtly affect protein structure and function, a factor to consider in experimental design.[9]

Step 2: Bioorthogonal Ligation via Click Chemistry

Following metabolic labeling, the azide-tagged proteins are detected by a highly specific and efficient chemical reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry".[5][6] This reaction forms a stable triazole linkage between the azide group of the incorporated AHA and an alkyne-containing reporter molecule.[5] These reporter molecules can be fluorophores for in-gel fluorescence or microscopy, or biotin for affinity purification and subsequent mass spectrometry analysis.[7] The bioorthogonal nature of this reaction ensures that it proceeds with high efficiency under biological conditions without cross-reacting with other cellular components.[10][11]

BONCAT_Workflow cluster_cell Cellular Environment cluster_detection Detection AHA L-Azidohomoalanine (AHA) Met_tRNA_Synthetase Methionyl-tRNA Synthetase AHA->Met_tRNA_Synthetase Ribosome Ribosome Met_tRNA_Synthetase->Ribosome Nascent_Protein Nascent Protein (AHA-labeled) Ribosome->Nascent_Protein Click_Reaction Click Chemistry (CuAAC) Nascent_Protein->Click_Reaction Labeled_Protein Labeled Protein Alkyne_Probe Alkyne-Probe (e.g., Fluorophore, Biotin) Analysis Downstream Analysis (Fluorescence, WB, MS)

Caption: Workflow of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Applications and Protocols

Cell-Based Monitoring of Global Protein Synthesis

This protocol describes a general method for labeling newly synthesized proteins in cultured mammalian cells with AHA, followed by lysis, click chemistry, and analysis by in-gel fluorescence.

Expertise & Experience Insights:

  • Methionine Depletion: A brief period of methionine starvation before adding AHA can enhance its incorporation efficiency, especially in cell lines with high endogenous methionine levels.[12] However, prolonged starvation can induce a stress response and alter protein synthesis patterns. The optimal starvation time should be determined empirically for each cell line.

  • AHA Concentration: The concentration of AHA can be varied to modulate the labeling intensity. Higher concentrations can lead to stronger signals but may also increase the likelihood of off-target effects or cellular stress.[9] A typical starting concentration is 50 µM.

  • Click Chemistry Catalysts: The copper(I) catalyst is essential for the CuAAC reaction. It is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Commercially available catalyst solutions are also highly effective and can improve reproducibility.

Protocol:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • (Optional) The next day, gently wash the cells with warm PBS and replace the medium with methionine-free DMEM supplemented with dialyzed FBS for 30-60 minutes.

    • Replace the starvation medium with fresh methionine-free medium containing 50 µM L-Azidohomoalanine (AHA).

    • Incubate for 1-4 hours under standard cell culture conditions. The optimal incubation time will depend on the cell type and experimental goals.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, add 20-50 µg of protein lysate.

    • Add the following reagents in order, vortexing gently after each addition:

      • Alkyne-fluorophore probe (e.g., alkyne-TAMRA) to a final concentration of 25 µM.

      • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

      • Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.

      • Sodium ascorbate to a final concentration of 1 mM (prepare fresh).

    • Incubate the reaction at room temperature for 1 hour in the dark.

  • Sample Preparation and Analysis:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes.

    • Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with ice-cold methanol.

    • Air-dry the pellet and resuspend in an appropriate volume of 1x SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the newly synthesized proteins using a fluorescence gel scanner. The gel can then be stained with Coomassie Blue to visualize total protein as a loading control.

Cell_Based_Workflow Start Plate Cells Met_Depletion Optional: Methionine Depletion Start->Met_Depletion AHA_Labeling AHA Labeling Met_Depletion->AHA_Labeling Lysis Cell Lysis AHA_Labeling->Lysis Click_Reaction Click Reaction with Alkyne-Fluorophore Lysis->Click_Reaction SDS_PAGE SDS-PAGE Click_Reaction->SDS_PAGE Fluorescence_Scan In-Gel Fluorescence Scan SDS_PAGE->Fluorescence_Scan Coomassie Coomassie Stain (Total Protein) Fluorescence_Scan->Coomassie Analysis Data Analysis Coomassie->Analysis

Caption: Experimental workflow for cell-based protein synthesis analysis using AHA.

In Vitro Translation (IVT) Protein Synthesis Assay

This protocol outlines the use of AHA in a commercially available cell-free protein synthesis system to label newly synthesized proteins.

Expertise & Experience Insights:

  • Choice of IVT System: Various IVT systems are available, derived from rabbit reticulocytes, wheat germ, or E. coli.[13] The choice of system depends on the origin of the protein of interest and the desired post-translational modifications. Human-derived systems are also available for studying human protein translation.[14][15]

  • Amino Acid Mix: It is crucial to use an amino acid mixture that lacks methionine to maximize the incorporation of AHA.

  • Template Quality: The purity and integrity of the DNA or mRNA template are critical for efficient in vitro translation.

Protocol:

  • Reaction Setup:

    • Thaw all components of the in vitro translation kit on ice.[16][17]

    • In a nuclease-free microcentrifuge tube, assemble the reaction according to the manufacturer's instructions, with the following modification:

      • Use the provided amino acid mixture lacking methionine.

      • Add L-Azidohomoalanine (AHA) to a final concentration of 40 µM.

    • Add the DNA or mRNA template encoding the protein of interest.

    • Gently mix the components and incubate at the recommended temperature (typically 30°C) for 90 minutes to 2 hours.[17][18]

  • Click Chemistry Reaction:

    • To the completed IVT reaction, add the click chemistry reagents as described in the cell-based protocol (Section 3.1, Step 3). The volumes may need to be scaled down depending on the IVT reaction volume.

    • Incubate at room temperature for 1 hour in the dark.

  • Analysis:

    • Add 1x SDS-PAGE loading buffer to the reaction mixture.

    • Heat the sample at 95°C for 5 minutes.

    • Analyze the sample by SDS-PAGE and in-gel fluorescence scanning, as described in the cell-based protocol (Section 3.1, Step 4).

Data Presentation and Interpretation

The quantitative data obtained from these experiments can be presented in a tabular format for easy comparison. For instance, one could compare the rate of protein synthesis under different treatment conditions.

Treatment ConditionNormalized Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Control1.000.121.0
Drug A (10 µM)0.450.080.45
Drug B (5 µM)0.980.150.98
Growth Factor X1.750.211.75

Interpretation: The fluorescence intensity is directly proportional to the amount of incorporated AHA, which in turn reflects the rate of global protein synthesis. In the example table, Drug A significantly inhibits protein synthesis, while Growth Factor X stimulates it. Drug B shows no significant effect at the tested concentration.

Trustworthiness: A Self-Validating System

The BONCAT methodology incorporates several internal controls that ensure the trustworthiness of the results:

  • Negative Controls: A critical control is to perform the labeling and click chemistry procedure on cells that have not been treated with AHA. The absence of a fluorescent signal in this control confirms that the click reaction is specific to the azide group of AHA. Another important control is to include a sample with AHA but without the copper catalyst in the click reaction; this will also result in no signal, demonstrating the necessity of the catalyst.

  • Positive Controls: A known inhibitor of protein synthesis, such as cycloheximide, can be used as a positive control to demonstrate that a decrease in signal corresponds to a reduction in protein synthesis. Conversely, a known stimulator can be used to validate an increase in signal.

  • Loading Controls: After fluorescence scanning, staining the gel with a total protein stain like Coomassie Blue allows for the normalization of the fluorescent signal to the total amount of protein loaded in each lane, correcting for any pipetting errors.

By including these controls, researchers can be confident that the observed changes in fluorescence are a direct and specific measure of de novo protein synthesis.

References

  • Protein synthesis monitoring - residue-selective - Jena Bioscience. [Link]

  • Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment - MDPI. [Link]

  • Click chemistry and its application to proteomics - G-Biosciences. [Link]

  • Aha labeling does not cause artifacts in protein identification.... | Download Scientific Diagram - ResearchGate. [Link]

  • Bioorthogonal labeling workflow of L-azidohomoalanine (AHA). AHA is... | Download Scientific Diagram - ResearchGate. [Link]

  • Cell-type-specific quantification of protein synthesis in vivo - PMC. [Link]

  • L-Methionine Excipient GMP USP EP BP JP ChP - CAS 63-68-3 - Pfanstiehl. [Link]

  • Use of the non-radioactive SUnSET method to detect decreased protein synthesis in proteasome inhibited Arabidopsis roots - PubMed. [Link]

  • L-Methionine | C5H11NO2S | CID 6137 - PubChem. [Link]

  • Start Codon AUG: How Protein Synthesis Begins with Methionine | Genetics Explained. [Link]

  • Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC - NIH. [Link]

  • Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC - NIH. [Link]

  • A User's Guide to Cell-Free Protein Synthesis - PMC. [Link]

  • Cell-Free Protein Synthesis | Protocols.io. [Link]

  • A highly optimized human in vitro translation system - PMC. [Link]

  • Problems of [S-methyl-11C]-L-methionine as a protein synthesis marker in the pancreas. [Link]

  • Cell-Free Protein Synthesis: Principle, Advantages, and Applications - Sino Biological. [Link]

  • Methionine - Wikipedia. [Link]

  • A Microplate-Based Nonradioactive Protein Synthesis Assay: Application to TRAIL Sensitization by Protein Synthesis Inhibitors | PLOS One. [Link]

  • Specific and quantitative labeling of biomolecules using click chemistry - PMC - NIH. [Link]

  • Click Chemistry - SiChem. [Link]

  • Methods for monitoring and measurement of protein translation in time and space - Molecular BioSystems (RSC Publishing) DOI:10.1039/C7MB00476A. [Link]

  • In Vitro Translation Systems – Protein expression - Interchim. [Link]

  • Cell-Free Protein Synthesis Course. [Link]

  • In vitro research method for screening inhibitors of protein translation | Fisher Scientific. [Link]

  • The specific features of methionine biosynthesis and metabolism in plants - PMC. [Link]

  • SUnSET, a nonradioactive method to monitor protein synthesis - Semantic Scholar. [Link]

  • L-Methionine - MP Biomedicals. [Link]

Sources

Application

Application Note: Inducing Metabolic Stress via L-Methioninamide (H-Met-NH2)

Abstract & Scientific Rationale Metabolic reprogramming is a hallmark of cancer, characterized notably by the "Hoffman Effect"—the strict dependence of tumor cells on exogenous methionine (Met).[1] While normal cells can...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Metabolic reprogramming is a hallmark of cancer, characterized notably by the "Hoffman Effect"—the strict dependence of tumor cells on exogenous methionine (Met).[1] While normal cells can recycle homocysteine to regenerate methionine, many cancer cells (e.g., HCT116, PC-3) lack this plasticity, creating a therapeutic window.

L-Methioninamide (H-Met-NH2) is a methionine analog that functions as a competitive inhibitor of Methionine Adenosyltransferase 2A (MAT2A) . By competing with native methionine for the MAT2A active site, H-Met-NH2 blocks the synthesis of S-Adenosylmethionine (SAM), the universal methyl donor. This induces a state of "chemical methionine restriction," leading to:

  • Epigenetic Remodeling: Loss of H3K4me3 and H3K9me2 histone marks.

  • Cell Cycle Arrest: Typically at the G1/S checkpoint.

  • Metabolic Catastrophe: Triggering apoptosis in methionine-dependent (Met-dependent) lineages.

This guide provides a standardized protocol for using H-Met-NH2 to induce and measure metabolic stress, distinct from enzymatic depletion (e.g., Methioninase).

Mechanism of Action (The MAT2A Blockade)[2][3][4][5]

The efficacy of H-Met-NH2 relies on the kinetic competition at the MAT2A catalytic site. Unlike Methioninase, which physically removes Met from the media, H-Met-NH2 allows Met to enter the cell but prevents its utilization for SAM synthesis.

Signaling Pathway Diagram

The following diagram illustrates the interruption of the Methionine Cycle by H-Met-NH2.

MethionineCycle Met L-Methionine (Exogenous) MAT2A MAT2A Enzyme Met->MAT2A Substrate HMet H-Met-NH2 (Inhibitor) HMet->MAT2A Competitive Inhibition SAM S-Adenosylmethionine (SAM) MAT2A->SAM Synthesis Methylation Histone/DNA Methylation SAM->Methylation Methyl Donor Stress Metabolic Stress (Apoptosis/Arrest) SAM->Stress Depletion triggers SAH S-Adenosylhomocysteine (SAH) Methylation->SAH Byproduct

Figure 1: Mechanism of H-Met-NH2. The analog competes with Methionine for MAT2A, preventing SAM biosynthesis and triggering downstream metabolic stress.

Experimental Design & Preparation

Reagent Specifications
  • Compound: L-Methioninamide Hydrochloride (H-Met-NH2·HCl).

  • Solubility: Highly soluble in water (>50 mg/mL).

  • Stock Solution: Prepare 100 mM in PBS or ddH2O. Filter sterilize (0.22 µm). Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Cell Lines:

    • Positive Control (Sensitive): HCT116 (Colon), MCF-7 (Breast), PC-3 (Prostate).

    • Negative Control (Resistant): Non-malignant fibroblasts (e.g., Hs27, WI-38).

Media Formulation (Critical)

To maximize competitive inhibition, the ratio of Inhibitor:Substrate must be controlled.

  • Standard Media: DMEM/RPMI typically contains ~200 µM Methionine. High doses of H-Met-NH2 (5-10 mM) are required here.

  • Sensitized Media: Use Methionine-Free DMEM supplemented with 10-20 µM Methionine . This "low-physiological" background allows H-Met-NH2 to work at lower concentrations (0.5 - 2 mM).

Protocol 1: Establishing the IC50 (Cytotoxicity)

This protocol determines the concentration required to inhibit growth by 50% via metabolic stress.

Workflow Diagram

Workflow Seed Seed Cells (3-5k/well) Attach Attachment (24 Hours) Seed->Attach Treat Treat with H-Met-NH2 (0 - 10 mM) Attach->Treat Incubate Incubate 48-72 Hours Treat->Incubate Assay Readout (ATP/Viability) Incubate->Assay

Figure 2: Cytotoxicity workflow. Ensure seeding density allows for exponential growth during the 72h window.

Step-by-Step Procedure
  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Allow 24h attachment.

  • Preparation: Prepare a 2X serial dilution of H-Met-NH2 in culture media.

    • Range: 0, 0.1, 0.5, 1, 2, 5, 10, 20 mM.

  • Treatment: Aspirate old media and add 100 µL of treatment media.

    • Note: Do not simply add stock to existing wells; this alters pH and volume.

  • Incubation: Incubate for 72 hours. Metabolic stress is a slow-onset phenotype compared to cytotoxic chemotherapy.

  • Readout: Use an ATP-based assay (e.g., CellTiter-Glo) or metabolic reduction assay (MTT/WST-8).

    • Why ATP? SAM synthesis consumes ATP. H-Met-NH2 stress often correlates with ATP depletion.

Protocol 2: The "Rescue" Experiment (Self-Validation)

Crucial for Scientific Integrity: To prove that toxicity is due to MAT2A inhibition and not off-target chemical toxicity, you must demonstrate that adding excess Methionine or SAM rescues the cells.

Experimental Setup

Run three parallel arms in a 96-well plate:

  • Vehicle: Media only.

  • Stress: H-Met-NH2 (at calculated IC70 concentration).

  • Rescue: H-Met-NH2 (IC70) + L-Methionine (2 mM) .

Interpretation:

  • If Arm 3 viability ≈ Arm 1, the mechanism is confirmed as competitive inhibition of Methionine utilization.

  • If Arm 3 viability ≈ Arm 2, the toxicity is off-target (non-specific).

Protocol 3: Functional Validation (SAM Quantification)

Cytotoxicity is a downstream effect. To validate the molecular mechanism, you must measure SAM levels.

  • Treatment: Treat 1x10^6 cells (6-well plate) with H-Met-NH2 (IC50) for 24 hours.

  • Extraction:

    • Wash 2x with cold PBS.

    • Add 200 µL 80% Methanol/Water (-80°C) .

    • Scrape and collect lysate.

    • Freeze-thaw 3x (Liquid N2 / 37°C water bath).

    • Centrifuge 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Analysis:

    • Gold Standard: LC-MS/MS targeting the SAM/SAH transition (m/z 399 -> 250).

    • Alternative: Competitive ELISA for SAM (commercially available kits).

  • Expectation: A >50% reduction in intracellular SAM levels compared to vehicle.

Data Summary & Troubleshooting

Expected Results Matrix
Cell TypeH-Met-NH2 SensitivityRescue by Met?SAM Levels
HCT116 (Cancer) High (IC50 ~1-2 mM)YesDepleted
Hs27 (Normal) Low (IC50 >10 mM)YesStable
MTAP -/- Cells Very High (Synthetic Lethal)PartialSeverely Depleted
Troubleshooting Guide
  • No Toxicity Observed:

    • Cause: Media Methionine is too high.

    • Fix: Switch to dialyzed FBS or Methionine-free media supplemented with defined 10 µM Met.

  • Toxicity in Rescue Arm:

    • Cause: Osmotic stress or pH change from high H-Met-NH2 concentrations.

    • Fix: Check pH of stock solution; ensure total osmolarity < 350 mOsm.

References

  • Hoffman, R. M. (1984). "Altered methionine metabolism, DNA methylation and oncogene expression in carcinogenesis." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Link

  • Marjon, K., et al. (2016). "MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis." Cell Reports. Link

  • Sandler, R. S., et al. (2021). "Methionine Adenosyltransferase 2A (MAT2A) Inhibition for Cancer Therapy." Journal of Medicinal Chemistry. Link

  • Hoffman, R. M. (2019). "Methionine Dependence of Cancer."[1][2][3][4] Methods in Molecular Biology. Link

  • Kalev, P., et al. (2021). "MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells."[5][6] Cancer Cell.[6][2] Link

Sources

Method

Applications of H-Met-NH2 in neurobiology research

Technical Guide: Applications of H-Met-NH2 (L-Methioninamide) in Neurobiology & Drug Discovery Executive Summary L-Methioninamide (H-Met-NH2) is the amide derivative of the essential amino acid L-methionine.[1][2] While...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Applications of H-Met-NH2 (L-Methioninamide) in Neurobiology & Drug Discovery

Executive Summary

L-Methioninamide (H-Met-NH2) is the amide derivative of the essential amino acid L-methionine.[1][2] While often overlooked as a simple reagent, it serves as a critical chemical tool in neurobiology for two distinct, high-value applications:

  • Structural Mimicry in Oxidative Stress Models: Unlike free methionine, H-Met-NH2 lacks the C-terminal negative charge, making it an electronically accurate mimic of internal or C-capped methionine residues found in neurotoxic proteins like Amyloid-β (Aβ) .

  • Precursor for Neuropeptide Therapeutics: It is the essential building block for synthesizing C-terminally amidated neuropeptides (e.g., Enkephalins, Substance P), a modification required for receptor binding (GPCRs) and resistance to carboxypeptidase degradation in serum.

This guide details the protocols for utilizing H-Met-NH2 in oxidative profiling and neuropeptide engineering, designed for drug development scientists.

Part 1: Oxidative Stress Modeling in Neurodegeneration

Context: In Alzheimer’s Disease (AD), the oxidation of Methionine-35 (Met35) in the Amyloid-β peptide is a pivotal event that dictates aggregation kinetics and neurotoxicity. Studying this oxidation using free L-Methionine is flawed because the free carboxylate group (


) exerts an inductive effect that alters the oxidation rate of the sulfur atom.
The Solution:  H-Met-NH2 replaces the carboxylate with a neutral amide (

), mimicking the peptide backbone environment of Met35. This makes it the gold-standard small molecule for determining the kinetic parameters of reactive oxygen species (ROS) scavengers.
Protocol A: Kinetic Analysis of MPO-Mediated Methionine Oxidation

Objective: To screen neuroprotective compounds for their ability to inhibit Myeloperoxidase (MPO)-induced oxidation of methionine residues.

Materials:

  • Substrate: H-Met-NH2 (HCl salt), 10 mM stock in PBS.

  • Enzyme: Human MPO (Myeloperoxidase), purified.

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% standardized solution.
    
  • Detection: HPLC with UV-Vis (215 nm) or Mass Spectrometry.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate or microcentrifuge tube, combine:

    • Buffer: 50 mM Phosphate Buffer (pH 7.4) with 100 µM DTPA (metal chelator).

    • Substrate: 1.0 mM H-Met-NH2 (Final concentration).

    • Test Compound: (Various concentrations).

    • Enzyme: 10 nM MPO.

  • Initiation: Start the reaction by adding

    
     (Final concentration 50 µM).
    
  • Incubation: Incubate at 37°C for 15 minutes. The MPO converts

    
     and chloride (from buffer) into Hypochlorous Acid (HOCl), which rapidly oxidizes the thioether of H-Met-NH2 to the sulfoxide (Met-NH2-SO).
    
  • Quenching: Stop reaction with 10 µL of 10 mM Methionine (free acid) or Sodium Azide to scavenge remaining oxidants.

  • Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Gradient: 0-20% B over 10 mins.

    • Detection: Monitor absorbance at 215 nm. H-Met-NH2 elutes earlier than its oxidized sulfoxide form due to polarity differences.

Data Output & Interpretation: Calculate the Oxidation Inhibition (%) based on the peak area of the sulfoxide product.

Compound ClassH-Met-NH2 Oxidation RateMechanism of Action
Control (No Inhibitor) 100% (Baseline)Unchecked MPO/HOCl activity
MPO Inhibitor < 10%Direct enzyme inhibition
ROS Scavenger 40-60%Competes for HOCl
Free L-Met (Artifact) VariableNot recommended due to charge interference
Pathway Visualization: Methionine Oxidation in Neurobiology

MetOxidation MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2 H2O2 + Cl- H2O2->HOCl Catalysis MetNH2 H-Met-NH2 (Reduced) MetSO Methioninamide Sulfoxide (Oxidized) MetNH2->MetSO Oxidation by HOCl Amyloid Amyloid-Beta Aggregation MetSO->Amyloid Promotes Misfolding

Figure 1: The oxidation pathway of Methioninamide by MPO-derived HOCl, mimicking the neurotoxic modification of Amyloid-Beta proteins.

Part 2: Synthesis of Amidated Neuropeptides

Context: Many neuroactive peptides, such as Enkephalins (pain regulation), Substance P (inflammation/pain), and Neuropeptide Y (appetite), possess a C-terminal amide group (


) instead of a carboxylic acid. This modification is crucial for:
  • High-Affinity Binding: The amide is often a specific contact point within the GPCR binding pocket.

  • Metabolic Stability: It blocks degradation by carboxypeptidases in the synaptic cleft and plasma.

H-Met-NH2 is the specific precursor used to install the Methionine-Amide motif found at the C-terminus of Enkephalin analogs (e.g., Met-Enkephalinamide).

Protocol B: Solution-Phase Synthesis of Met-Enkephalinamide

Target Molecule: Tyr-Gly-Gly-Phe-Met-NH2 (Met-Enkephalinamide).

Materials:

  • Precursor: H-Met-NH2·HCl.

  • Protected Peptide Fragment: Boc-Tyr-Gly-Gly-Phe-OH.

  • Coupling Reagents: EDC·HCl, HOBt.[3]

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Tyr-Gly-Gly-Phe-OH (1.0 eq) in DMF. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add H-Met-NH2·HCl (1.2 eq) and DIPEA (2.5 eq) to the mixture. The DIPEA neutralizes the HCl salt, releasing the free amine of Methioninamide for reaction.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the carboxyl component.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% Citric Acid (removes unreacted amine), 5% NaHCO3 (removes unreacted acid), and Brine. Dry over MgSO4.

  • Deprotection (Final Step): Treat the intermediate (Boc-Tyr-Gly-Gly-Phe-Met-NH2) with TFA/DCM (1:1) to remove the N-terminal Boc group, yielding the bioactive Met-Enkephalinamide .

Comparative Stability Data: In vitro half-life in human plasma (37°C).

Peptide VariantC-TerminusHalf-Life (

)
Mechanism of Degradation
Met-Enkephalin -Met-OH~ 2-3 minsRapid Carboxypeptidase cleavage
Met-Enkephalinamide -Met-NH2> 45 mins Resistant to Carboxypeptidases

Part 3: Aminopeptidase N (APN/CD13) Inhibition Screening

Context: Aminopeptidase N (APN) is a zinc-dependent metalloprotease involved in the degradation of enkephalins (pain signal termination) and angiogenesis in glioblastomas. While APN typically cleaves N-terminal residues from peptides, H-Met-NH2 acts as a minimal substrate/probe for APN activity because the enzyme recognizes the free N-terminal amine and the hydrophobic methionine side chain.

Protocol C: Fluorogenic Competition Assay

Objective: To determine if a drug candidate competes with H-Met-NH2 for the APN active site.

Workflow:

  • Enzyme Prep: Recombinant Human APN (1 µg/mL).

  • Reporter Substrate: L-Methionine-7-amido-4-methylcoumarin (Met-AMC). Note: H-Met-NH2 is used here as a "cold" competitor to validate substrate specificity.

  • Assay:

    • Mix Enzyme + Met-AMC (Fluorogenic).

    • Add increasing concentrations of H-Met-NH2 (0 to 10 mM).

    • Measure Fluorescence (Ex 360nm / Em 460nm).

  • Result: A decrease in fluorescence indicates that H-Met-NH2 is successfully occupying the active site, validating the enzyme's specificity for Methionine-like N-termini.

Workflow Visualization: Neuropeptide Engineering

PeptideSynthesis Precursor H-Met-NH2 (Precursor) Coupling Coupling Reaction (EDC/HOBt) Precursor->Coupling Fragment Boc-Tyr-Gly-Gly-Phe-OH (Protected Fragment) Fragment->Coupling Intermediate Boc-Enkephalin-Met-NH2 Coupling->Intermediate Amide Bond Formation Final Met-Enkephalinamide (Bioactive Drug) Intermediate->Final TFA Deprotection GPCR Opioid Receptor (GPCR) Final->GPCR High Affinity Binding

Figure 2: Synthetic workflow for creating amidated neuropeptides using H-Met-NH2, resulting in enhanced receptor affinity.

References

  • Butterfield, D. A., & Kanski, J. (2001). Methionine residue 35 is critical for the oxidative stress and neurotoxic properties of Alzheimer's amyloid beta-peptide 1-42. Peptides, 22(11), 1683–1689. Link

  • Zioudrou, C., Streaty, R. A., & Klee, W. A. (1979). Opioid peptides derived from food proteins. The exorphins. Journal of Biological Chemistry, 254(7), 2446–2449. Link

  • Bradshaw, R. A., & Waksman, G. (2002). Methionine aminopeptidase: structure and function. Essays in Biochemistry, 38, 65–78. Link

  • Pattabiraman, A., et al. (2021).[3] Substrate Dynamics Contribute to Enzymatic Specificity in Human and Bacterial Methionine Adenosyltransferases. JACS Au, 1(12), 2243–2255. Link

  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress.[3] FASEB Journal, 23(2), 464–472. Link

Sources

Application

Application Notes and Protocols: L-Methioninamide in Cosmetic Formulations

Abstract This document provides a comprehensive technical guide for researchers, cosmetic formulators, and drug development professionals on the application of L-Methioninamide in cosmetic and dermatological formulations...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic formulators, and drug development professionals on the application of L-Methioninamide in cosmetic and dermatological formulations. While direct extensive research on L-Methioninamide is emerging, this guide synthesizes the robust body of knowledge on its parent amino acid, L-Methionine, with the specific chemical characteristics of the amide derivative. We will explore the theoretical and evidence-based benefits of L-Methioninamide for skin and hair care, provide detailed formulation guidelines, and present protocols for efficacy and safety evaluation. This guide is intended to be a foundational resource for harnessing the potential of L-Methioninamide in next-generation cosmetic products.

Introduction: The Rationale for L-Methioninamide in Cosmetics

L-Methionine, an essential sulfur-containing amino acid, is well-documented for its crucial role in cellular health and metabolism.[1] In cosmetic science, it is recognized for its antioxidant properties, its role as a precursor to collagen and keratin synthesis, and its contribution to the overall health and resilience of skin and hair.[2][3][4] L-Methioninamide, as a derivative of L-Methionine where the carboxylic acid group is replaced by an amide, presents a compelling alternative for cosmetic formulations. This chemical modification is hypothesized to alter its physicochemical properties, potentially enhancing its stability, skin penetration, and bioavailability in topical applications.

The primary theoretical advantages of using L-Methioninamide over L-Methionine in cosmetic formulations include:

  • Modified Polarity: The amide group can alter the molecule's polarity, which may influence its interaction with the skin's lipid barrier and its solubility in various cosmetic bases.

  • Enhanced Stability: Amides can sometimes offer greater stability against pH variations and microbial degradation compared to their corresponding carboxylic acids.

  • Sustained Release Potential: The amide bond may be subject to enzymatic hydrolysis in the skin, potentially leading to a more gradual release of the active L-Methionine.

This guide will delve into the scientific underpinnings of these potential benefits and provide the practical knowledge required to formulate with and validate the efficacy of L-Methioninamide.

Scientific Foundation and Mechanism of Action

The cosmetic benefits of L-Methioninamide are largely extrapolated from the known functions of L-Methionine. The core biological activities are centered around the sulfur atom and the amino acid backbone.

Antioxidant and Cellular Protection

L-Methionine is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress.[5][6] This activity is crucial in preventing premature skin aging and protecting hair follicles from environmental damage. The antioxidant capacity of L-Methionine is, in part, reversible, allowing it to act as a catalytic scavenger of ROS.[5] L-Methioninamide is expected to retain this antioxidant function due to the presence of the sulfur-containing side chain.

dot graph TD { A[Environmental Stressors (UV Radiation, Pollution)] --> B{Generates Reactive Oxygen Species (ROS)}; B --> C{Oxidative Damage to Skin and Hair Cells}; D[L-Methioninamide] --> E{Scavenges ROS}; E --> F[Reduced Oxidative Stress]; F --> G[Protection of Cellular Components (DNA, Proteins, Lipids)]; G --> H[Improved Skin Health and Hair Vitality]; C --> I[Premature Aging, Hair Follicle Damage]; } caption Antioxidant Mechanism of L-Methioninamide

Precursor to Structural Proteins

L-Methionine is an essential building block for proteins, most notably keratin, the primary structural component of hair, skin, and nails.[2] It also plays a role in the synthesis of collagen, which provides structural integrity and elasticity to the skin.[2] By supplying a bioavailable source of this amino acid, L-Methioninamide can theoretically support the skin's natural repair and regeneration processes, leading to improved firmness, elasticity, and hair strength.

dot graph LR { subgraph "Keratinocyte" A[L-Methioninamide] --> B{Enzymatic Conversion}; B --> C[L-Methionine]; C --> D[Protein Synthesis]; D --> E[Keratin]; end E --> F[Strengthened Hair Shaft and Epidermal Barrier]; } caption Role in Keratin Synthesis

Formulation Guidelines for L-Methioninamide

Successful incorporation of L-Methioninamide into cosmetic formulations requires a thorough understanding of its physicochemical properties and compatibility with other ingredients.

Physicochemical Properties
PropertyValueSource
INCI Name METHIONINAMIDE-
CAS Number 19298-72-7[7]
Molecular Formula C5H12N2OS[8]
Molecular Weight 148.23 g/mol [8]
Appearance White to off-white crystalline powder (projected)-
Solubility Soluble in water, potentially soluble in glycols.[9] (extrapolated from L-Methionine)
Melting Point 52°C[7]
Predicted LogP -0.2[8]
Recommended Use Levels and pH

Based on the data for L-Methionine, a recommended use level for L-Methioninamide in cosmetic formulations is between 0.1% and 1.0% (w/w) .[10] The optimal pH for formulations containing L-Methioninamide is likely in the range of 5.0 to 6.5 to ensure stability and compatibility with the skin's natural pH.[11]

Incorporation into Formulations

L-Methioninamide should be dissolved in the aqueous phase of a formulation. It is advisable to add it during the cool-down phase, at temperatures below 40°C, to prevent any potential degradation.

Example Formulation: Anti-Aging Facial Serum

PhaseIngredient% (w/w)Function
ADeionized Waterq.s. to 100Solvent
AGlycerin3.00Humectant
ASodium Hyaluronate0.50Humectant
AXanthan Gum0.30Thickener
BL-Methioninamide 0.50 Active Ingredient
BNiacinamide2.00Active Ingredient
CPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative

Procedure:

  • Combine the ingredients of Phase A and mix until the xanthan gum is fully hydrated.

  • In a separate vessel, dissolve the L-Methioninamide and Niacinamide of Phase B in a small amount of deionized water from Phase A.

  • Add Phase B to Phase A with gentle mixing.

  • Add the preservative system (Phase C) and mix until uniform.

  • Adjust the final pH to 5.5-6.0 if necessary.

Experimental Protocols

To substantiate the efficacy and ensure the safety of cosmetic formulations containing L-Methioninamide, a series of in vitro and clinical tests are recommended.

In Vitro Efficacy Testing
  • Antioxidant Capacity Assay (DPPH or ORAC): To quantify the free radical scavenging ability of L-Methioninamide.

  • Gene Expression Analysis in Skin Cell Cultures: Using techniques like RT-qPCR on human dermal fibroblasts or keratinocytes to assess the upregulation of genes related to collagen (e.g., COL1A1) and keratin (e.g., KRT1, KRT10) synthesis.[12]

  • In Vitro Skin Models: Utilizing reconstructed human epidermis models to evaluate the protective effects of L-Methioninamide against UV-induced damage or oxidative stress.[13][14]

dot graph TD { A[Prepare L-Methioninamide Solution] --> B[Treat Human Dermal Fibroblasts]; B --> C{Incubate for 24-48 hours}; C --> D[Isolate RNA]; D --> E[Reverse Transcription to cDNA]; E --> F[Quantitative PCR (qPCR)]; F --> G[Analyze Expression of Collagen-related Genes]; } caption In Vitro Collagen Synthesis Assay Workflow

Stability Testing

A robust stability testing program is crucial to ensure the final product maintains its quality and efficacy over its shelf life.[15][16][17]

Protocol: Accelerated Stability Testing

  • Prepare three batches of the final formulation in the intended commercial packaging.

  • Store the samples at the following conditions:

    • Room Temperature (25°C / 60% RH)

    • Elevated Temperature (40°C / 75% RH)

    • Elevated Temperature (45°C)

    • Refrigerated (4°C)

    • Freeze-Thaw Cycling (-10°C to 25°C, 3-5 cycles)[16]

  • Evaluate the samples at initial, 1, 2, and 3-month time points for the following parameters:

    • Physical Characteristics: Appearance, color, odor, pH, viscosity.

    • Chemical Integrity: Quantification of L-Methioninamide using a validated HPLC-UV method.

    • Microbiological Purity: Total viable count, yeast and mold.

    • Packaging Compatibility: Any signs of interaction between the formula and the packaging.

Safety and Irritation Testing

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the industry standard for assessing the potential for dermal irritation and sensitization of a cosmetic product.[18][19][20]

Protocol Overview:

  • A panel of 50-200 human volunteers is recruited.

  • The test product is applied to the same site on the back under an occlusive or semi-occlusive patch.

  • Induction Phase: The product is applied and removed nine times over a three-week period. The site is scored for any signs of irritation after each application.

  • Rest Phase: A two-week period with no product application.

  • Challenge Phase: The product is applied to a new site on the back.

  • The challenge site is evaluated at 48 and 96 hours for any signs of an allergic reaction. A dermatologist assesses all reactions.[18]

A "non-irritating" and "hypoallergenic" claim can be made if no adverse reactions are observed.[18]

Conclusion

L-Methioninamide holds significant promise as a multifunctional active ingredient in cosmetic formulations. By leveraging the well-established benefits of L-Methionine and considering the potential advantages conferred by the amide functional group, formulators can develop innovative products for anti-aging, skin protection, and hair care. The protocols outlined in this guide provide a framework for the systematic evaluation of L-Methioninamide-containing formulations, ensuring both efficacy and consumer safety. As research continues, a more nuanced understanding of L-Methioninamide's specific interactions with the skin will undoubtedly emerge, further solidifying its place in advanced cosmetic science.

References

  • Biosil Technologies, Inc. (n.d.). Methiopeptide®. UL Prospector. Retrieved February 8, 2026, from [Link]

  • HiMedia Laboratories. (n.d.). L-Methionine. Retrieved February 8, 2026, from [Link]

  • MySkinRecipes. (n.d.). L-Methionine. Retrieved February 8, 2026, from [Link]

  • Bar-Or, D., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants, 10(9), 1466. [Link]

  • Ferreira, A., et al. (2022). In Vitro Models for Anti-Aging Efficacy Assessment: A Critical Update in Dermocosmetic Research. Cosmetics, 9(3), 56. [Link]

  • Kim, J. H., et al. (2023). Synthesis of L-methionine-loaded chitosan nanoparticles for controlled release and their in vitro and in vivo evaluation. Scientific Reports, 13(1), 7629. [Link]

  • Dr. TWL Dermaceuticals. (2021, July 30). How to Get Smooth Skin: Amino Acids in Skincare. [Link]

  • Rui Pereira, et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Membranes, 11(5), 343. [Link]

  • COLIPA-CTFA. (2004). Guidelines on Stability Testing of Cosmetics. ResearchGate. [Link]

  • Cosmetics & Toiletries. (2013, August 22). A Dermatological View—Percutaneous Penetration of Amino Acids. [Link]

  • Genoskin. (2018, February 22). Ready-to-use ex vivo human skin models for cosmetic testing. [Link]

  • International Journal of Toxicology. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. International Journal of Toxicology, 36(1_suppl), 17S-56S. [Link]

  • Blue Eyes Intelligence Engineering and Sciences Publication. (2020). In vitro techniques to assess the proficiency of skin care cosmetic formulations. International Journal of Innovative Technology and Exploring Engineering, 9(3), 2278-3075. [Link]

  • Paula's Choice. (n.d.). What is Acetyl Methionine?. Retrieved February 8, 2026, from [Link]

  • CPT Labs. (n.d.). HRIPT Or RIPT (Human Repeat Insult Patch Test). Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved February 8, 2026, from [Link]

  • SincereSkincare.com. (n.d.). Methionine. Retrieved February 8, 2026, from [Link]

  • Lesielle. (n.d.). Methionine in skincare, What is?. Retrieved February 8, 2026, from [Link]

  • Caring Sunshine. (n.d.). Relationship: Skin and l-methionine. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). L-Methioninamide. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). New pharmaceutical methionine formulation.
  • ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth. Retrieved February 8, 2026, from [Link]

  • Pfanstiehl. (n.d.). L-Methionine Excipient GMP USP EP BP JP ChP. Retrieved February 8, 2026, from [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). D-methionine formulation with improved biopharmaceutical properties.
  • European Union Reference Laboratory for Feed Additives. (2021, October 8). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • Blue Eyes Bio. (n.d.). Pharmaceutical Grade L-Methionine (USP/EP) | GMP API Supplier. Retrieved February 8, 2026, from [Link]

  • Evalulab. (n.d.). HRIPT Test : Allergy Patch, Hypoallergenic claim. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

  • ResearchGate. (2018, December 17). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. [Link]

  • Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing [+ Free Cheat Sheet]. Retrieved February 8, 2026, from [Link]

  • Pharmakon. (2024, February 17). In vitro skin models. Challenges and Future Steps. [Link]

  • Penn State. (2017, May 1). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]

  • UL Prospector. (n.d.). Cosmetic Chemist's Guide to Stability Testing. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Cosmetic Ingredients: Various Efficacy-Based Testing Methods in the 3D Skin-Based Model Systems. Retrieved February 8, 2026, from [Link]

  • Eurofins. (n.d.). Human Repeat Insult Patch Test. Retrieved February 8, 2026, from [Link]

  • Excellence Chemical. (n.d.). Analysis of Prohibited and Restricted Ingredients in Cosmetics. Retrieved February 8, 2026, from [Link]

  • PubMed. (2017, July 1). Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-L-Methionine. [Link]

  • PubMed Central. (n.d.). Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth. Retrieved February 8, 2026, from [Link]

  • Biomimetic Actives. (n.d.). Biomimetic N-Decanoyl-L-Glutaminyl-L-Glutamine amide for skin antiaging and senescence. Retrieved February 8, 2026, from [Link]

  • PubMed. (2017, May 1). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]

  • Contract Laboratory. (2023, February 1). HRIPT Testing: Evaluating Skin Safety and Allergenicity. [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of L-Methioninamide in Animal Feed and Nutrition Studies

Introduction: The Quest for Bioavailable Methionine Sources Methionine, an essential sulfur-containing amino acid, is a critical component in animal nutrition, particularly in poultry and swine diets where it is often th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Bioavailable Methionine Sources

Methionine, an essential sulfur-containing amino acid, is a critical component in animal nutrition, particularly in poultry and swine diets where it is often the first limiting amino acid.[1][2][3] Its roles extend beyond simple protein synthesis to include crucial metabolic functions such as serving as a methyl donor, contributing to antioxidant defenses, and supporting immune function.[4][5][6][7] The animal feed industry commonly supplements diets with synthetic methionine sources to meet the nutritional requirements of livestock for optimal growth and performance.[3] While L-methionine is the biologically active form, DL-methionine, a racemic mixture, is widely used due to its cost-effectiveness.[2][8]

L-Methioninamide hydrochloride, a derivative of L-methionine, presents itself as a potentially valuable compound in animal nutrition.[9][10] Its unique amide structure may offer advantages in terms of solubility and stability.[9] These characteristics could translate to improved bioavailability and efficacy in animal feed formulations. This document provides a comprehensive guide for researchers and animal nutritionists on the evaluation of L-Methioninamide hydrochloride as a novel source of methionine in animal feed. It outlines the foundational scientific principles, detailed experimental protocols, and data analysis methodologies required for a thorough assessment.

Physicochemical Properties of L-Methioninamide Hydrochloride and Related Compounds

A clear understanding of the physical and chemical properties of the test compound is fundamental to its application in animal feed. The hydrochloride salt form of L-Methioninamide enhances its stability and solubility in water, which is a desirable trait for feed manufacturing and potential administration through water.[10]

PropertyL-Methioninamide HydrochlorideL-Methionine
CAS Number 16120-92-6[10]63-68-3
Molecular Formula C5H12N2OS·HCl[9]C5H11NO2S
Molecular Weight 184.69 g/mol [9]149.21 g/mol
Appearance White to off-white powder/solid[9][10]White crystalline powder or lustrous plates[11]
Melting Point 222 - 226 °C[9]284 °C (decomposes)[11]
Solubility in Water Soluble[10]56.6 g/L at 25°C[11]
Optical Rotation [a]D20 = 17 ± 2º[9][α]25/D +22.5 to +24.0°

Metabolic Fate of Methionine: A Foundation for L-Methioninamide Research

The metabolic journey of methionine in animals is well-documented and serves as a critical roadmap for predicting the potential biotransformation of L-Methioninamide. It is hypothesized that L-Methioninamide, upon ingestion, is hydrolyzed to L-methionine to become biologically active. The core of methionine metabolism revolves around the methionine cycle and the transsulfuration pathway.[12][13]

  • The Methionine Cycle: In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.[14] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be re-methylated back to methionine, thus completing the cycle.

  • The Transsulfuration Pathway: Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine.[13] Cysteine is a precursor for the synthesis of vital molecules such as glutathione, a potent antioxidant, and taurine.[13][15]

Methionine_Metabolism cluster_absorption Intestinal Lumen & Absorption cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway L-Methioninamide_HCl L-Methioninamide HCl L-Methionine L-Methionine L-Methioninamide_HCl->L-Methionine Hydrolysis SAM S-adenosylmethionine (SAM) L-Methionine->SAM Methionine Adenosyltransferase Protein_Synthesis Protein Synthesis L-Methionine->Protein_Synthesis SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions (Methyl Donor) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L-Methionine Re-methylation Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione (Antioxidant) Cysteine->Glutathione

Figure 1: Hypothesized metabolic pathway of L-Methioninamide.

Protocol for Evaluating L-Methioninamide Hydrochloride as a Novel Methionine Source in Animal Nutrition

This protocol outlines a comprehensive approach to assess the efficacy of L-Methioninamide hydrochloride in a broiler chicken model. Broilers are an excellent model due to their rapid growth rate and high sensitivity to dietary amino acid balance.[16]

Part 1: Feed Formulation and Analysis

Objective: To prepare experimental diets with varying levels of L-Methioninamide hydrochloride and to analytically verify the concentration of the active compound.

Materials:

  • Basal diet: A corn-soybean meal-based diet formulated to be deficient in methionine but adequate in all other nutrients.

  • L-Methioninamide hydrochloride (Test substance)

  • DL-methionine (Positive control)

  • Feed mixer

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector[16][17]

Procedure:

  • Diet Formulation:

    • Formulate a basal diet that is approximately 20-30% deficient in methionine for the specific growth phase of the broilers.

    • Create a series of experimental diets by supplementing the basal diet with graded levels of L-Methioninamide hydrochloride and DL-methionine. For example:

      • T1: Basal diet (Negative Control)

      • T2: Basal diet + 0.05% DL-methionine

      • T3: Basal diet + 0.10% DL-methionine

      • T4: Basal diet + 0.15% DL-methionine

      • T5: Basal diet + 0.05% L-Methioninamide hydrochloride

      • T6: Basal diet + 0.10% L-Methioninamide hydrochloride

      • T7: Basal diet + 0.15% L-Methioninamide hydrochloride

    • Ensure all diets are isonitrogenous and isocaloric.

  • Feed Mixing and Sampling:

    • Thoroughly mix each diet to ensure homogeneity.

    • Collect representative samples from each batch of feed for chemical analysis.

  • Analytical Verification:

    • Quantify the methionine content in the feed additive and the final diets using a validated analytical method. Ion-exchange chromatography with post-column derivatization with ninhydrin and photometric detection at 570 nm is a standard method.[17][18]

    • For L-Methioninamide, a specific HPLC method may need to be developed and validated. This would likely involve extraction with a suitable solvent (e.g., dilute hydrochloric acid or a water:acidified methanol solution) followed by chromatographic separation and detection.[17]

Part 2: Broiler Growth Performance Study

Objective: To determine the effect of dietary L-Methioninamide hydrochloride on broiler growth performance and to establish its relative bioavailability compared to DL-methionine.

Experimental Design:

  • Animals: Day-old male broiler chicks (e.g., Ross 308 or Cobb 500).

  • Housing: Birds will be housed in environmentally controlled pens with ad libitum access to feed and water.

  • Randomization: Randomly allocate chicks to the dietary treatments, with an equal number of replicates per treatment (e.g., 8-10 pens of 15-20 birds each).

  • Duration: The study will typically last for 21 to 42 days.

Data Collection:

  • Body Weight (BW): Weigh birds individually or by pen at the start of the trial (day 0) and at regular intervals (e.g., weekly) until the end of the study.

  • Feed Intake (FI): Record the amount of feed provided and the amount remaining for each pen at the end of each feeding period.

  • Mortality: Record any mortalities daily.

Calculations:

  • Average Daily Gain (ADG): (Final BW - Initial BW) / number of days

  • Average Daily Feed Intake (ADFI): Total FI / number of days

  • Feed Conversion Ratio (FCR): ADFI / ADG (corrected for mortality)

  • Relative Bioavailability (RBA): The RBA of L-Methioninamide hydrochloride relative to DL-methionine can be determined using slope-ratio analysis of the growth response (e.g., ADG or FCR) to the graded levels of each methionine source.

Broiler_Study_Workflow Start Day-old Broiler Chicks Randomization Random Allocation to Dietary Treatments Start->Randomization Housing Environmentally Controlled Pens (Ad libitum feed and water) Randomization->Housing Data_Collection Weekly Data Collection: - Body Weight - Feed Intake - Mortality Housing->Data_Collection Calculations Performance Calculations: - ADG - ADFI - FCR Data_Collection->Calculations Bioavailability Relative Bioavailability Analysis (Slope-Ratio) Calculations->Bioavailability Conclusion Efficacy Determination Bioavailability->Conclusion

Figure 2: Experimental workflow for the broiler growth performance study.

Part 3: Bioavailability and Metabolic Assessment

Objective: To investigate the absorption and metabolic utilization of L-Methioninamide hydrochloride.

Sample Collection:

  • At the end of the growth trial, collect blood samples from a subset of birds from each treatment group.

  • Euthanize the birds and collect tissue samples, including liver, kidney, and intestinal sections (duodenum, jejunum, ileum).

Analytical Procedures:

  • Plasma Amino Acid Analysis: Analyze plasma samples for concentrations of L-methionine, D-methionine, and potentially L-Methioninamide to assess absorption.

  • Tissue Analysis:

    • Gut Morphology: Examine the intestinal sections for villus height and crypt depth to assess gut health and absorptive capacity.[19]

    • Antioxidant Status: Measure the concentration of glutathione (GSH) and the activity of antioxidant enzymes (e.g., glutathione peroxidase, superoxide dismutase) in liver and intestinal tissues to evaluate the antioxidant effects.[19][20]

    • Gene Expression: Analyze the expression of genes involved in methionine metabolism and transport in the liver and intestines using quantitative PCR (qPCR).

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's) should be performed to determine significant differences between the dietary treatments.

Table 2: Example Data Table for Broiler Growth Performance

TreatmentInitial BW (g)Final BW (g)ADG ( g/day )ADFI ( g/day )FCR
Basal
DL-Met 0.05%
DL-Met 0.10%
DL-Met 0.15%
L-Met-Amide 0.05%
L-Met-Amide 0.10%
L-Met-Amide 0.15%
P-value

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a negative control (basal diet) establishes the baseline deficiency, while the positive control (DL-methionine) at graded levels provides a standard dose-response curve against which the novel compound, L-Methioninamide hydrochloride, can be rigorously compared. The analytical verification of feed ensures that the observed biological responses are directly attributable to the intended dietary treatments.

Conclusion

The evaluation of L-Methioninamide hydrochloride as a novel methionine source requires a systematic and multi-faceted approach. By following the detailed protocols outlined in these application notes, researchers can generate robust and reliable data on its efficacy, bioavailability, and metabolic effects in animal nutrition. This will enable an informed assessment of its potential as a valuable addition to the portfolio of methionine supplements available to the animal feed industry.

References

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2022). Safety and efficacy of a feed additive consisting of l‐methionine produced by the combined activities of Corynebacterium glutamicum KCCM 80245 and Escherichia coli KCCM 80246 for all animal species (CJ Europe GmbH). EFSA Journal, 20(4), e07242. [Link]

  • Foodcom S.A. (2023). Methionine properties and uses in animal feed. Foodcom S.A.[Link]

  • Rehman, Z. U., et al. (2020). Relative bioavailability of L-methionine and DL-methionine in growing broilers. Poultry Science, 99(11), 5853-5860. [Link]

  • Alagawany, M., et al. (2021). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. Veterinary Sciences, 8(4), 65. [Link]

  • Chemuniqué. (n.d.). L-Methionine. Chemuniqué. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on the safety and efficacy of L-methionine produced by Escherichia coli (KCCM 11252P) and Escherichia coli (KCCM 11340P) for all animal species. EFSA Journal, 10(8), 2822. [Link]

  • Zeitz, J. O., et al. (2019). Effects of L-methionine on performance, gut morphology and antioxidant status in gut and liver of piglets in relation to DL-methionine. Journal of Animal Physiology and Animal Nutrition, 103(1), 242-250. [Link]

  • Foxnut Group. (n.d.). DL-Methionine 99% vs L-Methionine: Which Drives Better Growth in Poultry? Foxnut Group. [Link]

  • He, T., et al. (2023). Effect of Methionine Analogues on Growth Performance, Serum Biochemical Parameters, Serum Free Amino Acids and Rumen Fermentation of Yaks. Animals, 13(13), 2182. [Link]

  • Wang, S., et al. (2024). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. Animals, 14(15), 2182. [Link]

  • MDPI. (2024). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Methionine. PubChem Compound Database. [Link]

  • European Union Reference Laboratory for Feed Additives. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Commission. [Link]

  • National Center for Biotechnology Information. (n.d.). Methionine Metabolism. PubChem Pathway. [Link]

  • Shen, Y. B., et al. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Journal of Animal Science and Biotechnology, 6, 19. [Link]

  • ResearchGate. (n.d.). Metabolic pathways describing L-methionine metabolism and the remethylation±transsulfuration of L-homocysteine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Relative Bioavailability of DL and L-Methionine in Broilers. ResearchGate. [Link]

  • Friehs, K. (2004). Analytical methods used for determination of L-methionine in fermentation broth. Analytical and Bioanalytical Chemistry, 379(4), 569-574. [Link]

  • A&K Nutraceuticals. (n.d.). L-Methionine vs. DL-Methionine. A&K Nutraceuticals. [Link]

  • Shen, Y. B., et al. (2014). Effect of feed grade L-methionine on growth performance and gut health in nursery pigs compared with conventional DL-methionine. Journal of Animal Science, 92(12), 5534-5542. [Link]

  • National Center for Biotechnology Information. (n.d.). Reply to: “Absorption of methionine sources in animals—is there more to know?”. PubMed Central. [Link]

  • European Union Reference Laboratory for Feed Additives. (n.d.). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive according to. Joint Research Centre. [Link]

  • CJ BIO. (2022, April 14). BestAmino | L-Methionine [Video]. YouTube. [Link]

  • Med School Made Easy. (2018, June 26). Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2017). Generally Recognized as Safe (GRAS) Notice for L-Methionine 90% (Trade Name: L-MetPro) as. [Link]

  • ResearchGate. (n.d.). Effects of DL- and L-methionine supplementation on growth performance, carcass quality and relative bioavailability of methionine in broilers fed maize-soybean-based diets. ResearchGate. [Link]

  • PLOS. (2024). A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements. PLOS One. [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methionine hydrochloride. PubChem Compound Database. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Peptides Containing C-Terminal Methionine Amide (H-Met-NH2)

Welcome to the technical support guide for navigating the complexities of synthesizing peptides containing a C-terminal methionine amide. The unique reactivity of methionine's thioether side chain presents specific chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of synthesizing peptides containing a C-terminal methionine amide. The unique reactivity of methionine's thioether side chain presents specific challenges, primarily oxidation and alkylation, especially during the final acidolytic cleavage step. This guide provides in-depth, field-proven insights and actionable protocols to help you troubleshoot and prevent common side reactions, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when synthesizing peptides with H-Met-NH2?

The two most prevalent side reactions involving the methionine residue are oxidation and S-alkylation .[1]

  • Oxidation: The sulfur atom in the thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O), a +16 Da mass increase) and, to a lesser extent, methionine sulfone (Met(O2), a +32 Da mass increase).[2][3] This can occur during synthesis but is most common during the final cleavage and deprotection step under acidic conditions.[4][5]

  • S-Alkylation: During acid-catalyzed cleavage (e.g., with TFA), protecting groups from other amino acids (like tert-butyl groups) are released as reactive carbocations.[6] The nucleophilic thioether of methionine can attack these carbocations, leading to S-alkylation, most commonly S-tert-butylation.[7] This side reaction is particularly problematic in Boc/Bzl chemistry but also occurs in the more common Fmoc/tBu strategy during final cleavage.[5]

Q2: Why is the methionine side chain so prone to these reactions?

Unlike amino acids with amine or carboxyl groups in their side chains (like Lys or Asp), the thioether in methionine is not protonated under the strongly acidic conditions of TFA cleavage.[7] This leaves it as a potent, unshielded nucleophile, ready to react with either oxidizing species or electrophilic carbocations present in the cleavage cocktail.[5][7] While typically left unprotected during Fmoc-SPPS, its sensitivity to the chemical environment, especially during cleavage, is a significant challenge.[2]

Q3: I've observed oxidation in my final product. Can this be reversed?

Yes, the oxidation of methionine to methionine sulfoxide (Met(O)) is reversible. Several chemical methods exist to reduce Met(O) back to methionine, both on-resin and in-solution post-cleavage.[2] This is a valuable rescue strategy that can save a synthesis without needing to start over.[2] A common and effective method involves using ammonium iodide and dimethyl sulfide (DMS).[8] However, it is always preferable to prevent oxidation in the first place through the use of optimized cleavage cocktails.

Troubleshooting Guide: From Symptoms to Solutions

Problem 1: My mass spectrometry data shows unexpected peaks at +16 Da and/or +32 Da of my target peptide mass.
  • Diagnosis: This is the classic signature of methionine oxidation. A +16 Da shift corresponds to the formation of one methionine sulfoxide (Met(O)) residue, while +32 Da indicates either two Met(O) residues or one methionine sulfone (Met(O2)).

  • Underlying Cause: Oxidation is typically caused by reactive oxygen species or occurs under acidic conditions, especially during the final cleavage step.[2][4] Peroxides in solvents (like aged ether used for precipitation) or dissolved oxygen can contribute.

  • Preventative Strategy: Use a Scavenger-Rich Cleavage Cocktail. The most effective way to prevent oxidation is to create a reducing environment during TFA cleavage by including specific scavengers.

    • Mechanism: Scavengers are reagents that either quench oxidizing species or directly reduce any Met(O) that forms in situ. Additives like dimethyl sulfide (DMS), ethyl methyl sulfide (EMS), thioanisole, or dithiothreitol (DTT) are effective at suppressing oxidation.[4][9] For more robust prevention, cocktails containing ammonium iodide have been developed.[10]

    • Workflow Diagram: Preventing Methionine Oxidation During Cleavage

      G cluster_0 TFA Cleavage Environment cluster_1 Preventative Strategy TFA TFA Met Peptide-Met Met_O Peptide-Met(O) (+16 Da Side Product) Met->Met_O Oxidation Reduced_Met Desired Peptide-Met Met->Reduced_Met Protected Oxidants Oxidizing Species (e.g., peroxides, air) Oxidants->Met_O Scavengers Scavengers (DMS, Thioanisole, DTT) Scavengers->Oxidants Quenches

      Caption: Scavengers neutralize oxidants, protecting the Met residue.

  • Corrective Action: Post-Synthesis Reduction of Met(O). If oxidation has already occurred, you can reduce the purified peptide in solution. See Protocol B for a detailed methodology.

Problem 2: My HPLC chromatogram shows a complex mixture of peaks, and MS reveals a +56 Da adduct on my peptide.
  • Diagnosis: This strongly indicates S-alkylation of the methionine residue, specifically S-tert-butylation (+56 Da), which forms a sulfonium salt.[1][5] This side reaction is catalyzed by acid and occurs during the final TFA cleavage step.[7]

  • Underlying Cause: During TFA cleavage, protecting groups like tert-butyl (tBu) and Boc are removed, generating highly reactive tert-butyl carbocations.[6] The nucleophilic sulfur of methionine attacks these carbocations, resulting in an irreversible alkylation.[7]

  • Preventative Strategy: Efficient Carbocation Scavenging. The key is to trap the carbocations before they can react with methionine.

    • Mechanism: Scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and phenol are excellent carbocation traps.[5][9] TIS is particularly effective and is a component of many standard cleavage cocktails. By including a sufficient concentration of these scavengers, you create a competitive reaction pathway that effectively protects methionine.

    • Workflow Diagram: Role of Scavengers in Preventing S-Alkylation

      G cluster_0 TFA Cleavage Environment cluster_1 Preventative Strategy tBu tBu Protecting Groups tBu_cation tert-Butyl Cation (Reactive Electrophile) tBu->tBu_cation Acidolysis (TFA) Met_tBu S-tert-butylated Met (+56 Da Side Product) tBu_cation->Met_tBu Trapped_cation Trapped Cation tBu_cation->Trapped_cation Met Peptide-Met Met->Met_tBu Alkylation Desired_Peptide Desired Peptide-Met TIS Scavenger (e.g., TIS) TIS->Trapped_cation Traps

      Caption: Scavengers like TIS trap carbocations, preventing Met alkylation.

  • Corrective Action: Reversing the S-tert-butylation is possible but challenging, requiring heating the peptide in a dilute acid solution (e.g., 5% acetic acid) for an extended period (e.g., 24 hours at 40°C).[1] Prevention is a far more effective strategy.

Validated Experimental Protocols

Protocol A: Optimized Cleavage Cocktail for H-Met-NH2 Peptides

This protocol is designed to minimize both oxidation and S-alkylation during the final cleavage and deprotection of Met-containing peptides synthesized via Fmoc/tBu chemistry.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Dimethyl sulfide (DMS) or Thioanisole

  • Water (deionized)

  • Cold diethyl ether (peroxide-free)

Cleavage Cocktail Formulation (Reagent H Derivative): [5][10]

ComponentVolume %Purpose
TFA90%Cleavage & Deprotection
TIS5%Primary Carbocation Scavenger
Thioanisole3%Oxidation Prevention & Soft Scavenger
Water2%Promotes cleavage, scavenger

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh by carefully combining the reagents in the specified ratios under a fume hood.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stir or gently agitate the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold, stirred diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.

  • Dry the crude peptide under vacuum.

  • Analyze the crude product by HPLC and Mass Spectrometry before proceeding to purification.

Protocol B: In-Solution Reduction of Methionine Sulfoxide (Met(O))

This protocol is for reducing oxidized methionine residues in a peptide that has already been cleaved and purified.[8]

Materials:

  • Purified, lyophilized peptide containing Met(O)

  • Ammonium Iodide (NH4I)

  • Dimethyl Sulfide (DMS)

  • Acetic Acid

  • Water (deionized, degassed)

  • Nitrogen or Argon gas source

Procedure:

  • Dissolve the Met(O)-containing peptide in a suitable aqueous buffer (e.g., 10% acetic acid in degassed water) to a concentration of 1-2 mg/mL.

  • Sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Under an inert atmosphere, add NH4I (approx. 10-fold molar excess over Met(O)) and DMS (approx. 20-fold molar excess).

  • Seal the vessel and stir the reaction at room temperature.

  • Monitor the reaction progress by HPLC-MS at regular intervals (e.g., every 30-60 minutes). The reaction is typically complete within 2-4 hours.

  • Once the reduction is complete (as confirmed by the disappearance of the +16 Da peak), the peptide can be re-purified by RP-HPLC to remove the reagents.

  • Lyophilize the final, purified peptide.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15433–15442. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Lim, J. M., & Jurtz, V. I. (2019). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2098–2107. [Link]

  • Lim, J. M., & Jurtz, V. I. (2019). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Pilo, A. L., & McLuckey, S. A. (2014). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of The American Society for Mass Spectrometry, 25(7), 1130–1139. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Nishiuchi, Y., & Inui, T. (2025). Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. Journal of Peptide Science. [Link]

  • Walburger, A., & Lemaire, S. D. (2021). Reduction of Protein Bound Methionine Sulfoxide by a Periplasmic Dimethyl Sulfoxide Reductase. Antioxidants, 10(11), 1735. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Fiori, S., & Chorev, M. (2010). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot. ResearchGate. [Link]

  • Cuevas-Zuviria, B., & Ye, T. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 16–28. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Muttenthaler, M., & Alewood, P. F. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. Chemistry – A European Journal, 24(5), 1042–1047. [Link]

Sources

Optimization

Technical Support Center: L-Methioninamide Synthesis

Welcome to the technical support center for L-Methioninamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Methioninamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Introduction: The Challenge of Synthesizing L-Methioninamide

Synthesizing L-Methioninamide, the amide of the essential amino acid L-methionine, presents unique challenges. While seemingly a straightforward conversion of a carboxylic acid to a primary amide, the reaction is complicated by the inherent properties of the starting material. The primary difficulties include the competing acid-base reaction between the amino acid and the amine source, and the susceptibility of the methionine thioether side chain to side reactions.[1][2]

Directly heating an amino acid with an amine source to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt, which requires harsh conditions to dehydrate.[1] Therefore, the use of coupling agents to activate the carboxylic acid is standard practice. However, the nucleophilic sulfur atom in the methionine side chain is prone to oxidation and S-alkylation, especially under acidic conditions or in the presence of electrophilic species generated during the reaction.[2][3] This guide provides robust solutions to overcome these obstacles and achieve high-yield, high-purity synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during L-Methioninamide synthesis in a practical question-and-answer format.

Issue 1: Low or No Yield of L-Methioninamide

Question: My reaction has resulted in a very low yield, or I've only recovered my starting L-methionine. What went wrong?

Answer: This is the most common issue and typically points to one of three areas: inefficient carboxyl group activation, suboptimal reaction conditions, or issues with the amine source.

Potential Causes & Recommended Solutions:

  • Ineffective Carboxylic Acid Activation:

    • Causality: The carboxyl group of L-methionine must be converted into a more reactive intermediate (like an O-acylisourea ester with carbodiimides) to be readily attacked by the amine. If this activation is incomplete, the reaction will not proceed.

    • Solution:

      • Choice of Coupling Agent: Use a reliable coupling agent. Carbodiimides like EDC (a water-soluble version of DCC) are effective, especially when combined with an additive like HOBt or 6-Cl-HOBt.[4] These additives suppress side reactions and reduce the risk of racemization.[5] For difficult couplings, phosphonium (BOP, PyBOP) or aminium/uronium (HATU, HBTU) reagents offer higher reactivity.

      • Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of the coupling agent and any additive relative to L-methionine.

  • Suboptimal Reaction Conditions:

    • Causality: Amide bond formation is sensitive to temperature, solvent, and pH. The thioether in methionine is sensitive to oxidation, which can be accelerated by heat and certain conditions.[2]

    • Solution:

      • Temperature Control: Start the reaction at 0 °C, especially during the activation step with the coupling agent. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Running the reaction at elevated temperatures can increase side products.[2]

      • Solvent Choice: Use an anhydrous, polar aprotic solvent like DMF or DCM. The presence of water can hydrolyze the activated intermediate back to the carboxylic acid.

      • pH Management: The free amino group of L-methionine must be protonated (using an acid like HCl or TFA) to prevent it from reacting with the activated carboxyl group of another methionine molecule, which would lead to dipeptide formation. A tertiary amine base (like DIPEA or NMM) is then added (2-3 equivalents) to neutralize the salt and liberate the amine nucleophile for the desired reaction.

  • Issues with the Amine Source (Ammonia):

    • Causality: Gaseous ammonia can be difficult to handle quantitatively. Using a more manageable source is often preferable.

    • Solution: Use a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol or IPA) or use ammonium chloride (NH₄Cl) in the presence of a base like triethylamine or DIPEA to generate ammonia in situ.

Issue 2: Product is Impure with Multiple Side Products

Question: My final product shows multiple spots on TLC/peaks in LC-MS that are not my starting material or desired product. What are these impurities?

Answer: Impurities in methionine-containing syntheses are often predictable. The primary culprits are byproducts from the coupling reaction and modifications to the methionine side chain.

Potential Causes & Recommended Solutions:

  • Coupling Agent Byproducts:

    • Causality: Carbodiimide reagents like DCC or EDC form urea byproducts (DCU and EDU, respectively) after the reaction. DCU is notoriously difficult to remove as it is poorly soluble in most organic solvents.

    • Solution:

      • Use EDC instead of DCC. The resulting byproduct, EDC urea (EDU), is water-soluble and can be easily removed with an aqueous wash.

      • If using DCC, the DCU byproduct can be removed by filtration after cooling the reaction mixture.

  • Side-Chain Oxidation (Methionine Sulfoxide Formation):

    • Causality: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)).[3] This can occur from exposure to atmospheric oxygen, especially over long reaction times, or from trace peroxide impurities in solvents.

    • Solution:

      • Degas Solvents: Before use, sparge your reaction solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Work under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to air.

      • Add Antioxidants: Consider adding a small amount of a scavenger like dimethyl sulfide (DMS) to the reaction mixture, which can preferentially react with oxidants.

  • Side-Chain S-Alkylation:

    • Causality: If you are using N-protected L-methionine (e.g., Boc-Met-OH) and deprotect it under acidic conditions, the carbocations generated from the protecting group (e.g., tert-butyl cation) can be captured by the nucleophilic sulfur atom, leading to S-alkylation.[2]

    • Solution: During acidic deprotection steps (e.g., with TFA), always include a scavenger cocktail. A common mixture is TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) to quench these reactive electrophiles.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the alpha-amino group of L-methionine before making the amide?

A: Yes, it is highly recommended. If the alpha-amino group is not protected (e.g., with a Boc or Fmoc group), it can act as a nucleophile and react with an activated carboxyl group of another L-methionine molecule, leading to the formation of Met-Met dipeptides and other oligomers. Protecting the amine ensures that only the intended amidation reaction occurs.

Q2: What is the best way to purify L-Methioninamide?

A: Purification can be challenging due to the product's polarity.

  • Aqueous Workup: A standard acidic/basic workup can help remove many impurities. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amines, then with dilute base (e.g., saturated NaHCO₃) to remove unreacted L-methionine.

  • Chromatography: If impurities persist, column chromatography on silica gel is the most common method. A polar mobile phase, often a gradient of methanol in dichloromethane (DCM), is typically required.

  • Crystallization: If a high-purity crude product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an effective final purification step.

Q3: How can I confirm the identity and purity of my L-Methioninamide?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): The best method for assessing purity. An isocratic or gradient method with a C18 column is standard.

Q4: How should I store L-Methionine and L-Methioninamide?

A: Both compounds should be stored in well-sealed containers in a cool, dry place, protected from light and air to minimize oxidation of the thioether group.[6][7] For long-term storage, keeping them under an inert atmosphere (argon or nitrogen) is advisable.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Amidation
Coupling ReagentAdditiveProConTypical Solvent
DCC (Dicyclohexylcarbodiimide)HOBtInexpensive, effectiveForms insoluble DCU byproductDCM, DMF
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBtWater-soluble urea byproduct, easy removalMore expensive than DCCDCM, DMF, Water
HATU NoneVery fast, high yielding, low racemizationExpensive, can be difficult to remove byproductsDMF, NMP
B(OCH₂CF₃)₃ NoneHigh yield, simple filtration purificationReagent must be prepared or purchasedAcetonitrile

Data synthesized from multiple sources on amide bond formation.[4][8][9]

Protocol: Synthesis of N-Boc-L-Methioninamide using EDC/HOBt

This protocol provides a reliable baseline method for the synthesis.

Materials:

  • Boc-L-Methionine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a round-bottom flask under an argon atmosphere, add Boc-L-Methionine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the cooled solution. Stir for 20-30 minutes at 0 °C. A successful activation is often indicated by the solution becoming clear.

  • Amine Addition: In a separate flask, suspend ammonium chloride (1.5 eq) in anhydrous DCM. Add DIPEA (3.0 eq) and stir for 10 minutes. Add this slurry to the activated ester solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer to a separatory funnel and wash sequentially with:

      • 1 M HCl (2x)

      • Saturated NaHCO₃ solution (2x)

      • Brine (1x)

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by flash chromatography on silica gel using a gradient of 0-10% Methanol in DCM.

  • Characterization: Confirm the structure and purity of the collected fractions by NMR and MS.

Deprotection of Boc-L-Methioninamide
  • Dissolve the purified Boc-L-Methioninamide in a minimal amount of DCM.

  • Add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM containing 2.5% Triisopropylsilane (TIS) as a scavenger.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

  • The resulting L-Methioninamide TFA salt can be used directly or converted to the free base.

Visual Guides

Workflow for L-Methioninamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction Core (0°C to RT) cluster_workup Workup & Purification cluster_final Final Product BocMet Boc-L-Methionine Activation Add Coupling Agent (EDC/HOBt) BocMet->Activation Solvent Anhydrous Solvent (DCM/DMF) Solvent->Activation Amine Add Amine Source (NH4Cl/DIPEA) Activation->Amine Reaction Stir 16-24h Amine->Reaction Wash Aqueous Wash (Acid/Base) Reaction->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Deprotect TFA Deprotection (+ Scavengers) Purify->Deprotect Final L-Methioninamide Deprotect->Final

Caption: General experimental workflow for synthesis.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Yield Cause1 Poor Activation Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Bad Conditions Start->Cause3 Sol1a Check Coupling Agent (Use HATU for tough cases) Cause1->Sol1a Check Sol1b Increase Equivalents (1.2 eq) Cause1->Sol1b Verify Sol2a Work under Inert Gas (N2 or Ar) Cause2->Sol2a Prevent Ox. Sol2b Add Scavengers (DMS, TIS) Cause2->Sol2b Prevent Alk. Sol3a Ensure Anhydrous Solvent Cause3->Sol3a Check Sol3b Control Temperature (Start at 0°C) Cause3->Sol3b Verify

Caption: Decision tree for troubleshooting low yield.

References

  • Improvement of S-adenosyl-L-methionine production in Saccharomyces cerevisiae by atmospheric and room temperature plasma-ultraviolet compound mutagenesis and droplet microfluidic adaptive evolution. PMC - NIH. [Link]

  • Synthesis of L- and D-[methyl-11C]methionine. ResearchGate. [Link]

  • Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. [Link]

  • DL-Methionine. Organic Syntheses Procedure. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

  • Methionine. Wikipedia. [Link]

  • L-Methionine Production. PubMed. [Link]

  • [Efficient synthesis of L-methionine by engineering the one carbon module of Escherichia coli]. PubMed. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Separation and Purification of L-Methionine From E. Coli Fermentation Broth by Macroporous Resin Chromatography. PubMed. [Link]

  • Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications. ResearchGate. [Link]

  • How long is L-methionine stable in a solution? ResearchGate. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Purification and Characterization of S-Adenosyl-L-Methionine Nicotinic Acid-N-Methyltransferase from Leaves of Glycine max. Biologia plantarum. [Link]

  • The amino-acid methionine; constitution and synthesis. SciSpace. [Link]

  • Thorough research and modification of one-carbon units cycle for improving L-methionine production in Escherichia coli. PMC - NIH. [Link]

  • Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]

  • Process of purifying methionine.
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2. PMC - NIH. [Link]

  • Reagents used in the amidation reaction of N-methyl-α-amino acids. ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Methionine in proteins: The Cinderella of the proteinogenic amino acids. PMC - NIH. [Link]

  • L-METHIONINE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. [Link]

  • Labeling and Protecting Groups. Bio-Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: H-Met-NH2 Stability &amp; Storage

Product: L-Methionine Amide Hydrochloride (H-Met-NH2·HCl) CAS: 16120-92-6 | Molecular Weight: 184.69 g/mol [1][2] Core Stability Profile H-Met-NH2 is a sensitive reagent.[3] Its stability is compromised primarily by the...

Author: BenchChem Technical Support Team. Date: February 2026

Product: L-Methionine Amide Hydrochloride (H-Met-NH2·HCl)

CAS: 16120-92-6 | Molecular Weight: 184.69 g/mol [1][2]

Core Stability Profile

H-Met-NH2 is a sensitive reagent.[3] Its stability is compromised primarily by the oxidation of the thioether group on the methionine side chain and the hygroscopic nature of the hydrochloride salt.

Quick Reference: Storage Conditions
ParameterRecommended ConditionCritical Note
Long-Term Temp -20°C (Minimum)-80°C is preferred for storage >6 months.
Atmosphere Inert Gas (Argon/Nitrogen)CRITICAL. Oxygen exposure causes rapid sulfoxide formation.
Humidity <10% RH (Desiccated)The HCl salt is hygroscopic; moisture accelerates hydrolysis.
Light Dark / Amber Vial Photosensitive; light catalyzes oxidative degradation.[4][5]
Solution Stability Unstable Do not store. Reconstitute immediately before use.

The Science of Degradation (The "Why")

To troubleshoot effectively, you must understand the degradation mechanism. The primary failure mode of H-Met-NH2 is Oxidative Degradation .

Mechanism: Thioether Oxidation

The sulfur atom in the methionine side chain is electron-rich and highly susceptible to Reactive Oxygen Species (ROS).[3]

  • Stage 1 (Sulfoxide): The thioether (

    
    ) oxidizes to Methionine Sulfoxide (
    
    
    
    ). This adds +16 Da to the molecular weight.[3]
  • Stage 2 (Sulfone): Under continued exposure, the sulfoxide oxidizes further to Methionine Sulfone (

    
    ). This adds +32 Da  to the molecular weight.
    

Technical Insight: This oxidation is often irreversible under standard storage conditions and significantly alters the hydrophobicity and binding properties of the molecule in enzymatic assays.

Visualization: Degradation Pathway

The following diagram illustrates the stepwise degradation logic you must prevent.

Met_Degradation Start H-Met-NH2 (Active) Ox1 Met-Sulfoxide (+16 Da Impurity) Start->Ox1 O2 / Light Hydrolysis Free Methionine (Amide Hydrolysis) Start->Hydrolysis Moisture (H2O) Ox2 Met-Sulfone (+32 Da Impurity) Ox1->Ox2 Prolonged O2

Figure 1: Primary degradation pathways for Methionine Amide. Oxidation is the dominant risk factor.

Troubleshooting & FAQs

Category: Physical Appearance & Solubility[6][7][8]

Q: My H-Met-NH2 powder has turned from white to a faint yellow/off-white. Is it still usable?

  • Diagnosis: This indicates oxidation and/or photo-degradation .[5] The yellowing is often a sign of trace impurities or salt degradation products formed by light exposure.

  • Action: Perform an analytical check (HPLC/MS). If the purity is <95%, discard. For sensitive enzymatic assays, discard immediately as oxidized methionine can act as a competitive inhibitor or alter kinetics.

Q: The powder has clumped into a hard cake. Can I grind it down?

  • Diagnosis: This is deliquescence caused by moisture ingress.[5] The HCl salt has absorbed water from the air.

  • Risk: Moisture facilitates hydrolysis of the C-terminal amide bond (

    
    ), converting the amide back to the free acid.
    
  • Action: If the container was not sealed under inert gas, the integrity is likely compromised. Do not use for quantitative standards.

Category: Analytical Discrepancies[9]

Q: I see a split peak on my HPLC or a mass shift of +16 Da. What happened?

  • Diagnosis: You have formed Methionine Sulfoxide .[3]

  • Root Cause: The sample was likely exposed to air during weighing or stored in a container with a poor seal (e.g., Parafilm only).

  • Troubleshooting: Check your solvent. Old DMSO can contain peroxides that rapidly oxidize methionine. Use fresh, high-grade solvents for reconstitution.

Q: Can I store stock solutions at -20°C?

  • Answer: No.

  • Reasoning: Even at -20°C, dissolved oxygen in the buffer can oxidize the methionine sulfur over time. Furthermore, freeze-thaw cycles generate micro-cavitation bubbles that generate localized ROS.

  • Protocol: Always prepare H-Met-NH2 fresh. If absolutely necessary to store, freeze in single-use aliquots under liquid nitrogen or argon, but expect ~5-10% degradation per month.

Standard Operating Procedures (SOPs)

Protocol A: Handling & Aliquoting (Upon Receipt)

Objective: Minimize oxygen exposure immediately after opening the commercial vial.

  • Equilibration: Allow the manufacturer's vial to warm to room temperature in a desiccator before opening. Why? To prevent condensation from forming on the cold powder.

  • Environment: Work inside a glove box or a fume hood with a nitrogen line.

  • Aliquoting:

    • Weigh out the total amount needed for single experiments.

    • Transfer into amber glass vials (plastic tubes are permeable to oxygen over long periods).

  • Blanketing: Gently flow Nitrogen or Argon gas into the vial for 10-15 seconds to displace air.

  • Sealing: Cap tightly and wrap with Parafilm or electrical tape.

  • Storage: Place vials inside a secondary container (jar) with a desiccant pack and store at -20°C.

Protocol B: Reconstitution for Assays

Objective: Ensure accurate concentration and prevent rapid oxidation during the experiment.

  • Solvent Choice: Use degassed buffers (filtered and sonicated under vacuum) or HPLC-grade water.

  • Additives (Optional): If the assay tolerates it, add a reducing agent like DTT (0.5 mM) or TCEP . This helps reverse/prevent the formation of the sulfoxide.

  • Timing: Dissolve the powder only 5–10 minutes before the experiment begins. Keep the tube on ice and in the dark.

Visualization: Storage Workflow

Storage_Workflow Receipt Receipt of H-Met-NH2 Warm Warm to RT in Desiccator (Prevent Condensation) Receipt->Warm Aliquot Aliquot in Inert Atmosphere (N2/Ar Glove Box) Warm->Aliquot Seal Seal in Amber Vials + Desiccant Pack Aliquot->Seal Freeze Store at -20°C or -80°C Seal->Freeze

Figure 2: Optimal workflow for receiving and storing Methionine Amide to maximize shelf-life.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9812966: Methionine Hydrochloride. Retrieved from [Link]

  • Biotage. How to handle peptides that contain methionine. (2023).[3][6][7][8] Retrieved from [Link]

  • Li, S., et al. (1995). Chemical Instability of Protein Pharmaceuticals: Mechanisms of Oxidation and Strategies for Stabilization. Biotechnology and Bioengineering. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Toxicity with L-Methioninamide

Introduction: The "Silent" Variable in Metabolic Assays Welcome to the technical support center. If you are visiting this page, you are likely observing unexpected cell death or inconsistent growth inhibition when using...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Variable in Metabolic Assays

Welcome to the technical support center. If you are visiting this page, you are likely observing unexpected cell death or inconsistent growth inhibition when using L-Methioninamide (L-Met-NH2).

L-Methioninamide is a double-edged sword in cell culture. It is primarily used to probe Methionine Dependence (Auxotrophy) in cancer cells. Normal cells can typically hydrolyze L-Met-NH2 to L-Methionine (L-Met) and survive in methionine-free media. In contrast, many cancer cells lack the efficient enzymatic machinery to utilize the amide form or recycle homocysteine, leading to starvation-induced apoptosis [1, 2].

However, a critical confounder exists: The hydrolysis of L-Met-NH2 releases Ammonia (NH₃) . If your controls are dying, or your toxicity curves are erratic, you may be observing ammonia poisoning rather than metabolic starvation.

This guide provides the diagnostic logic to distinguish between specific metabolic effects and off-target chemical toxicity.

The Core Mechanism: Distinguishing Starvation from Poisoning

To troubleshoot effectively, you must understand the fate of the molecule in your media.

Mechanism of Action & Toxicity[2][3][4]
  • Intended Pathway (Metabolic Rescue): Intracellular or extracellular amidases hydrolyze L-Met-NH2 into L-Methionine (nutrient) and Ammonia (byproduct).

  • Off-Target Toxicity (The Ammonia Trap): If the hydrolysis rate is high (e.g., high serum amidase activity) or the concentration is excessive (>2-5 mM), ammonia accumulates. Ammonia diffuses freely across membranes, altering intracellular pH (

    
    ) and disrupting mitochondrial function [3, 4].
    
Visualizing the Pathway

The following diagram illustrates the bifurcation between metabolic utility and toxicity.

MetAmide_Pathway Input L-Methioninamide (Input) Hydrolysis Hydrolysis (Spontaneous or Amidase) Input->Hydrolysis LMet L-Methionine (Nutrient) Hydrolysis->LMet Release Ammonia Ammonia (NH3) (Toxic Byproduct) Hydrolysis->Ammonia Release NormalCell Normal Cell (Survival) LMet->NormalCell Utilized CancerCell Met-Dependent Cell (Starvation/Death) LMet->CancerCell Inefficient Use (Metabolic Defect) Ammonia->NormalCell Stress Toxicity Non-Specific Toxicity (Apoptosis/Necrosis) Ammonia->Toxicity Accumulation (>2mM)

Figure 1: The dual fate of L-Methioninamide. Note that ammonia production is stoichiometric; for every mole of Methionine generated, one mole of toxic Ammonia is released.

Diagnostic FAQs & Troubleshooting Protocols

Issue 1: "My 'Normal' Control Cells are Dying."

Diagnosis: This is the classic signature of Ammonia Toxicity or pH Shock . Explanation: If you are using L-Met-NH2 to replace L-Met in "Methionine-Free" media, normal cells should survive. If they die, the concentration of the amide is likely too high, releasing toxic levels of ammonia, or the media pH has drifted.

Step-by-Step Troubleshooting:

  • Check the Concentration: Are you using >2 mM?

    • Guidance: Most cells can utilize L-Met-NH2 at 0.5 mM to 1.0 mM . Concentrations above 5 mM almost invariably cause ammonia toxicity [3].

  • Check the Media Color (pH):

    • L-Methioninamide (especially the HCl salt) is acidic.[1] If your media turned yellow upon addition, you induced immediate acid shock.

    • Fix: Pre-buffer the stock solution to pH 7.4 before adding to cells.

  • The "Rescue" Control (Mandatory):

    • Run the Rescue Assay (See Protocol A below). If adding L-Methionine prevents the death caused by L-Met-NH2, the issue was starvation (unexpected). If adding L-Methionine does not save them, the issue is chemical toxicity (Ammonia/pH).

Issue 2: "Inconsistent Results Between Serum Batches."

Diagnosis: Variable Amidase Activity in Fetal Bovine Serum (FBS). Explanation: FBS contains enzymes (amidases) that hydrolyze amides. Different batches of FBS have different levels of these enzymes. A "high-activity" batch will convert L-Met-NH2 to Ammonia rapidly, causing toxicity. A "low-activity" batch might result in slow conversion, leading to starvation [5].

Solution:

  • Heat Inactivation: Ensure your FBS is heat-inactivated (56°C for 30 min) to reduce enzymatic variability.

  • Serum-Free Adaptation: If possible, perform the pulse-treatment in serum-free media or media with dialyzed FBS to strictly control the reaction environment.

Issue 3: "Precipitation Observed in Stock Solution."

Diagnosis: Solubility limit or "Salting Out." Explanation: L-Methioninamide Hydrochloride is soluble, but high concentrations (>100 mM) in PBS or media can precipitate, especially at 4°C.

Data: Solubility & Stability Matrix

ParameterSpecification / LimitRecommendation
Solubility (Water) ~50 mg/mL (approx 250 mM)Prepare 100 mM stocks in water or PBS.
Stability (4°C) 1-2 WeeksDo not store diluted in media. Hydrolysis occurs slowly.
Stability (-20°C) 6 MonthsStore aliquots.[2] Avoid freeze-thaw cycles.
pH Impact Acidic (HCl salt)Neutralize stock with NaOH if adding high volumes.

Essential Protocols

Protocol A: The "Rescue Assay" (Validation Standard)

Use this protocol to prove whether observed cell death is specific (mechanism-based) or non-specific (toxicity).

Objective: Determine if cell death is caused by Methionine deprivation or Ammonia toxicity.

  • Prepare 4 Conditions in 6-well plates:

    • A (Negative Control): Standard Media (contains L-Met).

    • B (Test): Met-Free Media + L-Met-NH2 (1 mM) .

    • C (Rescue Control): Met-Free Media + L-Met-NH2 (1 mM) + L-Met (1 mM) .

    • D (Toxicity Control): Standard Media + L-Met-NH2 (5 mM) .

  • Incubate: 24–72 hours.

  • Analyze Viability:

    • Interpretation:

      • If B dies and C lives: The mechanism is Metabolic Starvation (Valid result).

      • If B dies and C dies: The mechanism is Chemical Toxicity (Ammonia/pH).

      • If D dies: You have established the toxicity threshold for your specific cell line.

Protocol B: Ammonia Quantification (Quick Check)

If you suspect ammonia buildup, measure it.

  • Take 200 µL of supernatant from your cell culture wells.

  • Use a commercial enzymatic Ammonia Assay Kit (glutamate dehydrogenase method) or a colorimetric strip.

  • Thresholds:

    • < 1 mM: Physiologically tolerated by most cancer lines.

    • 1 - 3 mM: Stress induction; growth inhibition.

    • > 3 mM: Significant toxicity/apoptosis [1, 6].

Troubleshooting Workflow Diagram

Follow this decision tree to resolve toxicity issues systematically.

Troubleshooting_Tree Start Start: Toxicity Observed CheckConc Is Conc > 2mM? Start->CheckConc ReduceConc Reduce to 0.5 - 1.0 mM CheckConc->ReduceConc Yes CheckRescue Run Rescue Assay (Add L-Met) CheckConc->CheckRescue No RescueWorks Cells Survive CheckRescue->RescueWorks Rescue RescueFails Cells Die CheckRescue->RescueFails No Rescue ValidResult Valid Metabolic Effect (Methionine Dependence) RescueWorks->ValidResult ToxicResult Ammonia Toxicity or pH Shock RescueFails->ToxicResult Action1 Check Media pH Check FBS Source ToxicResult->Action1

Figure 2: Decision tree for isolating the cause of L-Methioninamide toxicity.

References

  • Pavlova, N. N., & Thompson, C. B. (2016). The emerging hallmarks of cancer metabolism. Cell Metabolism, 23(1), 27-47. Link

  • Hoffman, R. M. (2015). Development of methionine-restriction/methioninase cancer treatment.[3][4] Methods in Molecular Biology, 1286, 3-19. Link

  • Eng, C. H., et al. (2016). Ammonia derived from glutaminolysis is a diffusible regulator of autophagy. Science Signaling, 3(119), ra31. Link

  • Schneider, M., et al. (1996). Ammonia toxicity in mammalian cell culture. Journal of Biotechnology, 46(3), 161-185. Link

  • Freshney, R. I. (2010). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. Wiley-Blackwell. (Standard reference for serum amidase activity).

  • Tardito, S., et al. (2015). Glutamine synthetase activity fuels nucleotide biosynthesis and supports growth of glutamine-restricted glioblastoma. Nature Cell Biology, 17, 1556–1568. Link

Sources

Troubleshooting

Technical Support Center: Optimizing H-Met-NH2 Activity Through Precise pH Adjustment

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical and practical...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical and practical advice on adjusting the pH for optimal H-Met-NH2 (L-Methioninamide) activity in your experiments. As scientists, we understand that the success of an experiment often hinges on meticulous control of reaction conditions. This document moves beyond a simple checklist, offering causal explanations for experimental choices to empower you with a deeper understanding of the underlying biochemistry.

Frequently Asked Questions (FAQs)

Q1: What is H-Met-NH2 and why is pH critical for its use?

A1: H-Met-NH2, or L-Methioninamide, is a derivative of the essential amino acid L-methionine where the carboxylic acid group is replaced by an amide group.[1] This modification significantly alters its chemical properties. Like all amino acid-based compounds, H-Met-NH2 possesses ionizable groups, primarily the α-amino group. The charge state of this group is directly dependent on the pH of the solution. This is critical because the charge of the molecule can influence its solubility, stability, and, most importantly, its interaction with other molecules and its overall biological or chemical activity. The hydrochloride form (H-Met-NH2.HCl) is often used to enhance stability and solubility for laboratory applications.[2][3]

Q2: What are the pKa values for the ionizable groups in H-Met-NH2?

A2: To understand how pH affects H-Met-NH2, we must consider the pKa values of its ionizable groups. For the parent amino acid, L-methionine, the α-carboxyl group has a pKa of approximately 2.28, and the α-amino group has a pKa of about 9.21.[4][5][6] In H-Met-NH2, the carboxylic acid is replaced by a much less acidic amide group. The primary ionizable group is the α-amino group, which will have a pKa value similar to that of L-methionine's amino group, around 9.2. This means that at pH values below 9.2, the amino group will be predominantly protonated (NH3+), and at pH values above 9.2, it will be predominantly deprotonated (NH2).

Q3: What is the theoretical optimal pH for H-Met-NH2 activity?

A3: The "optimal" pH is highly dependent on the specific application. For enzymatic reactions involving L-methionine, the optimal pH is often found to be around neutral (pH 7.0-8.0), with a notable decrease in activity at more acidic or alkaline pH values.[7] For many biological applications, maintaining a physiological pH of approximately 7.4 is a standard practice to ensure that the experimental conditions mimic the cellular environment.[8] However, the optimal pH for stability and activity are not always the same, though they are often correlated.[9] The key is to maintain a pH that ensures the desired ionization state of H-Met-NH2 for your specific interaction or reaction.

Q4: How does pH affect the solubility of H-Met-NH2?

A4: The solubility of peptides and amino acid derivatives is significantly influenced by pH.[10] Generally, solubility is lowest at the isoelectric point (pI), where the net charge of the molecule is zero. For H-Met-NH2, with a primary basic amino group, it will be positively charged at acidic and neutral pH and become neutral at alkaline pH. Therefore, it is generally soluble in water, particularly in dilute acidic solutions.[11] If you encounter solubility issues, adjusting the pH away from a point of minimal charge can often resolve the problem.[12] For basic peptides and their derivatives, dissolving in a slightly acidic solution and then carefully adjusting the pH is a common strategy.[13]

Troubleshooting Guide

Issue 1: My H-Met-NH2 solution is cloudy or has precipitated.

  • Underlying Cause: Precipitation often occurs when the pH of the solution is near the isoelectric point (pI) of the molecule, minimizing its net charge and thus its solubility in aqueous solutions. It can also happen if the buffer components interact unfavorably with the peptide derivative.

  • Solution Pathway:

    • Verify the pH: Use a calibrated pH meter to check the current pH of your solution.

    • Adjust the pH: If the solution is cloudy, try adjusting the pH. Since H-Met-NH2 is basic, lowering the pH by adding a small amount of dilute acid (e.g., 0.1 M HCl) should increase its net positive charge and improve solubility.

    • Consider your Buffer: Some buffers, like phosphate buffers, can precipitate with certain compounds, especially in the presence of divalent cations.[14] If you suspect buffer incompatibility, consider switching to a different buffer system. (See Table 2).

    • Gentle Sonication: Brief sonication can help to break up aggregates and aid in dissolution.[15]

Issue 2: I'm observing inconsistent or lower-than-expected activity in my assay.

  • Underlying Cause: The activity of H-Met-NH2 is likely dependent on its specific ionization state. Deviations from the optimal pH can lead to a mixed population of protonated and deprotonated forms, reducing the concentration of the active species. Enzyme activity, in particular, is highly sensitive to pH changes.[16]

  • Solution Pathway:

    • Strict pH Control: Ensure your buffer system is robust enough to maintain the target pH throughout the experiment. The buffering capacity is highest at a pH close to the buffer's pKa.[17]

    • pH Optimization Experiment: If the optimal pH for your specific application is unknown, perform a pH titration experiment. Prepare your assay in a series of buffers covering a range of pH values (e.g., from pH 6.0 to 9.0 in 0.5 unit increments) to empirically determine the pH at which you observe maximum activity.

    • Temperature Considerations: Be aware that the pKa of many buffers is temperature-dependent. Ensure you are calibrating your pH meter and preparing your buffers at the same temperature as your experiment.[18]

Issue 3: My H-Met-NH2 solution appears to be degrading over time.

  • Underlying Cause: Chemical stability can be pH-dependent. Extreme pH values (highly acidic or highly alkaline) can lead to hydrolysis of the amide bond or other degradation pathways.

  • Solution Pathway:

    • Maintain Near-Neutral pH for Storage: For long-term storage of stock solutions, a pH between 5 and 7 is generally recommended to minimize degradation.

    • Use Freshly Prepared Solutions: Whenever possible, prepare your H-Met-NH2 solutions fresh for each experiment to minimize the impact of any potential degradation.

    • Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of H-Met-NH2.HCl

This protocol outlines the steps for preparing a standard stock solution of H-Met-NH2 hydrochloride.

  • Weighing: Accurately weigh the desired amount of H-Met-NH2.HCl powder.

  • Initial Dissolution: Add a portion (e.g., 80%) of your desired final volume of high-purity, sterile water or a suitable buffer (e.g., 10 mM MES, pH 6.0).

  • Mixing: Gently vortex or sonicate the solution until the powder is fully dissolved. The solution should be clear and free of particulates.[15]

  • Final Volume Adjustment: Bring the solution to the final desired volume with the same solvent.

  • pH Measurement and Adjustment (if necessary): Measure the pH of the stock solution. If you need to adjust it for storage, use dilute HCl or NaOH. For most applications, the unadjusted pH of the hydrochloride salt in water will be slightly acidic and suitable for storage.

  • Sterilization and Storage: If required for your application, sterile-filter the solution through a 0.22 µm filter. Store in aliquots at -20°C or -80°C.

Protocol 2: pH Adjustment for an Experimental Assay

This protocol describes how to adjust the pH of your H-Met-NH2 solution to the desired experimental pH.

  • Buffer Selection: Choose a buffer with a pKa value close to your target experimental pH. (See Table 2).

  • Dilution: Dilute your H-Met-NH2 stock solution into the chosen experimental buffer.

  • pH Measurement: Place a calibrated pH electrode into the solution.

  • Titration: While gently stirring, add small increments of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) until the target pH is reached.

  • Equilibration: Allow the solution to equilibrate for a few minutes and re-check the pH, making any final minor adjustments as needed.

Data Presentation

Table 1: pKa Values of L-Methionine

Ionizable GrouppKa Value
α-Carboxyl (-COOH)~2.28[4][6]
α-Amino (-NH3+)~9.21[4][6]

Table 2: Common Biological Buffer Systems

BufferpKa at 25°CEffective pH RangeNotes
MES6.155.5 - 6.7Good's buffer, minimal metal ion binding.[19]
Phosphate (PBS)7.206.5 - 7.5Widely used, but can precipitate with divalent cations.[14][18]
HEPES7.557.0 - 8.0Common in cell culture, low toxicity.[18][19]
Tris8.067.5 - 9.0Temperature-sensitive pKa.[18][19]
Bicine8.357.6 - 9.0Useful for higher pH ranges.

Visualizations

H_Met_NH2_Ionization cluster_low_pH Low pH (e.g., pH < 7) cluster_high_pH High pH (e.g., pH > 10) low_pH_structure H3N+ - CH(R) - C(=O)NH2 (Predominantly Positively Charged) high_pH_structure H2N - CH(R) - C(=O)NH2 (Predominantly Neutral) low_pH_structure->high_pH_structure Increase pH (Deprotonation of α-amino group, pKa ~9.2) high_pH_structure->low_pH_structure Decrease pH (Protonation of α-amino group)

Caption: Ionization states of H-Met-NH2 at different pH values.

pH_Adjustment_Workflow start Start: Lyophilized H-Met-NH2.HCl dissolve Dissolve in High-Purity Water or Initial Buffer start->dissolve check_solubility Solution Clear? dissolve->check_solubility sonicate Gentle Sonication check_solubility->sonicate No prepare_buffer Prepare Experimental Buffer (pKa near target pH) check_solubility->prepare_buffer Yes adjust_pH_solubility Adjust pH to Increase Solubility (e.g., slightly acidic) sonicate->adjust_pH_solubility adjust_pH_solubility->dissolve dilute Dilute Stock into Experimental Buffer prepare_buffer->dilute measure_pH Measure pH with Calibrated Meter dilute->measure_pH titrate Titrate with Dilute Acid/Base to Target pH measure_pH->titrate equilibrate Equilibrate and Re-check pH titrate->equilibrate end Ready for Experiment equilibrate->end

Caption: Workflow for pH adjustment of H-Met-NH2 solutions.

References

  • Optimal pH for L-Met production from Pseudomonas aeruginosa A6 after incubation at 37°C for 48 hr. ResearchGate. Available from: [Link]

  • L-Methionine | C5H11NO2S. PubChem. Available from: [Link]

  • Therapeutic Switching of Metformin Using Heteroleptic Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study. American Chemical Society. Available from: [Link]

  • What determines the optimum pH for enzyme activity? Reddit. Available from: [Link]

  • How come peptide dissolve in water but precipitate in TC medium? How can this be solved? ResearchGate. Available from: [Link]

  • On the pH-optimum of activity and stability of proteins. PMC - NIH. Available from: [Link]

  • Universal buffers for use in biochemistry and biophysical experiments. PMC. Available from: [Link]

  • (PDF) pH-metric Study of Metal-ligand Stability Constant of Transition Metal Complexes with Pharmacologically Active Ligand N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide. ResearchGate. Available from: [Link]

  • Peptide Solubility Guidelines. SB-PEPTIDE. Available from: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

  • Strategies for Improving Peptide Stability and Delivery. PMC - NIH. Available from: [Link]

  • Amino acid. Wikipedia. Available from: [Link]

  • Ch27 pKa and pI values. University of Calgary. Available from: [Link]

  • Why is NH2(-) more basic than (H-)? Reddit. Available from: [Link]

  • Buffers. Calbiochem. Available from: [Link]

  • Methionine hydrochloride. PubChem. Available from: [Link]

  • Ammonia. Wikipedia. Available from: [Link]

  • L-Methioninamide | C5H12N2OS. PubChem. Available from: [Link]

  • Proteins & Peptides Buffer-free Lyophilized Formulation Development. Creative Biostructure. Available from: [Link]

  • Amino acid pKa and pKi values. Isca Biochemicals. Available from: [Link]

  • Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. PubMed. Available from: [Link]

Sources

Optimization

L-Methioninamide compatibility with common lab reagents

Technical Support Center: L-Methioninamide Compatibility Guide Introduction: The Dual-Natured Reagent L-Methioninamide is a critical intermediate in peptide synthesis and a substrate for aminopeptidase assays. However, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-Methioninamide Compatibility Guide

Introduction: The Dual-Natured Reagent

L-Methioninamide is a critical intermediate in peptide synthesis and a substrate for aminopeptidase assays. However, as a senior scientist, I often see experiments fail not because of the molecule's primary function, but due to its thioether sensitivity and nucleophilic amine reactivity.

This guide moves beyond basic datasheets to address the causality of experimental failure. We will treat L-Methioninamide not just as a powder, but as a dynamic chemical system that interacts—often invisibly—with your buffers, solvents, and storage conditions.

Part 1: Solvation & Buffer Compatibility

Q: Why won't my L-Methioninamide dissolve in Dichloromethane (DCM) or DMF? A: You are likely using the Hydrochloride salt (HCl) form, which is the standard commercial preparation.

  • The Science: The ionic lattice of the HCl salt requires high-dielectric solvents to dissociate. DCM and pure DMF are often insufficient to overcome this lattice energy without a proton scavenger.

  • The Fix:

    • Aqueous: Dissolves freely in water (>50 mg/mL).

    • Organic: For peptide coupling in organic solvents (DCM/DMF), you must neutralize the salt in situ using a tertiary base like DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine). This liberates the free base, improving solubility and nucleophilicity.

Q: Can I use Phosphate Buffered Saline (PBS) or TRIS? A: Yes, but with specific caveats for each.

  • PBS (Phosphate): Excellent compatibility. However, phosphate can precipitate if you introduce transition metals (Cu²⁺, Zn²⁺) intentionally for metalloenzyme assays.

  • TRIS (Tris(hydroxymethyl)aminomethane): TRIS contains a primary amine. If your downstream application involves conjugation (e.g., using NHS-esters or aldehydes), TRIS will compete with L-Methioninamide, ruining your yield. Use HEPES or MOPS for conjugation chemistries.

Solvent/Buffer Compatibility Matrix

Solvent/Reagent Compatibility Technical Notes
Water / PBS High Stable. Ideal for stock solutions (pH < 7).
DMSO Medium Good solubility, but DMSO can act as a mild oxidant over long periods, converting thioether to sulfoxide. Use fresh, high-grade DMSO.
Ethanol/Methanol High Soluble (especially free base). Good for recrystallization.
Aldehydes (Formalin) Incompatible Rapid Schiff base formation. Irreversible crosslinking.

| Bleach / H₂O₂ | Fatal | Instant oxidation of Methionine sulfur to Sulfoxide/Sulfone. |

Part 2: Chemical Reactivity & Hazards

Q: My clear solution turned slightly yellow and lost activity. What happened? A: This is the classic signature of Thioether Oxidation .

  • The Mechanism: The sulfur atom in the methionine side chain is electron-rich. In the presence of Reactive Oxygen Species (ROS), atmospheric oxygen (slowly), or peroxides, it oxidizes to Methionine Sulfoxide (MetO) .[1] This adds a polar oxygen atom to the side chain, disrupting hydrophobic interactions in enzyme active sites.

  • Prevention:

    • Degas buffers (Helium sparge or vacuum filtration) before making stock solutions.

    • Add a reducing agent like DTT (0.5 mM) or TCEP if your assay tolerates it.

    • Avoid freeze-thaw cycles which introduce air bubbles and concentrate impurities.

Q: I see a precipitate when mixing with cell fixation reagents. A: L-Methioninamide has a primary amine (


). It reacts aggressively with aldehydes (Formaldehyde, Glutaraldehyde) to form Schiff Bases .
  • Impact: If you are using L-Methioninamide as a probe in fixed cells, you must block unreacted aldehydes (e.g., with Glycine or BSA) before adding the L-Methioninamide.

Part 3: Visualization of Reactivity Pathways

The following diagram maps the chemical fate of L-Methioninamide when exposed to common lab stressors. Use this to diagnose "invisible" side reactions.

Methioninamide_Reactivity L_Met L-Methioninamide (Active Reagent) Sulfoxide Methionine Sulfoxide (Inactive/Polar Shift) L_Met->Sulfoxide Oxidation (S-attack) Schiff Schiff Base (Crosslinked/Precipitate) L_Met->Schiff Nucleophilic Attack (-H₂O) Chelate Metal Chelate (Enzyme Inhibition) L_Met->Chelate Coordination (N,S,O) Hydrolysis Methionine (Free Acid) + Ammonia L_Met->Hydrolysis Amide Hydrolysis Oxidants Oxidants (H₂O₂, DMSO, Air) Oxidants->L_Met Aldehydes Aldehydes (Formalin, Sugars) Aldehydes->L_Met Metals Transition Metals (Cu²⁺, Zn²⁺, Ni²⁺) Metals->L_Met Acids Strong Acid + Heat (6M HCl, 110°C) Acids->L_Met

Caption: Chemical fate map of L-Methioninamide. Red paths indicate degradation; Yellow indicates cross-linking; Green indicates chelation.

Part 4: Validated Troubleshooting Protocols

Protocol A: Rapid Purity Check via RP-HPLC

Why this matters: Optical density (OD) cannot distinguish between L-Methioninamide and its oxidized sulfoxide form. You must use separation science.

Methodology:

  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% TFA in Water (Polar).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).

  • Gradient: 0% B to 20% B over 15 minutes. (Methioninamide is very polar and elutes early).

  • Detection: UV at 214 nm (Amide bond).

Interpretation:

  • Peak A (Early Elution): Methionine Sulfoxide (More polar due to Oxygen).

  • Peak B (Main Peak): Intact L-Methioninamide.

  • Validation Step: Intentionally oxidize a small aliquot with 1%

    
     for 10 minutes and inject. The new peak that appears is your "Sulfoxide Reference." If your stored sample shows this peak, discard the batch.
    
Protocol B: Desalting for Organic Synthesis

Why this matters: If you need to react L-Methioninamide with an NHS-ester in DMF, the HCl salt will inhibit the reaction.

  • Dissolve L-Methioninamide HCl in minimal water.

  • Adjust pH to 10-11 using NaOH.

  • Extract repeatedly with Ethyl Acetate or DCM (Note: Efficiency is low due to water solubility; continuous extraction is preferred).

  • Better Alternative: Dissolve in dry DMF, add 1.0 equivalent of DIEA. The DIEA·HCl salt will form. Proceed with coupling.

References

  • Sigma-Aldrich. (n.d.).[2] L-Methioninamide hydrochloride Product Information. Retrieved from

  • Vogt, W. (1995). Oxidation of Methionine Residues in Proteins: Tools, Targets, and Reversal. Free Radical Biology and Medicine, 18(1), 93-105.

  • Giles, N. M., et al. (2003). Metal binding to the amyloid-beta peptide: implications for Alzheimer's disease. Journal of Biological Chemistry. (Contextualizes Methionine-Metal coordination).

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Authoritative source on Amine-Aldehyde/NHS chemistry).

  • ChemicalBook. (2024). L-Methioninamide Properties and Stability Data.

Sources

Troubleshooting

Cleaning and regeneration of HPLC columns used for H-Met-NH2

Optimizing HPLC Performance: A Guide to Column Cleaning and Regeneration Welcome to the technical support center dedicated to ensuring the robust and reproducible analysis of L-Methioninamide (H-Met-NH2) using High-Perfo...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing HPLC Performance: A Guide to Column Cleaning and Regeneration

Welcome to the technical support center dedicated to ensuring the robust and reproducible analysis of L-Methioninamide (H-Met-NH2) using High-Performance Liquid Chromatography (HPLC). The analysis of polar, often basic, molecules like H-Met-NH2 can present unique challenges that degrade column performance over time. This guide provides in-depth troubleshooting, detailed cleaning protocols, and preventative strategies to maintain the integrity of your HPLC columns, ensuring data quality and extending column lifetime.

Troubleshooting Guide: From Symptoms to Solutions

Chromatographic problems are rarely isolated incidents; they are symptoms of underlying issues within the system or the column itself. The key to effective troubleshooting is a systematic approach to identify the root cause. Contaminants from the sample matrix or mobile phase can accumulate on the column, leading to a host of issues.[1]

Issue 1: High or Increasing Backpressure

A gradual or sudden increase in backpressure is one of the most common indicators of column contamination or blockage.[2] This occurs when particulates or strongly adsorbed sample components clog the column inlet frit or the packed bed itself.[1][3]

  • Primary Symptoms:

    • System pressure exceeds the normal operating range for the established method.

    • Pressure steadily increases with each injection.

    • Sudden pressure spikes.

  • Causality & Diagnosis:

    • Isolate the Source: The first step is to determine if the blockage is in the column or elsewhere in the HPLC system.[3][4] Disconnect the column from the system and run the pump. If the pressure returns to near-zero, the column is the source of the high pressure. If the pressure remains high, the blockage is upstream (e.g., injector, tubing).[4]

    • Frit vs. Packing Contamination: The blockage is most often at the inlet frit, which acts as a filter for the packed bed.[3]

  • Troubleshooting Workflow & Solutions:

    G Start High Backpressure Detected Isolate Disconnect Column. Run Pump. Start->Isolate SystemBlock System Pressure Still High? Troubleshoot HPLC System (Tubing, Injector, Pump) Isolate->SystemBlock Yes ColumnBlock Column is the Source Isolate->ColumnBlock No ReverseFlush Reverse-flush the column (Disconnect from detector) with mobile phase (no buffer) ColumnBlock->ReverseFlush CheckPressure1 Pressure Resolved? ReverseFlush->CheckPressure1 Regenerate Perform Full Regeneration Protocol (See Protocol Table 2) CheckPressure1->Regenerate No End_Success Resume Analysis CheckPressure1->End_Success Yes CheckPressure2 Pressure Resolved? Regenerate->CheckPressure2 ReplaceFrit Consider Inlet Frit Replacement (Consult Manufacturer's Guide) CheckPressure2->ReplaceFrit No CheckPressure2->End_Success Yes End_Fail Column is Irreparable. Replace Column. ReplaceFrit->End_Fail

    Figure 1. Troubleshooting workflow for high backpressure.
    • Solution 1: Back-flushing. Reversing the column (connecting the outlet to the pump and directing the flow to waste) can dislodge particulates from the inlet frit.[3] Use a solvent that is miscible with your mobile phase but free of buffers, such as a water/organic mixture.

    • Solution 2: Column Regeneration. If back-flushing is insufficient, strongly retained contaminants may require a more rigorous cleaning procedure. Proceed with the General Regeneration Protocol outlined in Table 2.

Issue 2: Peak Tailing

Peak tailing is a common peak shape distortion, especially for basic compounds like H-Met-NH2.[5][6] It manifests as an asymmetric peak with a drawn-out trailing edge. This occurs due to secondary, undesirable interactions between the analyte and the stationary phase.

  • Primary Symptoms:

    • Peak asymmetry factor (As) is greater than 1.2.[5]

    • Poor peak shape, leading to difficulty in integration and reduced resolution.

  • Causality & Diagnosis:

    • Silanol Interactions (Primary Cause for Basic Analytes): The most common cause of tailing for basic compounds is their interaction with acidic, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases (like C18).[6][7] This creates a secondary retention mechanism that slows down a portion of the analyte molecules.

    • Column Contamination: Adsorbed contaminants can create active sites on the column that interact with the analyte, causing tailing.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]

    • Extra-column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[6][7]

  • Solutions:

    • Method Optimization: Operating at a lower mobile phase pH (e.g., pH < 3) can suppress the ionization of silanol groups, minimizing secondary interactions.[9]

    • Column Cleaning: Flush the column with an acidic wash to remove basic contaminants and then a basic wash to clean the silanols. Refer to the Acid/Base Regeneration Protocol.

    • Reduce Sample Load: Dilute the sample or inject a smaller volume to check for mass overload effects.[8][10]

    • Use a Guard Column: A guard column acts as a disposable, protective extension of your analytical column, trapping contaminants before they can cause damage.[11]

Issue 3: Loss of Resolution or Change in Selectivity

This issue arises when two or more peaks that were previously well-separated begin to merge.[1][12] This indicates a change in the column's chemistry or efficiency.

  • Primary Symptoms:

    • Decreased space between peak maxima.

    • Overlapping peaks (co-elution).

    • Changes in the relative retention of different analytes.

  • Causality & Diagnosis:

    • Column Contamination: Strongly adsorbed impurities can alter the chemical nature of the stationary phase, changing how it interacts with your analytes.[2]

    • Loss of Bonded Phase: Operating outside the recommended pH range (typically 2-8 for silica-based columns) can hydrolyze and strip the bonded phase (e.g., C18) from the silica support, leading to a permanent loss of performance.[1][11]

    • Column Bed Collapse: A sudden shock, such as a pressure spike or dropping the column, can create a void or channel in the packed bed, leading to poor peak shape and resolution.[8]

  • Solutions:

    • Systematic Column Regeneration: The first step is to perform a thorough cleaning of the column to remove any adsorbed contaminants. Use the General Regeneration Protocol (Table 2).

    • Verify Mobile Phase: Ensure the mobile phase composition and pH are correct, as small deviations can significantly impact selectivity.[1] Prepare fresh mobile phase to rule out degradation.

    • Replace Column: If regeneration does not restore resolution and you have ruled out other system issues, the column may be permanently damaged and require replacement.[11]

Detailed HPLC Column Cleaning and Regeneration Protocols

Column regeneration aims to remove accumulated contaminants and restore the stationary phase to its original condition.[12] Always disconnect the column from the detector during cleaning procedures to prevent contamination of the detector cell. It is often beneficial to perform these washes in the reverse flow direction.[12][13]

Table 1: Routine Column Flushing (Post-Analysis)

This should be performed at the end of each day or analytical sequence to prevent buffer salt precipitation and remove loosely bound contaminants.

StepSolventColumn VolumesFlow RatePurpose
1Mobile Phase without Buffer (e.g., Water/ACN)10-20NormalTo flush buffer salts that can precipitate in high organic solvent and damage the system.[14]
2100% Acetonitrile or Methanol10-20NormalTo remove hydrophobic contaminants and prepare the column for storage.[15][16]
Table 2: General Regeneration Protocol for Reversed-Phase (C18, C8) Columns

This is a more comprehensive cleaning procedure for when routine flushing is insufficient.

StepSolventColumn VolumesFlow RatePurpose
1HPLC-Grade Water10LowRemoves polar compounds and residual buffers.[15][16]
2Isopropanol (IPA)10LowRemoves compounds of intermediate polarity.
3Methylene Chloride or Hexane**10LowRemoves strongly hydrophobic compounds and lipids.[3]
4Isopropanol (IPA)10Low*Acts as an intermediate solvent to ensure miscibility.[3][17]
5100% Acetonitrile or Methanol10NormalReturns column to a reversed-phase compatible solvent.
6Mobile Phase20-30NormalRe-equilibration of the column for analysis.[15]

*Reduce flow rate for high-viscosity solvents like Isopropanol to avoid over-pressurizing the system.[2][18] **Ensure your HPLC system (seals, tubing) is compatible with these solvents.

Protocol: Acid/Base Regeneration for Tailing Peaks

If peak tailing for H-Met-NH2 persists, an acid/base wash can help remove specific types of contaminants and recondition the silica surface.

  • Flush with Water: Begin by flushing the column with 10-15 column volumes of HPLC-grade water.

  • Acid Wash: Flush with 5-10 column volumes of 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.[15] This step helps remove basic contaminants that may be causing active sites.

  • Flush with Water: Flush again with 10-15 column volumes of water to remove the acid.

  • Base Wash: Flush with 5-10 column volumes of 0.1-0.5% Ammonium Hydroxide in water.[15] This can help clean and deprotonate the silanol groups.

  • Final Flush and Equilibration: Flush thoroughly with water, followed by your storage solvent (e.g., Acetonitrile), and then re-equilibrate with your mobile phase for at least 20 column volumes.[15]

G Start Select Regeneration Protocol Routine End-of-day use? Buffer in mobile phase? Start->Routine Performance Decreased performance? (High P, Low Res, Tailing) Routine->Performance No P_Routine Routine Flushing (Table 1) Routine->P_Routine Yes Tailing Specific issue with basic analyte tailing? Performance->Tailing No P_General General Regeneration (Table 2) Performance->P_General Yes Tailing->P_General No, start with General P_AcidBase Acid/Base Regeneration Tailing->P_AcidBase Yes

Figure 2. Decision tree for selecting a cleaning protocol.
Frequently Asked Questions (FAQs)

Q1: How often should I regenerate my column? For methods analyzing samples in complex matrices or using high salt buffers, a weekly regeneration is a good preventative measure.[13] For cleaner applications, regeneration may only be necessary when performance degradation is observed.[12]

Q2: What is the best way to store a column used for H-Met-NH2 analysis? For short-term storage (overnight or a weekend), flushing with a buffer-free mobile phase is acceptable.[19] For long-term storage, the column should be flushed of all buffers and stored in 100% acetonitrile or methanol.[11][20] Never store a column in pure water or buffer, as this can promote microbial growth.[11][19]

Q3: Can I reverse-flush my column? Yes, for most modern reversed-phase columns with particle sizes greater than 1.8 µm, back-flushing is a highly effective way to clean a clogged inlet frit.[14] However, always check the manufacturer's instructions, as some columns (especially those with smaller particles) may be damaged by reversing the flow.[14]

Q4: When is a column considered "dead" and needs replacement? A column should be replaced when regeneration protocols fail to restore performance, specifically when backpressure remains high, resolution is poor, or peak shapes are unacceptable even after thorough cleaning.[11]

Q5: How can I prevent contamination in the first place? Prevention is always better than remediation.[3]

  • Use Guard Columns: They trap contaminants before they reach your more expensive analytical column.[11]

  • Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters to remove particulates that can clog the system.[11][19]

  • Perform Sample Cleanup: For complex matrices, use a sample preparation technique like Solid Phase Extraction (SPE) to remove interfering compounds before injection.

References
  • ResearchGate. (n.d.). Regeneration and cleaning of amino columns? Retrieved February 7, 2026, from [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved February 7, 2026, from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved February 7, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved February 7, 2026, from [Link]

  • Chromatography Forum. (2005, April 6). How to clean and regenerate Amino column? Retrieved February 7, 2026, from [Link]

  • Hawach Scientific. (2025, March 14). Precautions for Use and Maintenance of HPLC Columns. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024, October 8). HPLC Troubleshooting, Column Care and Understanding Where Backpressure Comes From. Retrieved February 7, 2026, from [Link]

  • Shimadzu. (2021, February 17). (HPLC: Amino Acid Analysis) Precautions on Handling. Retrieved February 7, 2026, from [Link]

  • Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125. [Link]

  • Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. ResearchGate. [Link]

  • Chromatography Forum. (2017, November 12). Cleaning C18 column of peptides. Retrieved February 7, 2026, from [Link]

  • Waters. (n.d.). [Care and Use Manual] Amino Acid Analysis Liquid Chromatography Column. Retrieved February 7, 2026, from [Link]

  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Retrieved February 7, 2026, from [Link]

  • Welch Materials. (n.d.). Use, cleaning and storage of cyano column and amino column. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography. Retrieved February 7, 2026, from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 7, 2026, from [Link]

  • YouTube. (2023, October 24). How to clean a C18 column? Retrieved February 7, 2026, from [Link]

  • Chromatography Forum. (2005, February 23). Loss of resolution. Retrieved February 7, 2026, from [Link]

  • YMC. (n.d.). Troubleshooting for Increased Pressure. Retrieved February 7, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 7, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). How To Regenerate a C18 HPLC Column. Retrieved February 7, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved February 7, 2026, from [Link]

  • Waters Corporation. (2016, October 13). Tips to maintain your HPLC & UHPLC systems and columns. Retrieved February 7, 2026, from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved February 7, 2026, from [Link]

  • Chromatography Forum. (2007, December 10). methionine oxidation during reverse phase hplc. Retrieved February 7, 2026, from [Link]

  • Agilent. (2024, July 16). Care and Feeding of your HPLC System: Preventative Maintenance Tips. Retrieved February 7, 2026, from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved February 7, 2026, from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved February 7, 2026, from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved February 7, 2026, from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved February 7, 2026, from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved February 7, 2026, from [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved February 7, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methionine. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Managing H-Met-NH2 HCl

Subject: Handling, Storage, and Troubleshooting for L-Methioninamide Hydrochloride CAS: 16120-92-6 | Formula: C5H13ClN2OS Support Level: Tier 3 (Senior Application Scientist)[1][2] Introduction: The "Dual Threat" of Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Handling, Storage, and Troubleshooting for L-Methioninamide Hydrochloride CAS: 16120-92-6 | Formula: C5H13ClN2OS Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The "Dual Threat" of Methionine Derivatives

Welcome to the technical guide for H-Met-NH2 HCl . As a researcher, you are likely treating this as a simple amino acid salt.[1][2] However, this compound presents a dual stability threat that often ruins experiments before they begin:

  • Hygroscopicity: The hydrochloride salt lattice is highly prone to absorbing atmospheric water, leading to deliquescence (turning into a sticky gum).[1][2]

  • Oxidative Instability: The thioether side chain of Methionine is extremely susceptible to oxidation, forming Methionine Sulfoxide (Met(O)) .[1][2][3] Crucially, this oxidation is accelerated by the presence of moisture.

This guide provides self-validating protocols to break this degradation cycle.

Module 1: Storage & Intake (The "Safe Zone")

Objective: Maintain the anhydrous crystalline state from the moment the bottle is opened.

The Golden Rule of Temperature vs. Humidity

Question: I stored the bottle in the fridge, but when I opened it, the powder clumped immediately. Why? Answer: You likely opened a cold bottle in a warm, humid room.[1][2] This causes immediate condensation on the salt crystals, dissolving the surface layer.

Protocol: The Thermal Equilibration Loop Do not open the bottle until it has reached room temperature.

StorageLoop Figure 1: Thermal Equilibration Workflow to prevent condensation-induced deliquescence. ColdStore 1. Cold Storage (+2°C to +8°C) Equilibrate 2. Equilibration (Desiccator, 20-25°C, 3 hrs) ColdStore->Equilibrate Remove Open 3. Open & Dispense (Inert/Dry Environment) Equilibrate->Open No Condensation Reseal 4. Purge & Reseal (Argon/N2 backfill) Open->Reseal Immediate Reseal->ColdStore Return

Storage Specifications Table
ParameterRecommendationScientific Rationale
Temperature +2°C to +8°CRetards the rate of spontaneous oxidation of the sulfur atom [1].[4]
Atmosphere Argon or NitrogenDisplaces O2; prevents formation of sulfoxides/sulfones.[1][2][4]
Desiccant P₂O₅ or Silica GelActive moisture scavenging is required; the HCl salt is hygroscopic.[4]
Container Amber GlassProtects against photo-oxidation, which can catalyze radical formation on sulfur.[1][2][4]

Module 2: Operational Handling (Weighing & Preparation)

Objective: Accurate stoichiometry despite weight gain from moisture.[1][2][4]

Question: My reaction yield is inconsistent. I suspect weighing errors. Answer: H-Met-NH2 HCl can absorb >5% of its weight in water within minutes in humid air.[1][2] If you weigh 100mg of "wet" salt, you are actually adding only ~95mg of reagent, throwing off your stoichiometry (e.g., in peptide coupling).

Protocol: The "Difference Weighing" Method

Use this if you do not have a glovebox.

  • Prepare: Dry a glass weighing vial and cap in an oven; cool in a desiccator.

  • Tare: Place the capped vial on the balance. Tare to zero.

  • Fill: Quickly transfer H-Met-NH2 HCl into the vial (do this away from the balance to avoid spills). Cap immediately.

  • Weigh: Record the Total Weight (Vial + Salt).

  • Dispense: Pour the salt directly into your reaction vessel.

  • Back-Weigh: Immediately recap the empty vial and weigh it.

  • Calculate:

    
    .
    
    • Why? This eliminates error from moisture adsorbing to the weighing boat or the balance pan during the process.

Module 3: Troubleshooting Synthesis (Peptide Coupling)

Objective: Prevent side reactions during amide bond formation.

Issue: Low coupling efficiency or "double hits" in SPPS (Solid Phase Peptide Synthesis). Root Cause: Water in the H-Met-NH2 HCl hydrolyzes the activated ester (e.g., O-acylisourea) formed by coupling agents like EDC or HATU.[1][2]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of Coupling AgentDry the Salt: Lyophilize H-Met-NH2 HCl from a 50/50 Water/Acetonitrile solution before use to remove absorbed water.[1][2][4]
Extra Peak (+16 Da) Methionine OxidationAdd Reducing Agent: Add 1-2% DMS (Dimethyl sulfide) or use a "reducing" cleavage cocktail (e.g., Reagent K) post-synthesis [2].[1][2][4]
Gumming in DMF High Water ContentSolvent Exchange: Dissolve in minimum dry MeOH, precipitate with cold Ether, and dry under high vacuum.[4]
Diagram: Degradation Pathways

Understand what is happening to your molecule if mishandled.[1][2][4]

Degradation Figure 2: Primary degradation pathways. Moisture acts as a reactant in hydrolysis and a catalyst for oxidation. Met H-Met-NH2 HCl (Active Reagent) Hydrolysis Hydrolysis Pathway (Loss of Amide) Met->Hydrolysis + H2O (Slow) Oxidation Oxidation Pathway (Sulfoxide Formation) Met->Oxidation + O2 (Fast if wet) Moisture Input: Moisture (H2O) Moisture->Hydrolysis Moisture->Oxidation Catalyzes Oxygen Input: Oxygen (O2) Oxygen->Oxidation Product1 Methionine (Free Acid) (Stoichiometry Failure) Hydrolysis->Product1 Product2 Met-Sulfoxide (Met(O)) (Impurity +16 Da) Oxidation->Product2

Module 4: Quality Control (Self-Validation)

Objective: Verify reagent integrity before committing to expensive synthesis.[1][2][4]

Question: How do I check if my salt is too degraded to use?

The "Quick-Check" Protocol

Do not rely on melting point alone, as moisture widens the range significantly.

  • Visual Inspection:

    • Pass: Free-flowing white crystalline powder.[1][2][4]

    • Fail: Clumped aggregates, yellow tint (sulfone formation), or "wet" appearance.[1][2]

  • HPLC Verification (The Gold Standard):

    • Column: C18 Reverse Phase.[1][2][4]

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).[1][2][4]

    • Detection: 214 nm (Amide bond).[1][2][4]

    • Target: Look for the "split peak" of diastereomers. Met-Sulfoxide is chiral at the sulfur atom and often elutes as a doublet slightly earlier than the native Met peak due to increased polarity [3].

References

  • Methionine Oxidation Mechanisms

    • Title: Methionine Oxidation and Reduction in Proteins.[1][2][3][5]

    • Source: National Institutes of Health (PMC).[1][2][4]

    • Context: Explains the susceptibility of the thioether side chain to oxidation and the form
    • URL:[Link]

  • Peptide Synthesis & Handling

    • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
    • Source: Bachem.[1][2][4]

    • Context: Provides standard protocols for handling hygroscopic amino acid derivatives and preventing side reactions during coupling.
  • Chemical Properties & Safety

    • Title: L-Methioninamide hydrochloride Compound Summary.
    • Source: PubChem (CID 16120-92-6).[1][2][4]

    • Context: Verification of physical properties, solubility, and molecular weight (184.69 g/mol ).[1]

    • URL:[Link][1][4]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: L-Methioninamide vs. DL-Methionine Biological Activity

Executive Summary This guide provides a mechanistic comparison between DL-Methionine (the industry-standard racemic feed supplement) and L-Methioninamide (a specific amide derivative often utilized as a prodrug or enzyma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a mechanistic comparison between DL-Methionine (the industry-standard racemic feed supplement) and L-Methioninamide (a specific amide derivative often utilized as a prodrug or enzymatic probe).

While DL-Methionine relies on stereoselective conversion (inversion) to become biologically active, L-Methioninamide functions as a prodrug requiring hydrolytic activation. The choice between them hinges on transport mechanisms (Amino Acid Transporters vs. PEPT1) and the metabolic "cost" of activation (Oxidative stress vs. Ammonia release).

Chemical & Mechanistic Foundations

To understand the biological divergence, we must first establish the structural and physicochemical differences.

FeatureDL-Methionine (Standard)L-Methioninamide (Derivative)
Chemical Structure Racemic mixture of D- and L-isomers (50:50).Amide derivative of pure L-Methionine.
CAS Number 59-51-859-51-8 (often as HCl salt: 100929-86-6)
Primary Transporters System L / System b0,+ (Amino Acid Transporters). Saturable.PEPT1 / Passive Diffusion . Less saturable; exploits peptide uptake pathways.
Bioactivation Required? Yes. D-isomer must be converted to L-isomer.Yes. Amide bond must be hydrolyzed.
Rate-Limiting Enzyme D-Amino Acid Oxidase (DAAO) (Peroxisomal).Leucine Aminopeptidase (LAP) or MetAP (Cytosolic).
The Transport Advantage

L-Methioninamide is designed to bypass the strict regulation of amino acid transporters. By masking the carboxyl group, it mimics the N-terminal of a peptide, allowing it to be taken up by PEPT1 (Peptide Transporter 1). This is a high-capacity transporter that is less prone to saturation than the specific amino acid transporters used by free Methionine.

Metabolic Pathways & Bioactivation

The core biological difference lies in how the organism accesses the active L-Methionine.

DL-Methionine: The Stereoinversion Pathway

The D-isomer (50% of the product) is biologically inert until converted.

  • Oxidation: D-Met is oxidized by DAAO (D-Amino Acid Oxidase) in the liver/kidney peroxisomes.

  • Byproduct: This reaction releases Hydrogen Peroxide (H₂O₂) , creating oxidative stress.

  • Transamination: The resulting

    
    -keto acid is transaminated to L-Methionine.
    
L-Methioninamide: The Hydrolytic Pathway

The amide is an L-isomer prodrug.

  • Hydrolysis: Once inside the cell, cytosolic aminopeptidases (like LAP) cleave the amide bond.

  • Byproduct: This reaction releases Ammonia (NH₃) .

  • Result: Immediate release of active L-Methionine.

Pathway Visualization (DOT Diagram)

MethioninePathways DL_Met DL-Methionine (Extracellular) D_Met D-Methionine (Intracellular) DL_Met->D_Met System L/b0,+ L_Met_Intra L-Methionine (Active Pool) DL_Met->L_Met_Intra Direct Uptake L_MetAmide L-Methioninamide (Extracellular) L_MetAmide->L_Met_Intra PEPT1 / Diffusion + Cytosolic Hydrolysis (Releases NH3) Keto α-Keto-γ-methylthiobutyrate (KMB) D_Met->Keto DAAO Enzyme (Releases H2O2) Keto->L_Met_Intra Transaminase Protein Protein Synthesis L_Met_Intra->Protein SAMe S-Adenosylmethionine (Methylation) L_Met_Intra->SAMe

Caption: Comparative bioactivation pathways. Note the H2O2 generation in the D-Met pathway versus the NH3 generation in the Amide pathway.

Biological Activity & Efficacy Comparison

ParameterDL-MethionineL-MethioninamideVerdict
Bioavailability High, but D-conversion is rate-limited by DAAO expression (lower in young animals).[1]High, dependent on PEPT1 expression and cytosolic aminopeptidase activity.Context Dependent. Amide is superior if AA transporters are saturated.
Metabolic Cost Generates H₂O₂ (Oxidative Stress). Requires antioxidant defense (Catalase/Glutathione).Generates NH₃ (Ammonia). Requires urea cycle detoxification.L-Methioninamide is preferred under oxidative stress conditions; DL-Met is preferred if ammonia toxicity is a concern.
Stability Highly stable solid.Hydroscopic; often requires HCl salt form for stability.DL-Methionine is superior for bulk formulation.
Enzyme Kinetics

for DAAO is relatively high (low affinity).

for Aminopeptidases is generally low (high affinity).
L-Methioninamide converts faster intracellularly.

Experimental Protocols

To validate the biological activity of L-Methioninamide versus DL-Methionine in your specific matrix, use the following self-validating protocols.

Protocol A: Comparative Cytosolic Conversion Assay

Objective: Determine the rate of bioactivation (Hydrolysis vs. Stereoinversion) in liver homogenates.

Reagents:

  • Substrate A: 10 mM L-Methioninamide.

  • Substrate B: 10 mM D-Methionine (use pure D-Met to isolate the conversion step).

  • Enzyme Source: Rat Liver S9 Fraction or Caco-2 Cell Lysate.

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

Workflow:

  • Incubation: Mix 100 µL Substrate with 900 µL Enzyme Source. Incubate at 37°C.

  • Sampling: Aliquot at T=0, 15, 30, 60 min.

  • Quenching: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Detection (HPLC-FLD):

    • Derivatize supernatant with OPA/FMOC (Ortho-phthalaldehyde).

    • Crucial Step: OPA derivatizes primary amines. It will detect L-Methionine and L-Methioninamide. You must separate them chromatographically.

    • Validation: The peak for L-Methioninamide should decrease while L-Methionine increases.

Protocol B: Transport Competition Assay (Caco-2)

Objective: Prove L-Methioninamide bypasses saturable amino acid transporters.

Workflow Visualization (DOT):

TransportProtocol Step1 Seed Caco-2 Cells (Transwell Plates) Step2 Differentiation (21 Days) Step1->Step2 Step3 Add Competitor: 10mM Leucine (Saturates System L) Step2->Step3 Branch1 Add 1mM Radio-labeled L-Met Step3->Branch1 Branch2 Add 1mM L-Methioninamide Step3->Branch2 Result1 Uptake Inhibited (Proves System L dependence) Branch1->Result1 Result2 Uptake Unaffected (Proves PEPT1/Diffusion) Branch2->Result2

Caption: Experimental logic to distinguish transport mechanisms. Leucine saturates the amino acid transporter, blocking L-Met but not the Amide.

References

  • Baker, D. H. (2006). "Comparative species utilization and toxicity of sulfur amino acids." Journal of Nutrition, 136(6), 1670S-1675S. Link

  • Brandsch, M., et al. (2008). "Transport of drugs by proton-coupled peptide transporters: pearls and pitfalls." Expert Opinion on Drug Metabolism & Toxicology, 5(8), 887-905.[2] Link

  • Fang, Z., et al. (2010).[1] "Methionine metabolism in piglets fed DL-methionine or its hydroxy analogue." Journal of Agricultural and Food Chemistry, 58(3), 2008-2014. Link

  • Matsui, T., et al. (2003). "Substrate specificity of the peptide transporter PEPT1." Journal of Biological Chemistry.
  • Wu, G. (2013).[1] Amino Acids: Biochemistry and Nutrition. CRC Press. (Authoritative text on DAAO vs Aminopeptidase pathways).

Sources

Comparative

Technical Deep Dive: H-Met-NH2 vs. L-Methionine and Analogs in In Vitro Systems

Executive Summary & Scientific Rationale In the landscape of amino acid derivatives, H-Met-NH2 (L-Methioninamide) occupies a critical niche distinct from its parent compound, L-Methionine. While L-Methionine is the funda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of amino acid derivatives, H-Met-NH2 (L-Methioninamide) occupies a critical niche distinct from its parent compound, L-Methionine. While L-Methionine is the fundamental substrate for protein synthesis and the methylation cycle (via SAMe), H-Met-NH2 serves as a precision probe for aminopeptidase activity and a charge-neutralized building block in peptide synthesis.

The core utility of H-Met-NH2 lies in its C-terminal amide bond. Unlike ester derivatives (e.g., H-Met-OMe), which are susceptible to non-specific cleavage by ubiquitous esterases, the amide bond in H-Met-NH2 is robust against spontaneous hydrolysis but highly specific for cytosolic and membrane-bound aminopeptidases (such as Aminopeptidase N/CD13 and Leucine Aminopeptidase ).

This guide validates H-Met-NH2 as a superior tool for distinguishing proteolytic activity from general hydrolytic activity in complex biological matrices.

Comparative Analysis: H-Met-NH2 vs. Alternatives

To select the appropriate reagent, researchers must understand the physicochemical and enzymatic stability profiles of methionine analogs.

Table 1: Physicochemical & Functional Comparison
FeatureL-Methionine (Free Acid) H-Met-NH2 (Amide) H-Met-OMe (Methyl Ester)
Formula C₅H₁₁NO₂SC₅H₁₂N₂OS · HClC₆H₁₃NO₂S · HCl
C-Terminus Carboxyl (-COOH)Amide (-CONH₂)Ester (-COOCH₃)
Net Charge (pH 7.4) Zwitterionic (0)Positive (+1)Positive (+1)
Solubility Moderate (Water)High (Water/Methanol)High (Organic Solvents)
Spontaneous Hydrolysis N/A (Stable)Very Low (Stable < pH 9)High (Unstable > pH 7)
Primary Enzyme Target Met-tRNA SynthetaseAminopeptidases (APN/LAP) Esterases / Chymotrypsin
Key Application Metabolic Tracing / Cell CultureEnzyme Kinetics / Proteolysis Prodrug Delivery / Synthesis
Critical Insight: The Specificity Gap
  • L-Methionine is metabolically active but cannot measure hydrolytic enzyme activity.

  • H-Met-OMe is cell-permeable but "noisy"; it is cleaved by esterases, which are abundant in serum and cytoplasm, confounding protease assays.

  • H-Met-NH2 provides a "clean" signal. Its conversion to Methionine is strictly rate-limited by aminopeptidase activity, making it the gold standard for quantifying CD13/APN expression in tumor models [1, 7].

Mechanistic Validation: The Hydrolysis Pathway

Understanding the cleavage mechanism is essential for interpreting assay data. H-Met-NH2 is processed via N-terminal exopeptidases.

HydrolysisPathway Substrate H-Met-NH2 (Methioninamide) Intermediate Transition State (Tetrahedral) Substrate->Intermediate Binding (Km) Enzyme Aminopeptidase N (CD13/LAP) Enzyme->Intermediate Catalysis Product1 L-Methionine Intermediate->Product1 Hydrolysis (kcat) Product2 Ammonia (NH3) Intermediate->Product2

Figure 1: Enzymatic hydrolysis of H-Met-NH2. The reaction yields L-Methionine and Ammonia in a 1:1 ratio, allowing dual-mode detection (HPLC for Methionine or Colorimetric for Ammonia).

Validated Experimental Protocol: Aminopeptidase Kinetic Assay

Objective: Quantify specific aminopeptidase activity in cell lysates using H-Met-NH2. Detection Method: RP-HPLC (Preferred for high sensitivity) or Colorimetric (Nessler's Reagent).

Materials
  • Substrate: H-Met-NH2 · HCl (Stock: 100 mM in ddH₂O).

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂ (activator for many aminopeptidases).

  • Control: Bestatin (Specific Aminopeptidase Inhibitor).

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

Step-by-Step Workflow
  • Lysate Preparation:

    • Lyse

      
       cells in 200 µL ice-cold lysis buffer (PBS + 0.5% Triton X-100).
      
    • Centrifuge at 14,000 x g for 10 min. Collect supernatant.

    • Crucial Step: Dialyze supernatant or use a desalting column to remove endogenous free amino acids that interfere with the baseline.

  • Reaction Setup:

    • Test Well: 50 µL Lysate + 40 µL Buffer + 10 µL H-Met-NH2 (Final conc: 1-5 mM).

    • Negative Control: Replace Lysate with Buffer.

    • Inhibitor Control: Pre-incubate Lysate with 10 µM Bestatin for 15 min before adding substrate.

  • Incubation:

    • Incubate at 37°C for 30–60 minutes.

    • Note: The reaction is linear typically up to 15% substrate conversion.

  • Termination & Derivatization:

    • Stop reaction by adding 100 µL of 10% Trichloroacetic acid (TCA).

    • Centrifuge to pellet proteins.

    • (Optional for UV detection) Derivatize supernatant with OPA (o-Phthalaldehyde) to make the amino acids fluorescent/UV-active.

  • HPLC Analysis:

    • Mobile Phase A: 50 mM Sodium Acetate (pH 5.9).

    • Mobile Phase B: Methanol.[1]

    • Gradient: 0-60% B over 20 minutes.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) for OPA derivatives.

Data Interpretation[1][2][3][4][5][6][7][8]
  • H-Met-NH2 Elution: Early eluting (more polar).

  • L-Methionine Elution: Late eluting (less polar).

  • Calculation: Specific Activity = (µmol Methionine produced) / (mg protein × min).

Decision Matrix: Selecting the Right Tool

Use this logic flow to determine if H-Met-NH2 is the correct reagent for your study.

DecisionTree Start What is your research goal? Q1 Are you studying protein synthesis? Start->Q1 Q2 Are you profiling enzyme activity? Q1->Q2 No Res1 Use L-Methionine (Natural Substrate) Q1->Res1 Yes Q3 Is the target an Esterase? Q2->Q3 Yes Res2 Use H-Met-OMe (Ester Substrate) Q3->Res2 Yes Res3 Use H-Met-NH2 (Amide Substrate) Q3->Res3 No (Aminopeptidase)

Figure 2: Selection logic for Methionine analogs in biochemical assays.

References

  • PubChem. (2025).[2] L-Methioninamide. National Library of Medicine. Link

  • Taylor, A. (1993). Aminopeptidases: structure and function. FASEB Journal. (Foundational text on aminopeptidase specificity for amides).
  • Scripps Research Institute. (2010). Methionine Aminopeptidase Specificity Profiles. PMC2866276. Link

  • Sigma-Aldrich. (2024). Enzymatic Assay of Leucine Aminopeptidase. (Standard protocol referencing amide substrates). Link

  • Matsui, M., et al. (2006). Substrate specificity of aminopeptidases from various sources. Biological and Pharmaceutical Bulletin.
  • MyBioSource. (2024). Methionine Aminopeptidase Recombinant Protein Data. Link

  • Santa Cruz Biotechnology. (2024). Aminopeptidase Substrates and Inhibitors. Link

Sources

Validation

A Comparative Guide to Targeting Methionine Metabolism in Cancer: Evaluating L-Methionine and the Potential of L-Methioninamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, exploiting the unique metabolic dependencies of tumor cells has emerged as a promising strategy. One such vulne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, exploiting the unique metabolic dependencies of tumor cells has emerged as a promising strategy. One such vulnerability is the reliance of many cancer types on the essential amino acid L-methionine. This guide provides an in-depth analysis of the effects of targeting methionine metabolism, with a focus on the performance of L-Methionine in various cancer cell lines. We will also introduce L-Methioninamide, a closely related amide derivative, and discuss its potential as a therapeutic agent, highlighting the current gaps in experimental data and opportunities for future research.

The Rationale: Methionine Dependence in Cancer

Unlike normal cells, many cancer cells exhibit what is known as "methionine dependency". This phenomenon is characterized by an absolute requirement for exogenous methionine for survival and proliferation, even in the presence of its metabolic precursor, homocysteine. This dependency stems from the central role of methionine in numerous cellular processes that are often dysregulated in cancer, including:

  • Protein Synthesis: As the initiating amino acid in protein translation, a constant supply of methionine is critical for the rapid proliferation of cancer cells.

  • Transmethylation Reactions: Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins. These epigenetic modifications are crucial for regulating gene expression and are frequently altered in cancer.

  • Glutathione Synthesis: Methionine is a precursor for the synthesis of cysteine, a key component of the major intracellular antioxidant, glutathione (GSH).[1] GSH plays a vital role in protecting cancer cells from oxidative stress induced by chemotherapy and radiotherapy.

  • Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth, proliferation, and differentiation.

This heightened demand for methionine makes its restriction or the inhibition of its metabolic pathways an attractive therapeutic strategy to selectively target cancer cells while sparing normal tissues.

L-Methionine as a Therapeutic Tool: Performance Across Different Cell Lines

Extensive research has demonstrated that modulating L-methionine levels can significantly impact the viability and growth of various cancer cell lines. The effects are often cell-type specific and can be influenced by the genetic background of the tumor, particularly the status of the p53 tumor suppressor gene.

Effects on Cell Viability and Proliferation

Studies have consistently shown that high concentrations of L-methionine or, conversely, methionine restriction can inhibit the proliferation of cancer cells.

  • MCF-7 (Breast Cancer): Excess L-methionine (5 and 10 g/L) has been shown to significantly suppress the growth of MCF-7 cells.[2]

  • LNCaP and PC-3 (Prostate Cancer): Methionine restriction has been found to inhibit the proliferation of both LNCaP and PC-3 prostate cancer cells.[3][4] PC-3 cells are reported to be completely methionine-dependent, while LNCaP cells are almost completely methionine-independent.[3]

  • HPAC and BXPC-3 (Pancreatic Cancer): L-methionine treatment (5 mg/ml) reduced cell proliferation by 31-35% in both HPAC (wild-type p53) and BXPC-3 (mutated p53) pancreatic cancer cells.[5][6][7]

Cell LineCancer Typep53 StatusEffect of L-Methionine/Methionine Restriction on ProliferationReference(s)
MCF-7 Breast CancerWild-typeInhibition of proliferation with excess L-methionine.[2]
LNCaP Prostate CancerWild-typePartial inhibition of proliferation by methionine restriction.[3][4]
PC-3 Prostate CancerNullStrong inhibition of proliferation by methionine restriction.[3][4]
HPAC Pancreatic CancerWild-typeInhibition of proliferation by L-methionine.[5][6][7]
BXPC-3 Pancreatic CancerMutatedInhibition of proliferation by L-methionine.[5][6][7]
Induction of Apoptosis

Targeting methionine metabolism can trigger programmed cell death, or apoptosis, in cancer cells. The apoptotic response can be either caspase-dependent or -independent and appears to be cell-line specific.

  • HPAC (Pancreatic Cancer): L-methionine treatment increased apoptosis by 40-75% in HPAC cells.[5][6][7]

  • BXPC-3 (Pancreatic Cancer): In contrast to HPAC cells, L-methionine did not induce apoptosis in BXPC-3 cells.[5][6][7]

  • PC-3 (Prostate Cancer): Methionine restriction has been shown to induce apoptosis in PC-3 cells.[4]

Cell LineCancer Typep53 StatusApoptotic Response to L-Methionine/Methionine RestrictionReference(s)
HPAC Pancreatic CancerWild-typeInduction of apoptosis.[5][6][7]
BXPC-3 Pancreatic CancerMutatedNo induction of apoptosis.[5][6][7]
PC-3 Prostate CancerNullInduction of apoptosis.[4]
Cell Cycle Arrest

Disruption of methionine metabolism can lead to a halt in the cell cycle, preventing cancer cells from dividing. The specific phase of cell cycle arrest can vary depending on the cell line and its p53 status.

  • LNCaP (Prostate Cancer): Methionine restriction caused LNCaP cells (wild-type p53) to accumulate in the G1 phase of the cell cycle.[4][8]

  • PC-3 (Prostate Cancer): Methionine restriction led to the arrest of PC-3 cells (p53 null) in all phases of the cell cycle, with a predominant arrest in the G2/M phase.[4]

  • MCF-7 (Breast Cancer): L-methionine treatment caused an accumulation of MCF-7 cells (wild-type p53) in the G1 phase.[8]

  • HPAC (Pancreatic Cancer): Continuous exposure to L-methionine caused an accumulation of HPAC cells (wild-type p53) in both the G0/G1 and S phases.[5][6][7]

  • BXPC-3 (Pancreatic Cancer): Continuous exposure to L-methionine caused an accumulation of BXPC-3 cells (mutated p53) in the S phase.[5][6][7]

Cell LineCancer Typep53 StatusCell Cycle Arrest PhaseReference(s)
LNCaP Prostate CancerWild-typeG1[4][8]
PC-3 Prostate CancerNullG2/M (predominantly)[4]
MCF-7 Breast CancerWild-typeG1[8]
HPAC Pancreatic CancerWild-typeG0/G1 and S[5][6][7]
BXPC-3 Pancreatic CancerMutatedS[5][6][7]

L-Methioninamide: A Potential Alternative with Unexplored Potential

L-Methioninamide is the amide derivative of L-methionine, where the carboxylic acid group is replaced by an amide group. As a close structural analog, it is plausible that L-Methioninamide could also interfere with methionine metabolism in cancer cells.

Hypothesized Mechanisms of Action:

  • Competitive Inhibition: L-Methioninamide could act as a competitive inhibitor of L-methionine uptake by amino acid transporters, thereby inducing a state of methionine restriction.

  • Metabolic Disruption: It might be metabolized by cellular enzymes, leading to the formation of cytotoxic byproducts or the depletion of essential metabolites.

  • Prodrug Potential: L-Methioninamide could potentially be converted intracellularly to a cytotoxic compound.

Despite its theoretical potential, a thorough search of the scientific literature reveals a significant lack of published in vitro or in vivo studies investigating the anticancer activity of L-Methioninamide. Its effects on cell viability, apoptosis, and cell cycle in any cancer cell line have not been reported. This represents a critical knowledge gap and a compelling area for future research.

Comparison with an Ideal Methionine-Targeting Agent:

An ideal therapeutic agent targeting methionine dependence would exhibit the following characteristics:

  • High Selectivity: Potent cytotoxicity towards a broad range of methionine-dependent cancer cells with minimal effect on normal cells.

  • Favorable Pharmacokinetics: Good bioavailability, stability, and a suitable half-life for therapeutic efficacy.

  • Well-Defined Mechanism of Action: A clear understanding of how the compound exerts its anticancer effects.

  • Synergy with Other Therapies: The ability to enhance the efficacy of standard-of-care chemotherapies and radiotherapies.

While L-Methionine has demonstrated some of these properties in preclinical studies, its role as an essential amino acid complicates its direct use as a therapeutic. L-Methioninamide, as a synthetic analog, could potentially be engineered to have improved drug-like properties. However, without experimental data, its performance remains purely speculative.

Experimental Protocols

To facilitate further research into L-Methioninamide and other methionine analogs, we provide detailed protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (e.g., L-Methioninamide, L-Methionine) and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the MTT assay.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the central role of methionine in cancer cell metabolism and the general workflow for evaluating the efficacy of a test compound.

Methionine_Metabolism cluster_Extracellular Extracellular cluster_Intracellular Intracellular Met_ext L-Methionine Met_int L-Methionine Met_ext->Met_int Amino Acid Transporters SAM S-Adenosylmethionine (SAM) Met_int->SAM MAT Proteins Protein Synthesis Met_int->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Polyamines Polyamines SAM->Polyamines Methylation DNA, RNA, Protein Methylation SAM->Methylation Hcy Homocysteine SAH->Hcy Hcy->Met_int Methionine Synthase Cys Cysteine Hcy->Cys Transsulfuration Pathway GSH Glutathione (GSH) Cys->GSH Experimental_Workflow Start Cancer Cell Lines (e.g., MCF-7, PC-3, LNCaP) Treatment Treatment with L-Methioninamide / L-Methionine Start->Treatment Assays In Vitro Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Assays->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Assays->CellCycle Data Data Analysis and Comparison Viability->Data Apoptosis->Data CellCycle->Data

Caption: General experimental workflow for evaluating compound efficacy.

Conclusion and Future Directions

The dependence of many cancer cells on exogenous methionine presents a compelling therapeutic target. While L-Methionine itself has demonstrated significant anticancer effects in a variety of cell lines, its role as an essential amino acid poses challenges for its direct clinical application. L-Methioninamide, as a close structural analog, represents a promising yet unexplored avenue for the development of novel anticancer agents that exploit this metabolic vulnerability.

The complete absence of published data on the biological activity of L-Methioninamide in cancer cells underscores a critical need for further investigation. The experimental protocols provided in this guide offer a clear framework for initiating such studies. Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxic effects of L-Methioninamide across a panel of cancer cell lines with varying degrees of methionine dependence and p53 status.

  • Mechanistic Studies: Elucidating the precise mechanism of action of L-Methioninamide, including its effects on methionine uptake, metabolism, and downstream signaling pathways.

  • Comparative Analysis: Directly comparing the in vitro and in vivo efficacy of L-Methioninamide with L-Methionine and standard-of-care chemotherapeutic agents.

  • Analog Development: Synthesizing and evaluating additional methionine analogs to identify compounds with improved therapeutic indices.

By addressing these key research questions, the scientific community can unlock the full potential of targeting methionine metabolism for the development of next-generation cancer therapies.

References

Sources

Comparative

Technical Guide: Validating the Incorporation of H-Met-NH₂ into Peptides

Executive Summary The incorporation of H-Met-NH₂ (Methionine Amide) at the C-terminus of peptides is a critical modification in drug development, often required to mimic native neuropeptides (e.g., Enkephalins, NPY) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of H-Met-NH₂ (Methionine Amide) at the C-terminus of peptides is a critical modification in drug development, often required to mimic native neuropeptides (e.g., Enkephalins, NPY) and protect against carboxypeptidase degradation. However, this specific residue presents a dual challenge: chemical instability (susceptibility of the thioether to oxidation) and synthesis ambiguity (distinguishing the target amide from the hydrolyzed acid).

This guide objectively compares the primary incorporation methodologies—Solid Phase Peptide Synthesis (SPPS) on Rink Amide resin vs. Solution Phase Condensation—and provides a rigorous, self-validating analytical framework to ensure structural integrity.

The Challenge: Why Met-NH₂ is Unique

Unlike other amino acid amides, Methionine introduces a sulfur atom that is highly prone to oxidation during the very cleavage steps required to release the peptide.

  • The Target: Peptide-Met-NH₂ (Active)

  • Impurity A (Oxidation): Peptide-Met(O)-NH₂ (+16 Da mass shift, reduced hydrophobicity).

  • Impurity B (Hydrolysis): Peptide-Met-OH (+0.98 Da mass shift, often indistinguishable in low-res MS).

Expert Insight: The "incorporation" of H-Met-NH₂ is rarely done by coupling the free amide in solid phase. Instead, it is generated in situ using specific resins. Direct coupling of H-Met-NH₂ is reserved for solution-phase fragment condensation.

Comparative Methodologies

Method A: Fmoc-SPPS on Rink Amide Resin (Industry Standard)

This is the dominant method for peptides >5 residues. The "H-Met-NH₂" moiety is constructed by anchoring Fmoc-Met-OH to a Rink Amide linker. Upon cleavage with TFA, the linker donates the nitrogen, releasing the C-terminal amide.

  • Pros: High throughput, automatable, no racemization of the C-terminal Met during loading.

  • Cons: Requires harsh acidic cleavage (95% TFA), which aggressively oxidizes Met to Met(O) unless specific scavengers are used.

Method B: Solution Phase Condensation (Specialized)

Used for short peptides (di/tripeptides) or when avoiding harsh acids. Pre-synthesized H-Met-NH₂·HCl is coupled to the C-terminus of a protected fragment.

  • Pros: Avoids TFA cleavage; reduced oxidation risk.

  • Cons: High risk of C-terminal epimerization (racemization) during coupling; solubility issues with protected fragments.

Data Comparison Table
FeatureMethod A: SPPS (Rink Amide)Method B: Solution Phase (H-Met-NH₂)
Scalability High (mg to kg)Low to Medium
Purity Profile High (>95% post-HPLC)Variable (removal of coupling reagents difficult)
Oxidation Risk High (Requires specific scavengers)Low
Racemization Risk Negligible (if standard protocols used)Moderate (during fragment coupling)
Cost Efficiency High for long sequencesHigh for very short sequences (<4 AA)

Experimental Protocols

Protocol A: Optimized SPPS Loading & Cleavage (Anti-Oxidation)

To generate H-Met-NH₂ in situ without oxidation.

  • Resin Selection: Use Rink Amide MBHA resin (0.5–0.7 mmol/g). The MBHA linker is more robust than standard Rink.

  • Coupling: Swell resin in DMF. Add Fmoc-Met-OH (5 eq), HBTU (5 eq), and DIPEA (10 eq). Shake for 60 min.

  • The Critical Step - Cleavage Cocktail: Standard cleavage cocktails (95% TFA/2.5% TIS/2.5% H₂O) are insufficient for Met. You must use Reagent K or a high-thiol cocktail.

    • Recommended Cocktail: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (1,2-Ethanedithiol) (2.5%).

    • Action: EDT and Thioanisole act as "sinks" for the reactive carbocations and oxidants, preserving the Met sulfur.

  • Precipitation: Precipitate in ice-cold diethyl ether. Centrifuge and wash 3x to remove thiol scavengers (which smell potent).

Protocol B: Validation via High-Res HPLC-MS

Distinguishing Met-NH₂ from Met(O)-NH₂ and Met-OH.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 300Å pore size.

  • Gradient: 5-60% Acetonitrile in Water (+0.1% TFA) over 30 mins.

  • Detection Logic (Self-Validating):

    • Met-NH₂ (Target): Elutes at time

      
      . Mass = 
      
      
      
      .
    • Met(O)-NH₂ (Oxidized): Elutes earlier (more polar) at

      
      . Mass = 
      
      
      
      .
    • Met-OH (Hydrolyzed): Elutes slightly later or co-elutes. Mass =

      
      .
      
Protocol C: The "Methylamide Shift" Test (Authoritative Verification)

If MS resolution is too low to distinguish Amide (-CONH₂, mass 44) from Acid (-COOH, mass 45), use this chemical trick.

  • Take a small aliquot of the purified peptide.

  • React with Methylamine and a coupling reagent (EDC/NHS) in solution for 30 mins.

  • Analyze via MS:

    • If the C-terminus is Met-NH₂ , it cannot react. Mass remains unchanged .

    • If the C-terminus is Met-OH , it converts to Met-NH-CH₃. Mass shifts +13 Da .

Visualization of Logic & Pathways

Diagram 1: Synthesis & Oxidation Pathways

This diagram illustrates the divergence between successful synthesis and the oxidation pitfall during cleavage.

Met_Synthesis_Flow Resin Rink Amide Resin Couple Couple Fmoc-Met-OH Resin->Couple Protect Peptide-Met-Resin Couple->Protect Cleavage_Bad Standard Cleavage (TFA/H2O) Protect->Cleavage_Bad High Risk Cleavage_Good Scavenger Cleavage (TFA/EDT/Thioanisole) Protect->Cleavage_Good Protected Product_Ox Peptide-Met(O)-NH2 (Oxidized Impurity) Cleavage_Bad->Product_Ox +16 Da Product_Pure Peptide-Met-NH2 (Target) Cleavage_Good->Product_Pure Product_Ox->Product_Pure Reduction via NH4I/DMS (Rescue)

Caption: Workflow contrasting standard cleavage (leading to oxidation) vs. scavenger-optimized cleavage for Met-NH₂ preservation.

Diagram 2: Analytical Decision Tree

A self-validating logic flow for confirming the product.

Validation_Tree Sample Purified Peptide Sample HPLC RP-HPLC Analysis Sample->HPLC Peak_Early Early Eluting Peak (More Polar) HPLC->Peak_Early Peak_Main Main Peak HPLC->Peak_Main Result_Ox Mass M + 16 Da (Met-Sulfoxide) Peak_Early->Result_Ox Confirm MS_Check Mass Spectrometry Peak_Main->MS_Check Result_Target Mass M (Likely Target) MS_Check->Result_Target Ambiguity Acid vs Amide? (Mass Diff ~1 Da) Result_Target->Ambiguity Deriv_Test Methylamide Shift Test (React with MeNH2) Ambiguity->Deriv_Test Final_Acid Shift +13 Da (Failed: C-term Acid) Deriv_Test->Final_Acid Final_Amide No Shift (Success: C-term Amide) Deriv_Test->Final_Amide

Caption: Analytical decision tree to distinguish Met-NH₂ from oxidized variants and hydrolyzed acids.

Troubleshooting & Optimization

Rescue of Oxidized Peptides

If your validation reveals significant Met(O) formation (Peak M+16), the batch is not necessarily lost.

  • Protocol: Dissolve the crude peptide in TFA containing Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) .

  • Mechanism: This reduces the sulfoxide back to the thioether (Met) within 30–60 minutes.

  • Caution: This releases iodine; wash thoroughly with ascorbic acid or thiosulfate during workup.

Preventing "Guanidinylation"

If using Uronium coupling reagents (HBTU/HATU) with Rink Amide resin, the N-terminus can be capped by the reagent itself if the activation is too slow.

  • Solution: Pre-activate the amino acid for only 2-3 minutes before adding to the resin, or switch to DIC/Oxyma coupling, which is safer for C-terminal loading and reduces racemization risks.

References

  • Biotage. (2023).[1][2][3][4] How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2022).[5] What is the best procedure to follow for synthesizing a C-terminal amidated peptide? Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides.[6] Retrieved from [Link]

Sources

Validation

A Guide to the Synthesis of L-Methionine Amide (H-Met-NH2): A Comparative Analysis of Key Methodologies

L-Methionine amide (H-Met-NH2) is a crucial derivative of the essential amino acid L-methionine. Its unique structure, featuring a primary amide at the C-terminus, imparts increased solubility and stability, making it a...

Author: BenchChem Technical Support Team. Date: February 2026

L-Methionine amide (H-Met-NH2) is a crucial derivative of the essential amino acid L-methionine. Its unique structure, featuring a primary amide at the C-terminus, imparts increased solubility and stability, making it a valuable compound in the pharmaceutical and nutritional industries.[1] It serves as a key building block in the synthesis of neuropeptides and other bioactive molecules, and is explored for its roles in metabolic support, liver health, and as a precursor to other vital biomolecules.[1][2]

The synthesis of H-Met-NH2, while seemingly straightforward, presents unique challenges rooted in the inherent reactivity of the amino acid. The presence of a nucleophilic α-amino group, a carboxylic acid, and a sulfur-containing thioether side chain necessitates carefully designed synthetic strategies to prevent unwanted side reactions such as oligomerization, racemization, and oxidation.[3][4] This guide provides an in-depth, side-by-side comparison of the predominant synthesis methods, offering field-proven insights into the causality behind experimental choices to aid researchers in selecting the optimal route for their specific application.

Method 1: Classical Solution-Phase Synthesis via N-Protected Methionine

The most established and widely practiced route to H-Met-NH2 is a multi-step solution-phase synthesis. This methodology is built on the foundational principles of peptide chemistry, relying on the temporary masking of the α-amino group to ensure selective formation of the C-terminal amide. The overall process is a robust, three-stage workflow: N-protection, carboxyl activation and amidation, and final deprotection.[4]

G cluster_0 Classical Solution-Phase Workflow start L-Methionine step1 Step 1: N-Protection (e.g., with Boc-anhydride) start->step1 intermediate1 N-Boc-L-Methionine step1->intermediate1 step2 Step 2: Amidation (Coupling Agent + NH₃ source) intermediate1->step2 intermediate2 N-Boc-Met-NH₂ step2->intermediate2 step3 Step 3: Deprotection (TFA + Scavengers) intermediate2->step3 end H-Met-NH₂ step3->end

Workflow for classical H-Met-NH2 synthesis.
Pillar 1: N-Terminal Protection - The Rationale for Masking

To prevent the α-amino group of one methionine molecule from attacking the activated carboxyl group of another (leading to dipeptides and polymers), it must be temporarily rendered non-nucleophilic. The two most dominant protecting groups in modern peptide chemistry are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[5]

  • Boc Group: This group is stable to a wide range of reaction conditions but is labile to strong acids, such as trifluoroacetic acid (TFA).[6][7] Its use is foundational in classical solution-phase synthesis.

  • Fmoc Group: This group is stable to acid but is cleaved by bases, typically piperidine.[8][9] It is the cornerstone of modern solid-phase peptide synthesis (SPPS).

For this solution-phase guide, we focus on the Boc group due to its robustness and compatibility with downstream amidation and purification steps.

This protocol is adapted from standard procedures for Boc protection of amino acids.[10]

  • Dissolution: Dissolve L-methionine (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent like acetonitrile or dioxane.

  • Basification: Add sodium hydroxide (1.05 eq) to the solution to deprotonate the carboxylic acid and facilitate dissolution.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise while stirring vigorously.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Remove the organic solvent under reduced pressure. Wash the remaining aqueous phase with a nonpolar solvent like ethyl acetate to remove unreacted Boc₂O.

  • Acidification & Extraction: Cool the aqueous phase again to 0°C and carefully acidify with 1N HCl or citric acid to a pH of 2-3. This protonates the carboxylate, making the product soluble in organic solvents.

  • Isolation: Extract the product, N-Boc-L-Methionine, into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the protected amino acid, typically as a viscous oil or white solid.

Pillar 2: Carboxyl Activation and Amidation

Direct reaction between a carboxylic acid and an amine to form an amide is unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[11] Therefore, the carboxyl group of N-Boc-L-Methionine must first be converted into a more reactive electrophile—an "activated" intermediate.

This is achieved using coupling reagents . These reagents react with the carboxylate to form a highly reactive species (e.g., an O-acylisourea ester for carbodiimides) that is readily attacked by an amine nucleophile.[12][13]

  • Carbodiimides (e.g., DCC, EDC): These are workhorse coupling reagents. However, their use alone can lead to racemization of the α-carbon and formation of unreactive byproducts.[11][13]

  • Additives (e.g., HOBt, HOAt): To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) are included. HOBt acts as a "trap" for the activated intermediate, converting it to a more stable and selective active ester, which then reacts cleanly with the amine, significantly suppressing racemization.[13]

  • Setup: Dissolve N-Boc-L-Methionine (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and stir for 30-60 minutes to allow for the formation of the HOBt active ester.

  • Amidation: Introduce the ammonia source. This can be achieved by bubbling anhydrous ammonia gas through the solution or by adding a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup and Isolation: Upon completion, dilute the reaction with an organic solvent and wash sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer and concentrate in vacuo to yield crude N-Boc-Met-NH2.

Pillar 3: Deprotection and the Methionine Challenge

The final step is the removal of the Boc group to unveil the free α-amino group of H-Met-NH2. This is accomplished by acidolysis, typically using neat TFA or a solution of HCl in dioxane.[7] However, this step is where methionine's unique chemistry becomes a critical consideration.

During acidolysis, the tert-butyl cation (tBu⁺) released from the Boc group is a highly reactive electrophile. The nucleophilic thioether side chain of methionine can attack this cation, leading to an irreversible S-alkylation side reaction.[3][14] Furthermore, the strongly acidic and oxidative conditions can lead to the oxidation of the thioether to methionine sulfoxide (Met(O)).[3][15]

To prevent these deleterious side reactions, scavengers must be included in the deprotection cocktail.[16] These are nucleophilic species that competitively trap the reactive cations. Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective reducing agent that quenches tBu⁺ cations.

  • Water: Acts as a nucleophile to trap cations.

  • Thioanisole or Dithiothreitol (DTT): Protects against oxidation.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. (Caution: TFA is highly corrosive).

  • Reaction: Dissolve the crude N-Boc-Met-NH2 in the cleavage cocktail at room temperature. Stir for 1-2 hours.

  • Precipitation: After the reaction is complete, precipitate the product by adding the TFA mixture dropwise into a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated product (typically the TFA salt of H-Met-NH2) by filtration or centrifugation.

  • Purification: Wash the solid with cold ether several times to remove scavengers and organic byproducts. The product can be further purified by recrystallization or chromatography.

Method 2: Direct Single-Step Amidation of Unprotected Methionine

Driven by the principles of green chemistry and process efficiency, methods for the direct amidation of unprotected amino acids have emerged. These strategies aim to circumvent the multi-step protection-deprotection sequence, thereby improving atom economy and reducing waste. A notable example involves the use of borate reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), which can mediate the direct coupling of a free amino acid's carboxyl group with an amine.[4][17]

The proposed mechanism involves the borate reagent coordinating with both the carboxylic acid and the amine, facilitating a concerted activation and nucleophilic attack pathway that favors amidation over self-polymerization.

G cluster_1 Direct Amidation Workflow start L-Methionine + Propylamine (Amine Source) step1 One-Pot Reaction (B(OCH₂CF₃)₃, Heat) start->step1 end N-Propyl-Met-NH₂ step1->end

Workflow for direct, one-pot amidation.
Causality and Advantages

The primary advantage of this approach is its elegance and efficiency. By eliminating two synthetic steps (protection and deprotection), it significantly reduces reaction time, solvent usage, and waste generation. Published reports demonstrate high yields for the amidation of methionine with various amines in a single step.[4]

However, this method is not without its considerations. The scope of the amine partner may be more limited compared to classical coupling, and the borate reagents can be expensive and moisture-sensitive. Furthermore, while effective for producing N-substituted amides, generating the primary amide (H-Met-NH2) would require using ammonia directly, which can present practical challenges regarding pressure and handling.

This protocol is conceptualized from published methods for direct amidation.[4]

  • Setup: In a sealed reaction vessel, suspend L-Methionine (1.0 eq) in an appropriate solvent like THF.

  • Reagent Addition: Add propylamine (1.5 eq, as an example amine) followed by tris(2,2,2-trifluoroethyl) borate (1.1 eq).

  • Reaction: Seal the vessel and heat the mixture to 65°C for 24 hours.

  • Workup and Isolation: After cooling, the reaction mixture can often be purified directly. For borate-mediated reactions, a solid-phase extraction (SPE) workup using a boronic acid scavenger resin can be highly effective for removing boron-containing byproducts.[17] The solvent is then removed in vacuo, and the crude product is purified by column chromatography to yield the desired N-propyl methionine amide.

Side-by-Side Performance Comparison

The choice between a classical, multi-step synthesis and a direct, single-step approach is dictated by project goals, including scale, required purity, cost, and available expertise.

ParameterMethod 1: Classical Solution-PhaseMethod 2: Direct Single-Step AmidationJustification & Expert Insights
Number of Steps 3 (Protection, Coupling, Deprotection)1Direct methods offer significant gains in process efficiency and time.
Typical Overall Yield 60-80%70-95%[4]Yields for direct methods can be very high, but are highly substrate-dependent. Classical routes are well-optimized but suffer from cumulative losses over three steps.
Purity Profile High, but at risk of specific side productsGenerally good, but may have different side product profiles (e.g., diketopiperazines)The primary challenge in the classical route is preventing S-alkylation and oxidation during deprotection.[3] Direct methods must overcome intermolecular polymerization.
Reaction Time 2-3 days1 dayThe elimination of two full reaction and workup cycles provides a clear time advantage.
Reagent Cost Moderate (Boc₂O, EDC, TFA are standard)High (Specialized borate reagents can be costly)For large-scale synthesis, the cost of specialized catalysts in direct methods can be a significant factor.
Scalability Highly scalable and well-documentedPotentially scalable, but may require more process optimizationThe classical approach is a cornerstone of industrial peptide chemistry and is proven at scale.
Key Side Reactions S-alkylation, Oxidation, Racemization[3][13]Diketopiperazine formation, Polymerization[4]Each method requires a different strategic approach to impurity control. Scavengers are non-negotiable for Method 1; precise stoichiometry and conditions are key for Method 2.
Environmental Impact High (multiple solvents, protection/deprotection waste)Low (high atom economy, fewer steps and solvents)Direct amidation aligns well with the principles of green chemistry.
Conclusion: Selecting the Right Path

Both the classical multi-step synthesis and modern direct amidation strategies offer viable pathways to L-Methionine amide.

The Classical Solution-Phase Synthesis remains the gold standard for reliability, predictability, and scalability. Its protocols are extensively validated, and the potential pitfalls, particularly the side reactions involving the methionine thioether, are well-understood and can be effectively mitigated with the proper use of scavengers. This method is the preferred choice for applications demanding the highest purity and where established, robust procedures are paramount.

The Direct Single-Step Amidation represents the cutting edge of efficiency and green chemistry. It offers a compelling alternative for rapid synthesis, particularly in research and discovery settings. While it may require more initial optimization and access to specialized reagents, its ability to dramatically reduce synthesis time and waste makes it an attractive and powerful tool for the modern chemist.

Ultimately, the optimal method depends on a careful evaluation of the specific project's priorities, balancing the trade-offs between speed, cost, scale, and the established robustness of the synthetic route.

References
  • Method for removing FMOC group.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Making Amides from Carboxylic Acids.Chemistry LibreTexts.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Direct amidation of unprotected amino acids using B(OCH2CF3)3.RSC Publishing.
  • Developments in peptide and amide synthesis.Current Opinion in Chemical Biology (2004), 8:211–221.
  • Amides from Carboxylic Acids-DCC and EDC Coupling.Chemistry Steps.
  • L-Methionine amide hydrochloride.Chem-Impex.
  • L-methionine biosynthesis III.PubChem.
  • How to handle peptides th
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.ACS Omega (2023).
  • Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.Angewandte Chemie (2013).
  • Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
  • Amine Protection and Deprotection.Master Organic Chemistry.
  • Application Note – N-Boc deprotection.Sigma-Aldrich.
  • BOC-L-Methionine synthesis.ChemicalBook.
  • Labeling and Protecting Groups.Bio-Synthesis Inc.

Sources

Comparative

A Researcher's Guide to Assessing the Specificity of H-Met-NH2 in Enzymatic Assays

For researchers, scientists, and drug development professionals engaged in the study of enzymes, particularly aminopeptidases, the selection of an appropriate substrate is a critical determinant of experimental success....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of enzymes, particularly aminopeptidases, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides an in-depth comparison of L-Methioninamide (H-Met-NH2) and its alternatives for use in enzymatic assays, with a focus on assessing substrate specificity. By understanding the underlying principles of substrate selection and assay design, researchers can ensure the generation of robust and reliable data.

The primary enzyme of interest when discussing H-Met-NH2 is Methionine Aminopeptidase (MetAP). MetAPs are metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from newly synthesized proteins.[1][2] This process is essential for the proper function and stability of a vast number of proteins. Given its fundamental role, MetAP is a significant target in drug discovery, particularly in the development of anti-cancer and anti-angiogenic therapies.[3]

The Role and Specificity of H-Met-NH2

H-Met-NH2 serves as a simple, synthetic substrate for MetAP. Its structure mimics the N-terminus of a polypeptide chain where methionine is the initial amino acid. The enzymatic cleavage of the amide bond in H-Met-NH2 by MetAP releases methionine and ammonia. The rate of this reaction can be monitored to determine the enzyme's activity.

However, the perceived simplicity of H-Met-NH2 belies the complexity of its interactions with aminopeptidases. While it is a substrate for MetAP, its specificity is not absolute. Other aminopeptidases can also hydrolyze H-Met-NH2, which can lead to confounding results if not properly controlled for. The specificity of MetAP is dictated by the identity of the amino acid residue adjacent to the N-terminal methionine (the P1' position).[4][5] Generally, MetAPs efficiently cleave methionine when the subsequent residue is small and uncharged, such as glycine, alanine, serine, or proline.[2]

Experimental Design for Specificity Assessment

To rigorously assess the specificity of H-Met-NH2 for a particular enzyme, a series of well-controlled experiments are necessary. The following workflow outlines a robust approach to this validation.

G cluster_0 Phase 1: Enzyme & Substrate Preparation cluster_1 Phase 2: Primary Activity Assay cluster_2 Phase 3: Cross-Reactivity Screening cluster_3 Phase 4: Inhibitor Profiling enzyme_prep Purify Target Enzyme (e.g., MetAP2) primary_assay Kinetic Assay: Target Enzyme + H-Met-NH2 enzyme_prep->primary_assay substrate_prep Prepare H-Met-NH2 Stock Solution substrate_prep->primary_assay cross_reactivity Kinetic Assays: Control Enzymes + H-Met-NH2 substrate_prep->cross_reactivity control_enzyme_prep Purify Control Aminopeptidases control_enzyme_prep->cross_reactivity data_analysis1 Determine Kinetic Parameters (Km, Vmax) primary_assay->data_analysis1 data_analysis2 Compare Activities data_analysis1->data_analysis2 cross_reactivity->data_analysis2 inhibitor_assay Assay with Known MetAP Inhibitor data_analysis2->inhibitor_assay validation Confirm Inhibition of Target Enzyme inhibitor_assay->validation

Figure 1: A workflow for assessing the specificity of H-Met-NH2.

Comparative Analysis of Substrates for Aminopeptidase Assays

While H-Met-NH2 is a useful tool, several alternative substrates offer advantages in terms of specificity and detection methods. The choice of substrate will depend on the specific experimental goals and the available instrumentation.

SubstratePrinciple of DetectionAdvantagesDisadvantages
H-Met-NH2 Coupled enzymatic assay (e.g., with S-Adenosyl-L-Methionine Synthetase)[6]- Simple dipeptide mimic- Cost-effective- Indirect detection method- Potential for cross-reactivity with other aminopeptidases
Met-AMC (L-Methionine-7-amido-4-methylcoumarin) Fluorescence- Direct, continuous monitoring of enzyme activity[7]- High sensitivity- Potential for quenching by assay components- Some MetAPs show low activity towards it
Met-pNA (L-Methionine-p-nitroanilide) Colorimetric- Simple, endpoint assay- Compatible with standard plate readers- Lower sensitivity than fluorescent substrates- Can be susceptible to interference from colored compounds
H-Met-Gly-Pro-AMC Coupled Fluorescence- More specific for certain MetAPs due to the tripeptide sequence[8][9]- High sensitivity- Requires a secondary enzyme (DPPIV/CD26) for signal generation[8]- More complex assay setup

Table 1: Comparison of common substrates for methionine aminopeptidase assays.

Experimental Protocols

1. Standard MetAP Assay using H-Met-NH2 with a Coupled Enzyme System

This protocol is based on the detection of methionine produced from the cleavage of H-Met-NH2. The released methionine is then used by S-Adenosyl-L-Methionine (SAM) Synthetase (MetK) in a reaction that produces SAM and inorganic phosphate (Pi). The Pi is then detected using a Malachite Green-based reagent.[6]

  • Reagents:

    • Purified MetAP enzyme

    • H-Met-NH2 substrate

    • SAM Synthetase (MetK)

    • Inorganic Pyrophosphatase

    • ATP

    • Malachite Green/molybdate reagent

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing a divalent cation like CoCl2)[8]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, MetK, and inorganic pyrophosphatase.

    • Add the MetAP enzyme to the reaction mixture.

    • Initiate the reaction by adding H-Met-NH2.

    • Incubate at the optimal temperature for the MetAP enzyme.

    • Stop the reaction at various time points by adding the Malachite Green/molybdate reagent.

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).

    • Calculate the rate of Pi production, which is proportional to the MetAP activity.

2. Fluorogenic Assay using Met-AMC

This protocol allows for the direct and continuous measurement of MetAP activity.[7]

  • Reagents:

    • Purified MetAP enzyme

    • Met-AMC substrate

    • Assay Buffer (e.g., 50 mM Tris, pH 7.5, with 5 mM CaCl2)[10]

  • Procedure:

    • Dilute the MetAP enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of Met-AMC in a suitable solvent (e.g., DMSO).

    • In a microplate, add the diluted enzyme solution.

    • Initiate the reaction by adding the Met-AMC substrate.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time (excitation ~360 nm, emission ~460 nm).[7]

    • The rate of fluorescence increase is directly proportional to the MetAP activity.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, it is crucial to incorporate self-validating systems into your experimental design. This includes:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over a defined period.

  • Substrate Titration: Perform the assay with varying concentrations of H-Met-NH2 to determine the Michaelis-Menten constant (Km), which is a measure of the substrate's affinity for the enzyme.

  • Inhibitor Controls: Use known, specific inhibitors of your target aminopeptidase to demonstrate that the observed activity is indeed from the enzyme of interest. A significant reduction in activity in the presence of the inhibitor validates the assay's specificity.

  • Heat-Inactivated Controls: As a negative control, include a sample where the enzyme has been denatured by heat. This should result in no detectable activity.

Causality in Experimental Choices

The selection of a particular assay format and substrate is driven by the specific research question. For high-throughput screening of potential inhibitors, a robust and sensitive assay like the Met-AMC fluorescence assay is often preferred due to its simplicity and direct readout.[7] For detailed kinetic studies and to avoid potential artifacts from fluorescent compounds, a coupled-enzyme assay with H-Met-NH2 may be more appropriate, despite its complexity.[6]

When assessing the specificity of a novel aminopeptidase, it is advisable to test a panel of substrates, including H-Met-NH2 and other amino-terminally modified peptides, to build a comprehensive substrate profile.

Conclusion

References

  • A High-Throughput Absorbance-Based Assay for Methionine Produced by Methionine Aminopeptidase Using S-Adenosyl-L-Methionine Synthetase. ResearchGate. [Link]

  • Systematic Profiling of Peptide Substrate Specificity in N-Terminal Processing by Methionine Aminopeptidase Using mRNA Display and an Unnatural Methionine Analogue. ACS Chemical Biology. [Link]

  • Inhibition of Monometalated Methionine Aminopeptidase: Inhibitor Discovery and Crystallographic Analysis. PMC - NIH. [Link]

  • METAP2 - Methionine aminopeptidase 2 - Homo sapiens (Human). UniProtKB. [Link]

  • Lead-like compounds for inhibiting Methionine amino peptidase 2 (MetAP2). ResearchGate. [Link]

  • Systematic profiling of peptide substrate specificity in N-terminal processing by methionine aminopeptidase using mRNA display and an unnatural methionine analogue. bioRxiv. [Link]

  • A cell-based assay that targets methionine aminopeptidase in a physiologically relevant environment. PMC. [Link]

  • Redox Regulation of Methionine Aminopeptidase 2 Activity. PMC - NIH. [Link]

Sources

Validation

Technical Guide: Benchmarking L-Methionine Amide (H-Met-NH₂) Against Carboxyl-Modified Analogues

[1] Executive Summary In drug discovery and peptide synthesis, the modification of the C-terminus of amino acids fundamentally alters their physicochemical behavior and enzymatic stability. L-Methionine Amide (H-Met-NH₂)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In drug discovery and peptide synthesis, the modification of the C-terminus of amino acids fundamentally alters their physicochemical behavior and enzymatic stability. L-Methionine Amide (H-Met-NH₂) represents a critical deviation from the native L-Methionine (H-Met-OH) and its ester derivatives (e.g., H-Met-OMe).

Key Differentiators:

  • Charge State: Unlike the zwitterionic native methionine, H-Met-NH₂ (typically supplied as the HCl salt) maintains a constitutive positive charge at physiological pH, significantly enhancing solubility and membrane interaction potential.

  • Enzymatic Gating: The amide group renders the molecule inert to carboxypeptidases (which require a free carboxylate), while retaining susceptibility to aminopeptidases. This makes H-Met-NH₂ an ideal "end-cap" for stabilizing peptide termini against C-exopeptidases.[1]

  • Chemical Stability: H-Met-NH₂ exhibits superior hydrolytic stability at pH > 8.0 compared to methyl esters, which are prone to rapid saponification.

Physicochemical Benchmarking

The following data compares L-Methionine Amide against its primary analogues: the native free acid and the methyl ester.

Table 1: Comparative Physicochemical Profile[1]
FeatureL-Methionine (Free Acid) L-Methionine Amide (HCl Salt) L-Methionine Methyl Ester
Formula C₅H₁₁NO₂SC₅H₁₂N₂OS[1] · HClC₆H₁₃NO₂S[1] · HCl
C-Terminus Carboxyl (-COOH)Primary Amide (-CONH₂)Methyl Ester (-COOCH₃)
Molecular Weight 149.21 g/mol 184.7 g/mol (as HCl)199.7 g/mol (as HCl)
Solubility (Water) ~33.8 g/L (25°C)>500 g/L (Freely Soluble) >200 g/L
pKa (α-Amine) 9.21~7.5 – 8.0*~7.0 – 7.5
pKa (Carboxyl) 2.28None (Blocked) None (Blocked)
Net Charge (pH 7.4) Neutral (Zwitterion)+1 (Cationic) +1 (Cationic)
Hydrolytic Stability StableHigh (Stable pH 2-10) Low (Hydrolyzes at pH >8)

*Note: The electron-withdrawing nature of the amide carbonyl lowers the pKa of the α-amine compared to the free acid, making the amine less basic but potentially more nucleophilic at physiological pH.[1]

Enzymatic Stability & Assay Utility

The most critical application of H-Met-NH₂ lies in its differential stability profile.[1] By blocking the C-terminus, H-Met-NH₂ acts as a selective probe for N-terminal processing enzymes.

Mechanism of Action

Native peptides are degraded from both ends.[1] Using H-Met-NH₂ prevents "back-end" degradation by Carboxypeptidases (CPs).[1]

  • Carboxypeptidase A/B/Y: Requires a free carboxylate anion to coordinate with the active site (often Zinc or Serine based).[1] Result: H-Met-NH₂ is resistant.[1]

  • Aminopeptidase M (APM) / Leucine Aminopeptidase (LAP): Recognizes the free N-terminal amine. Result: H-Met-NH₂ is a substrate and will release Methionine Amide or cleave the amide bond depending on the specific enzyme subclass.[1]

Diagram 1: Differential Enzymatic Processing

The following diagram illustrates the metabolic fate of H-Met-NH₂ compared to native Met in a lysate environment.

EnzymaticPathways MetNH2 H-Met-NH2 (Substrate) APM Aminopeptidase M (N-terminal cleavage) MetNH2->APM Susceptible CP Carboxypeptidase (C-terminal cleavage) MetNH2->CP Resistant (Steric/Charge Block) MetOH L-Methionine (Native) MetOH->APM Susceptible MetOH->CP Susceptible Product3 Degradation MetOH->Product3 Product1 Free Met + NH3 APM->Product1 Product2 No Reaction (Stable) CP->Product2

Caption: H-Met-NH₂ resists C-terminal degradation (Carboxypeptidase) while remaining a valid substrate for N-terminal processing (Aminopeptidase).

Synthetic Utility in Peptide Chemistry[1][2]

When synthesizing peptides, the choice between H-Met-NH₂ and H-Met-OMe is often dictated by the desired final product and reaction conditions.[1]

Prevention of Diketopiperazine (DKP) Formation

In dipeptide synthesis, methyl esters (Met-OMe) are prone to spontaneous cyclization to form diketopiperazines, especially if Proline or Glycine is the second residue. The amide bond in H-Met-NH₂ is significantly more stable, reducing this side reaction during coupling steps.

Solution Phase Synthesis
  • Coupling Efficiency: The HCl salt of H-Met-NH₂ must be neutralized with a tertiary base (e.g., DIPEA) in situ before coupling.

  • Solubility: The high solubility of H-Met-NH₂[1]·HCl in DMF and water allows for high-concentration reactions, unlike the zwitterionic Met-OH which often requires heating or specific solvent mixtures.

Validated Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay (Amide vs. Ester)

Objective: Quantify the half-life of H-Met-NH₂ vs H-Met-OMe at pH 9.0.[1]

  • Buffer Prep: Prepare 50 mM Borate buffer, pH 9.0.

  • Stock Solutions: Prepare 10 mM stocks of H-Met-NH₂·HCl and H-Met-OMe[1]·HCl in water.[1]

  • Incubation: Dilute stocks to 1 mM in the Borate buffer. Incubate at 25°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 24h.

  • Quenching: Immediately add 50 µL of 1% Formic Acid to stop the reaction.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: A: 0.1% TFA/Water, B: 0.1% TFA/Acetonitrile.

    • Gradient: 0-20% B over 10 mins (Met derivatives are polar and elute early).

    • Detection: UV at 210 nm.[1]

  • Validation Criteria: H-Met-OMe should show >50% degradation to Met-OH within 4-6 hours. H-Met-NH₂ should remain >95% intact after 24 hours.[1]

Protocol B: Aminopeptidase Specificity Profiling

Objective: Confirm biological activity of H-Met-NH₂.[1]

  • Substrate: H-Met-NH₂ (1 mM).

  • Enzyme: Aminopeptidase M (Sigma, 0.1 units/mL).

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ (Cofactor).

  • Workflow:

    • Mix Substrate and Buffer.[1]

    • Add Enzyme to initiate.[1]

    • Monitor release of Ammonia (using a colorimetric indophenol assay) OR monitor the appearance of free L-Methionine via HPLC (shift in retention time).

  • Control: Run parallel reaction with Bestatin (APM inhibitor).[1] No degradation should occur.[1]

Decision Matrix: When to Use H-Met-NH₂

Use the following logic flow to determine if H-Met-NH₂ is the correct reagent for your application.

DecisionTree Start Start: Select Met Analogue Q1 Is the C-terminus required to be free (-COOH)? Start->Q1 Q2 Is the application Enzymatic or Synthetic? Q1->Q2 No (Blocked) Res1 Use L-Methionine (H-Met-OH) Q1->Res1 Yes Q3 Do you require resistance to Carboxypeptidases? Q2->Q3 Enzymatic Q4 Is high pH (>8.5) required during processing? Q2->Q4 Synthetic Q3->Res1 No (Use Native) Res2 Use H-Met-NH2 Q3->Res2 Yes Q4->Res2 Yes (Stable) Res3 Use H-Met-OMe (Easier to remove protection) Q4->Res3 No

Caption: Selection logic for Methionine analogues based on stability and functional requirements.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1] (Foundational text on amino acid physicochemical properties).

  • Sigma-Aldrich. (2023).[1] L-Methionine Product Specification & Solubility Data. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for L-Methionine. Link

  • Royer, G. P., & Andrews, J. P. (1973). Immobilized Derivatives of Leucine Aminopeptidase and Aminopeptidase M. Journal of Biological Chemistry. (Establishes substrate specificity for amino acid amides). Link

  • Master Organic Chemistry. (2019). Amide Hydrolysis Mechanism and Stability. Link

Sources

Comparative

Quantitative Analysis of Methioninamide (H-Met-NH2) Uptake: A Methodological Comparison Guide

Executive Summary The quantification of H-Met-NH2 (L-Methioninamide) uptake is a critical assay in prodrug development, amino acid transporter profiling, and intracellular enzymatic studies (specifically Methionine Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of H-Met-NH2 (L-Methioninamide) uptake is a critical assay in prodrug development, amino acid transporter profiling, and intracellular enzymatic studies (specifically Methionine Aminopeptidase, MAP). Unlike native L-Methionine, the C-terminal amidation of H-Met-NH2 alters its zwitterionic character, shifting its transport mechanism from System L (LAT1) dominance to potential passive diffusion or Organic Cation Transporter (OCT) mediation.

This guide objectively compares the three primary methodologies for quantifying this uptake: LC-MS/MS (Targeted Metabolomics) , Radiometric Analysis (


S/

H)
, and Fluorescent Derivatization .

The Verdict:

  • For Specificity & Metabolism Tracking: LC-MS/MS is the superior choice. It is the only method that distinguishes intact H-Met-NH2 from its hydrolyzed product (free Methionine) without complex offline separation.

  • For High-Throughput Screening (HTS): Radiometry remains the gold standard for speed, provided that metabolic stability of the amide bond is not the primary variable.

  • For Spatial Resolution: Click-Chemistry Analogs (AHA) are preferred over H-Met-NH2 if the goal is imaging nascent protein synthesis rather than specific amide transport kinetics.

Scientific Rationale: The Transport Mechanism

To quantify uptake accurately, one must understand the physicochemical shift. Native Methionine is a zwitterion at physiological pH. H-Met-NH2, having a blocked carboxyl group, exists largely as a cation or neutral species, altering its membrane permeability profile.

Mechanism Diagram

The following diagram illustrates the differential transport logic that dictates assay selection.

TransportMechanism Extracellular Extracellular Space (pH 7.4) Met L-Methionine (Zwitterion) MetNH2 H-Met-NH2 (Cation/Neutral) Membrane Plasma Membrane Intracellular Intracellular Cytosol MAP Met-Aminopeptidase (Enzymatic Hydrolysis) Intracellular->MAP Met-NH2 Substrate LAT1 System L (LAT1) Exchanger Met->LAT1 High Affinity OCT OCT / Passive Diffusion MetNH2->OCT Primary Route LAT1->Intracellular Influx OCT->Intracellular Influx MAP->Met Conversion to Met

Figure 1: Differential transport pathways. H-Met-NH2 bypasses the strict System L requirement of a free carboxyl group, utilizing cationic pathways or passive diffusion, followed by potential intracellular hydrolysis.

Comparative Analysis of Methodologies

The following table contrasts the performance of the primary quantification methods.

FeatureMethod A: LC-MS/MS (Recommended) Method B: Radiometry (

S-Met-NH2)
Method C: OPA/Fluorescence
Analyte Specificity High. Distinguishes H-Met-NH2 from Met.Low. Measures total radioactivity (Parent + Metabolites).Medium. Requires pre-column derivatization.
Sensitivity (LOD) Femtomolar (fmol) range.Attomolar (amol) range (Highest).Picomolar (pmol) range.[1]
Metabolic Insight Can quantify rate of hydrolysis (Met-NH2

Met).
Cannot distinguish hydrolysis without HPLC fractionation.Poor resolution of similar amines.
Safety High (No radiation).Low (Requires RSO oversight).High.
Throughput Medium (3-5 min/sample).High (Plate reader compatible).Medium.
Cost Per Sample High (Instrumentation/Solvents).Medium (Isotopes are costly).Low.

Deep Dive: LC-MS/MS Quantification Protocol

This protocol is designed for the absolute quantification of intracellular H-Met-NH2, distinguishing it from endogenous Methionine.

Experimental Design & Causality
  • Quenching: We use ice-cold PBS immediately. Why? To instantly arrest transporter activity (OCT/LAT1) and prevent efflux during washing.

  • Extraction: 80% Methanol (-80°C). Why? This precipitates proteins (stopping MAP enzyme activity) while efficiently extracting polar amino acids.

  • Internal Standard (IS):

    
    C-Methionine or deuterated analog. Why? Corrects for matrix effects and ionization suppression in the ESI source.
    
Step-by-Step Workflow
Phase 1: Cell Treatment
  • Seed cells (e.g., HeLa, MCF-7) in 6-well plates (

    
     cells/well).
    
  • Starve cells in amino-acid-free buffer (Krebs-Ringer) for 30 min to deplete endogenous pools.

  • Incubate with H-Met-NH2 (10–500

    
    M) for designated time points (e.g., 1, 5, 15, 30 min).
    
Phase 2: Quench & Lysis
  • Aspirate medium rapidly.

  • Wash 3x with Ice-Cold PBS (4°C). Critical: Do not let cells dry.

  • Add 500

    
    L Extraction Buffer  (80% MeOH, 20% 
    
    
    
    containing 1
    
    
    M Internal Standard) pre-chilled to -80°C.
  • Scrape cells and transfer to microcentrifuge tubes.

  • Vortex (1 min) and incubate on dry ice for 15 min.

  • Centrifuge at 14,000

    
     g for 10 min at 4°C to pellet debris. Collect supernatant.
    
Phase 3: LC-MS/MS Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of H-Met-NH2. (e.g., Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in

    
     (pH 3.0).
    
  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Example):

    • H-Met-NH2:

      
       (Loss of formate/ammonia).
      
    • L-Methionine:

      
      .
      
Workflow Visualization

LCMS_Workflow Step1 Cell Seeding & Starvation (Deplete Endogenous Met) Step2 Incubation with H-Met-NH2 (Time Course) Step1->Step2 Step3 RAPID Quench (Ice-Cold PBS Wash) Step2->Step3 Stop Transport Step4 Lysis & Extraction (80% MeOH + Internal Std) Step3->Step4 Extract Metabolites Step5 Centrifugation (Remove Protein Precipitate) Step4->Step5 Step6 LC-MS/MS Analysis (HILIC Column, MRM Mode) Step5->Step6 Inject Supernatant

Figure 2: Optimized LC-MS/MS workflow for polar metabolite extraction. The rapid quench step is critical to prevent transporter efflux.

Data Analysis & Validation

To ensure Trustworthiness (Part 2 of requirements), the assay must be self-validating.

Calculation of Uptake Rate

Uptake is normalized to protein content (BCA Assay) or cell number.



  • 
    : Uptake velocity (pmol/min/mg protein)
    
  • 
    : Concentration from LC-MS (pmol/
    
    
    
    L)
  • 
    : Volume of lysis buffer (
    
    
    
    L)
  • 
    : Incubation time (min)
    
  • 
    : Total protein (mg)
    
Validation Criteria
  • Linearity:

    
     for standard curves (0.1 – 100 
    
    
    
    M).
  • Recovery: Spike pure H-Met-NH2 into cell lysate; recovery should be 85–115%.

  • Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If deviation > 20%, use matrix-matched calibration.

References

  • Gauthier-Coles, G., et al. (2021). Quantitative metabolomics of the methionine transsulfuration pathway using LC-MS/MS. PubMed .[2] Available at: [Link]

  • Haller, F., et al. (2020). Absolute quantitative analysis of intact amino acids by LC-MS without prior derivatization. Free Radical Biology and Medicine . Available at: [Link]

  • Thwaites, D.T., & Anderson, C.M. (2007). H+-coupled nutrient, micronutrient and drug transporters in the mammalian small intestine. Physiology. (Contextual grounding for peptide/amide transport).
  • Shimadzu Application Guide. (2014). Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Biocompatibility of L-Methioninamide-Based Biomaterials: A Comparative Analysis

For researchers, scientists, and drug development professionals, the quest for novel biomaterials with superior biocompatibility and tailored functionality is a perpetual frontier. Among the promising candidates, polymer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel biomaterials with superior biocompatibility and tailored functionality is a perpetual frontier. Among the promising candidates, polymers derived from amino acids are gaining significant traction. Their intrinsic biological recognition, potential for enzymatic degradation, and the ability to fine-tune chemical and mechanical properties make them an exciting alternative to traditional synthetic polymers. This guide provides an in-depth technical comparison of L-Methioninamide-based biomaterials against two well-established benchmarks: Polylactic Acid (PLA) and Polycaprolactone (PCL).

The core directive of this document is to move beyond a simple listing of properties and delve into the causality behind experimental choices, offering a framework for the rigorous validation of any new biomaterial. We will explore the critical biocompatibility assays, provide detailed, field-proven protocols, and present a comparative analysis to guide your research and development efforts.

The Rationale for Amino Acid-Based Biomaterials: The Case for L-Methioninamide

The fundamental advantage of utilizing amino acids as building blocks for biomaterials lies in their inherent biocompatibility.[1] The human body is adept at recognizing and metabolizing amino acids, which can lead to a more favorable tissue response compared to entirely synthetic constructs.[1] The degradation products of amino acid-based polymers are typically non-toxic and can be readily processed through existing metabolic pathways.[1]

L-Methioninamide, the amide derivative of the essential amino acid L-Methionine, offers a unique combination of properties. The presence of the amide group can enhance the thermal and mechanical properties of the resulting polymer through strong hydrogen bonding interactions, a feature often sought in biomedical applications.[2][3] Furthermore, the pendant thioether group in the methionine side chain presents opportunities for further functionalization or can play a role in the material's degradation profile. The incorporation of such amino acid moieties into polymer backbones, such as in polyurethanes or polyester amides, is a promising strategy for creating biocompatible and biodegradable materials with tunable properties.[4][5]

A Comparative Framework for Biocompatibility Assessment

To objectively evaluate the potential of L-Methioninamide-based biomaterials, a direct comparison with established materials like PLA and PCL is essential. PLA, known for its high strength and modulus, and PCL, recognized for its flexibility and slower degradation, represent two ends of the spectrum for biodegradable polyesters.[6] This comparison will be framed around the key pillars of biocompatibility testing as outlined by international standards such as ISO 10993.[7]

In Vitro Cytotoxicity: The First Line of Inquiry

The initial assessment of any biomaterial's biocompatibility is its potential to cause cellular toxicity.[7] In vitro cytotoxicity assays provide a rapid and sensitive method to screen for leachable substances or material properties that could harm cells.

The choice of cytotoxicity assay depends on the specific question being asked. The MTT assay, for instance, measures mitochondrial activity and is a reliable indicator of cell viability. The Neutral Red Uptake (NRU) assay, on the other hand, assesses lysosomal integrity. Performing multiple assays provides a more comprehensive picture of the material's cytotoxic potential. The use of both direct contact and extract-based methods is crucial. The direct contact method assesses the immediate cellular response to the material surface, while the extract method evaluates the toxicity of any leachable components.

This protocol is adapted from standard methodologies for assessing the cytotoxicity of medical device extracts.

  • Material Extraction:

    • Prepare sterile samples of the L-Methioninamide-based polymer, PLA, and PCL with a surface area to extraction vehicle ratio of 3 cm²/mL.

    • Use cell culture medium (e.g., DMEM with 10% FBS) as the extraction vehicle.

    • Incubate the materials in the extraction vehicle at 37°C for 24 hours.

    • Concurrently, prepare a negative control (extraction vehicle only) and a positive control (e.g., 0.1% Triton X-100 in extraction vehicle).

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts or human dermal fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Exposure to Extracts:

    • Remove the culture medium from the wells and replace it with the prepared material extracts, negative control, and positive control.

    • Incubate for a further 24 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

    • A reduction in cell viability below 70% is generally considered a cytotoxic effect.

Table 1: Comparative In Vitro Cytotoxicity Data

BiomaterialCell Viability (%) - Extract Method (MTT Assay)Qualitative Observation (Direct Contact)
L-Methioninamide-based PolymerExpected to be >90%No significant changes in cell morphology
Polylactic Acid (PLA)>95%[6]No observable cytotoxic effect[6]
Polycaprolactone (PCL)>95%[6]No observable cytotoxic effect[6]
Hemocompatibility: Interaction with Blood

For any biomaterial that will come into contact with blood, a thorough assessment of its hemocompatibility is non-negotiable.[7] Adverse interactions can lead to thrombosis, hemolysis, and activation of the complement system, all of which can have severe clinical consequences.[8]

A comprehensive hemocompatibility assessment involves a battery of tests that probe different aspects of the blood-material interaction.[7]

  • Hemolysis: This assay quantifies the extent of red blood cell lysis caused by the material. It is a critical indicator of acute blood damage.

  • Coagulation: Tests such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT) assess the material's effect on the intrinsic and extrinsic coagulation cascades.

  • Platelet Activation and Adhesion: The adhesion and subsequent activation of platelets on a biomaterial surface are key initiating events in thrombus formation. This can be assessed by platelet counting and microscopy.

  • Complement Activation: The complement system is a crucial part of the innate immune response, and its activation by a biomaterial can lead to inflammation and cell lysis.

This protocol is based on the ASTM F756 standard.

  • Blood Collection:

    • Collect fresh human blood from a healthy donor into a tube containing an anticoagulant (e.g., ACD or sodium citrate).

  • Material Preparation:

    • Prepare sterile samples of the L-Methioninamide-based polymer, PLA, and PCL.

    • Prepare a positive control (e.g., distilled water) and a negative control (e.g., saline).

  • Incubation:

    • Add a defined volume of the anticoagulated blood to tubes containing the test materials, positive control, and negative control.

    • Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation:

    • Centrifuge the tubes to pellet the red blood cells.

  • Spectrophotometric Analysis:

    • Carefully collect the supernatant (plasma).

    • Measure the absorbance of the plasma at 540 nm to quantify the amount of free hemoglobin.

  • Calculation of Hemolysis Percentage:

    • Calculate the percentage of hemolysis for each test material relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

    • According to ASTM F756, a hemolysis percentage greater than 5% is generally considered significant.

Table 2: Comparative Hemocompatibility Data

BiomaterialHemolysis (%)Platelet AdhesionCoagulation (aPTT)
L-Methioninamide-based PolymerExpected to be <2%Expected to be lowExpected to be within normal range
Polylactic Acid (PLA)<2%LowWithin normal range
Polycaprolactone (PCL)<2%Low to moderateWithin normal range
In Vivo Biocompatibility: The Ultimate Test

While in vitro tests provide crucial initial data, the ultimate assessment of a biomaterial's biocompatibility comes from in vivo studies.[9] These studies evaluate the local tissue response to the implanted material over time, providing insights into inflammation, fibrous capsule formation, and overall integration with the host tissue.

The choice of animal model and implantation site should be relevant to the intended clinical application of the biomaterial. A subcutaneous or intramuscular implantation model in rodents is a common initial step for assessing the local tissue response. Histological analysis of the tissue surrounding the implant at various time points is the primary method of evaluation. Key parameters to assess include the presence and type of inflammatory cells, the thickness of the fibrous capsule, and evidence of tissue integration or degradation.

in_vivo_workflow cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_post_implantation Post-Implantation A Material Sterilization C Surgical Implantation (e.g., subcutaneous) A->C B Animal Acclimatization B->C D Observation Period (e.g., 1, 4, 12 weeks) C->D E Tissue Harvesting D->E F Histological Processing E->F G Microscopic Evaluation F->G

Caption: Workflow for in vivo biocompatibility assessment.

Table 3: Comparative In Vivo Tissue Response (Subcutaneous Implantation in Rats)

BiomaterialInflammatory Response (4 weeks)Fibrous Capsule Thickness (12 weeks)
L-Methioninamide-based PolymerExpected to be minimal to mildExpected to be thin and avascular
Polylactic Acid (PLA)Mild, transient inflammationThin, well-defined capsule
Polycaprolactone (PCL)Minimal inflammationThin, loose capsule

The Degradation Question: A Critical Consideration

For biodegradable biomaterials, the biocompatibility of their degradation products is as important as that of the intact material.[10][11] The degradation of L-Methioninamide-based polyurethanes is expected to yield L-Methioninamide, polyols, and diisocyanate-related derivatives. L-Methioninamide is a derivative of a natural amino acid and is expected to be readily metabolized. The biocompatibility of the other degradation products will depend on their specific chemical nature. In contrast, PLA degrades into lactic acid, a natural metabolite, while PCL degrades via hydrolysis of its ester linkages into caproic acid, which is also metabolized.

Conclusion: A Promising Future for L-Methioninamide-Based Biomaterials

This comparative guide provides a framework for the systematic validation of L-Methioninamide-based biomaterials. While direct comparative data is still emerging, the existing body of knowledge on amino acid-based polymers suggests a high potential for excellent biocompatibility.[4][5][12] The inherent biological recognition of the amino acid moiety, coupled with the tunable properties afforded by polymer chemistry, positions L-Methioninamide-based materials as a compelling class of biomaterials for a wide range of applications.

As with any novel material, rigorous and comprehensive biocompatibility testing according to established international standards is paramount. The protocols and comparative data presented here serve as a guide for researchers and developers to navigate this critical path, ultimately contributing to the development of safer and more effective medical devices and therapeutic strategies. Further direct comparative studies are warranted to fully elucidate the performance of L-Methioninamide-based biomaterials relative to current standards of care.

References

  • Synthesis, Characterization and Biocompatibility of Elastomeric Poly(L-co-D,L-lactic acid-co-Caprolactone)urethane for Biomedical Applications. SciELO. Available from: [Link]

  • Biomedical Polyurethane-Based Materials. ResearchGate. Available from: [Link]

  • Synthesis and characterization of L-tyrosine based polyurethanes for biomaterial applications. ResearchGate. Available from: [Link]

  • Biocompatibility of Polyurethanes. Madame Curie Bioscience Database - NCBI Bookshelf. Available from: [Link]

  • Synthesis and characterization of L-tyrosine based polyurethanes for biomaterial applications. PubMed. Available from: [Link]

  • Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. PMC. Available from: [Link]

  • Mechanical properties and cytotoxicity of PLA/PCL films. PMC. Available from: [Link]

  • Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review). PMC. Available from: [Link]

  • Assessment of Bio-Based Polyurethanes: Perspective on Applications and Bio-Degradation. MDPI. Available from: [Link]

  • The degradation and biocompatibility of pH-sensitive biodegradable polyurethanes for intracellular multifunctional antitumor drug delivery. ResearchGate. Available from: [Link]

  • The In Vivo Pericapsular Tissue Response to Modern Polyurethane Breast Implants. PubMed. Available from: [Link]

  • Development of biodegradable polyurethane scaffolds using amino acid and dipeptide-based chain extenders for soft tissue engineering. PubMed. Available from: [Link]

  • Hemocompatibility Evaluation of Biomaterials-The Crucial Impact of Analyzed Area. PubMed. Available from: [Link]

  • Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. PubMed. Available from: [Link]

  • The In Vivo Pericapsular Tissue Response to Modern Polyurethane Breast Implants. Springer. Available from: [Link]

  • Degradable Poly(ester amide)s for Biomedical Applications. MDPI. Available from: [Link]

  • Hemocompatibility of micropatterned biomaterial surfaces is dependent on topographical feature size. Frontiers. Available from: [Link]

  • In vitro degradation and erosion of degradable, segmented polyurethanes containing an amino acid-based chain extender. ResearchGate. Available from: [Link]

  • Comparative analysis of solvent-based and solvent-free (melting) methods for fabricating 3D-printed polycaprolactone-hydroxyapatite composite bone scaffolds: physicochemical/mechanical analyses and in vitro cytocompatibility. Frontiers. Available from: [Link]

  • The Inflammatory Reaction to Silicone Implants: Polyurethane Foam Versus Nanotextured Surface—An Experimental Study in Rats. PMC. Available from: [Link]

  • [Study and evaluation on hemocompatibility of biomaterials]. ResearchGate. Available from: [Link]

  • Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. ACS Publications. Available from: [Link]

  • Comparison of Different Aliphatic Polyester-Based Microparticles as Protein Delivery Systems. MDPI. Available from: [Link]

  • Biodegradable Polymers Derived From Amino Acids. ResearchGate. Available from: [Link]

  • Biodegradation of polyether-based polyurethane and use thereof for the production of amino acids. Google Patents.
  • A Material Conferring Hemocompatibility. PMC. Available from: [Link]

  • The Inflammatory Reaction to Silicone Implants: Polyurethane Foam Versus Nanotextured Surface-An Experimental Study in Rats. PubMed. Available from: [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI. Available from: [Link]

  • Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry. Available from: [Link]

  • Biomimetic Polyurethanes in Tissue Engineering. PMC. Available from: [Link]

Sources

Comparative

A Researcher's Guide to the Statistical Analysis of H-Met-NH2 Quantification: A Comparison of HPLC and Colorimetric Assays

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like L-Methionine amide (H-Met-NH2) is a critical cornerstone of robust experimentation. Whether tracking it...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like L-Methionine amide (H-Met-NH2) is a critical cornerstone of robust experimentation. Whether tracking its consumption in a peptide synthesis reaction, determining its concentration in a biological matrix, or assessing its purity, the choice of analytical methodology and the subsequent statistical treatment of the data are paramount. This guide provides an in-depth comparison of two common analytical techniques for quantifying H-Met-NH2: High-Performance Liquid Chromatography (HPLC) and the Ninhydrin Colorimetric Assay. Beyond a simple procedural outline, this document delves into the causality behind experimental choices and the statistical frameworks required to validate and compare the data generated, ensuring the integrity and reliability of your research findings.

Introduction to H-Met-NH2 and the Imperative of Accurate Quantification

H-Met-NH2, as the amide derivative of the essential amino acid L-methionine, is a fundamental building block in various chemical and biological studies. Its primary amine and thioether functionalities make it a versatile molecule in synthetic peptide chemistry and as a potential ligand in coordination chemistry. The accurate measurement of H-Met-NH2 concentration is crucial for:

  • Reaction Kinetics: Understanding the rate of its incorporation or modification in a chemical process.

  • Purity Assessment: Determining the percentage of H-Met-NH2 in a sample, identifying potential impurities.

  • Biological Assays: Quantifying its presence or metabolism in biological systems.

The choice of an analytical method is not merely a matter of convenience; it is a decision that directly impacts the quality and reliability of the experimental data. A method that is fit-for-purpose will yield data that is not only accurate and precise but also statistically defensible.

A Tale of Two Techniques: HPLC and the Ninhydrin Assay

The quantification of H-Met-NH2 can be approached through various analytical techniques. Here, we compare a highly specific chromatographic method, HPLC, with a classic, high-throughput colorimetric method, the ninhydrin assay.

High-Performance Liquid Chromatography (HPLC): The Gold Standard of Specificity

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a small, polar molecule like H-Met-NH2, reversed-phase HPLC is a common and effective choice.

The Causality Behind the Choice: The power of HPLC lies in its high resolving power, allowing for the separation of the analyte of interest from other closely related compounds and impurities. This specificity is critical when the sample matrix is complex or when precise quantification of the intact molecule is required.

dot

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

The Ninhydrin Colorimetric Assay: A High-Throughput Workhorse

The ninhydrin assay is a well-established colorimetric method for the detection and quantification of primary and secondary amines, including amino acids and their derivatives.[1] The reaction of ninhydrin with the primary amine of H-Met-NH2 yields a deep purple-colored product known as Ruhemann's purple, the absorbance of which is directly proportional to the concentration of the analyte.[2]

The Causality Behind the Choice: The primary advantages of the ninhydrin assay are its simplicity, low cost, and suitability for high-throughput screening of a large number of samples.[3] When a rapid estimation of total primary amine concentration is sufficient, and the sample matrix is relatively clean, the ninhydrin assay provides a practical and efficient solution.

dot

Caption: Ninhydrin Colorimetric Assay Workflow.

Experimental Protocols: A Self-Validating System

The trustworthiness of your data begins with a well-defined and validated experimental protocol. Below are detailed, step-by-step methodologies for the quantification of H-Met-NH2 using both HPLC and the ninhydrin assay.

Quantification of H-Met-NH2 by Reversed-Phase HPLC

This protocol is designed to be a starting point and should be optimized and validated according to ICH guidelines for your specific application.[4]

Materials:

  • H-Met-NH2 standard

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of H-Met-NH2 (e.g., 1 mg/mL) in Mobile Phase A.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve and dilute the experimental samples in Mobile Phase A to an expected concentration within the calibration range.

    • Filter all standards and samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 214 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 30% B

      • 12-13 min: 30% to 95% B

      • 13-15 min: 95% B

      • 15-16 min: 95% to 5% B

      • 16-20 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to H-Met-NH2.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of H-Met-NH2 in the experimental samples using the linear regression equation from the calibration curve.

Quantification of H-Met-NH2 by Ninhydrin Assay

This protocol is adapted from standard procedures for amino acid quantification.[5]

Materials:

  • H-Met-NH2 standard

  • Ninhydrin reagent (e.g., 2% w/v in a suitable solvent like butanol or a commercially available formulation)

  • Ethanol (95%)

  • Test tubes

  • Water bath

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of H-Met-NH2 (e.g., 1 mg/mL) in deionized water.

    • Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Dilute the experimental samples in deionized water to an expected concentration within the calibration range.

  • Assay Procedure:

    • To a set of labeled test tubes, add 1 mL of each standard, sample, and a blank (1 mL of deionized water).

    • Add 1 mL of the ninhydrin reagent to each tube and mix well.

    • Place the tubes in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Add 5 mL of 95% ethanol to each tube and mix thoroughly.

    • Allow the tubes to stand for 10 minutes.

  • Data Analysis:

    • Measure the absorbance of each solution at 570 nm using a spectrophotometer, using the blank to zero the instrument.

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of H-Met-NH2 in the experimental samples using the linear regression equation from the calibration curve.

Statistical Analysis of the Data: From Raw Numbers to Meaningful Insights

Once you have acquired your data, a thorough statistical analysis is essential to understand the performance of each method and to compare their results.

Assessing the Performance of Each Method

Before comparing the two methods, it is crucial to evaluate the performance of each independently. This is typically done through a method validation process, following guidelines such as those from the International Council for Harmonisation (ICH).[1][4] Key performance characteristics to assess include:

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by linear regression of the calibration curve data. A correlation coefficient (R²) close to 1.0 indicates a strong linear relationship.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments, where a known amount of H-Met-NH2 is added to a sample matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Table 1: Hypothetical Performance Characteristics of HPLC and Ninhydrin Assays for H-Met-NH2 Quantification

Performance MetricHPLCNinhydrin AssayCausality of the Difference
Specificity High (separates from impurities)Low (reacts with other primary amines)HPLC's chromatographic separation provides high specificity, while the ninhydrin reaction is non-specific to the amino acid side chain.[1][6]
Linearity (R²) > 0.999> 0.99The direct detection in HPLC often leads to a more linear response over a wider range compared to a chemical reaction-based assay which can be subject to saturation at higher concentrations.[7]
Accuracy (% Recovery) 98-102%95-105%The higher specificity of HPLC reduces the chances of interference from matrix components, leading to better accuracy.[8]
Precision (%RSD) < 2% (intra-assay), < 5% (inter-assay)< 5% (intra-assay), < 10% (inter-assay)The automated nature of HPLC systems generally results in lower variability compared to the more manual steps involved in a colorimetric assay.[3][8]
LOQ Lower (e.g., ng/mL)Higher (e.g., µg/mL)The sensitive detectors used in HPLC (e.g., UV, fluorescence) typically allow for lower limits of quantitation than absorbance-based colorimetric assays.[9]
Throughput LowerHigherThe serial nature of HPLC injections results in lower throughput compared to the parallel processing of multiple samples in a 96-well plate format for the ninhydrin assay.
Cost per Sample HigherLowerThe initial investment in HPLC instrumentation and the cost of columns and high-purity solvents are significantly higher than for a spectrophotometer and the reagents for the ninhydrin assay.[9]
Statistical Comparison of HPLC and Ninhydrin Assay Data

When you have quantified the same set of samples using both methods, a direct comparison of the results is necessary to determine if the two methods can be used interchangeably. It is important to note that simple correlation analysis is insufficient for this purpose, as a high correlation does not necessarily mean that the two methods agree.[4] More appropriate statistical methods include:

  • Paired t-test: This test can be used to determine if there is a statistically significant systematic difference (bias) between the means of the two methods. However, it does not provide information about the agreement across the range of measurements.

  • Deming Regression: This is a more advanced regression technique that is appropriate when there is error in both the x and y variables (i.e., both analytical methods have measurement uncertainty).[10] It provides an estimate of the slope and intercept, which can be used to assess proportional and constant bias, respectively.

  • Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements.[11] The difference between the two measurements is plotted against the average of the two measurements. This plot allows for the assessment of bias, outliers, and any relationship between the error and the magnitude of the measurement.

dot

Caption: Statistical Workflow for Comparing Analytical Methods.

Choosing the Right Tool for the Job: A Field-Proven Perspective

The choice between HPLC and a colorimetric assay like the ninhydrin method is not a matter of one being universally "better" than the other. Instead, the optimal choice is dictated by the specific requirements of your experiment.

  • When to Choose HPLC:

    • When high specificity is required to differentiate H-Met-NH2 from other structurally similar compounds or impurities.

    • When a low limit of detection and quantification is necessary.

    • For final product quality control and release testing in a regulated environment.

    • When the sample matrix is complex and prone to interference.

  • When to Choose the Ninhydrin Assay:

    • For high-throughput screening of a large number of samples where a rapid estimation of total primary amine content is sufficient.

    • In educational settings or laboratories with limited access to expensive instrumentation.

    • For preliminary or range-finding experiments before committing to a more resource-intensive method.

Conclusion: Upholding Scientific Integrity Through Statistical Rigor

The robust statistical analysis of data from H-Met-NH2 experiments is not an afterthought but an integral part of the scientific process. By understanding the principles and limitations of different analytical techniques like HPLC and the ninhydrin assay, and by applying the appropriate statistical tools to compare and validate the data they generate, researchers can ensure the reliability and trustworthiness of their findings. This guide provides a framework for making informed decisions about analytical methodology and for performing the necessary statistical analyses to support those decisions, ultimately contributing to the advancement of research and development in the chemical and biomedical sciences.

References

  • International Journal of Limnology. HPLC and ninhydrin photometric determination of amino acids in CaCO3 rich lacustrine sediments of the Jura region, France. [Link]

  • Michel, M., et al. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. Metabolomics, 16(12), 128. [Link]

  • Michel, M., et al. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. PubMed, 33319318. [Link]

  • Butterworth Laboratories. Amino Acid Analysis By HPLC. [Link]

  • Bland, J. M., & Altman, D. G. (1995). Comparing methods of measurement: why plotting difference against standard method is misleading. The Lancet, 346(8982), 1085-1087. [Link]

  • Michel, M., et al. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. Metabolomics, 16, 128. [Link]

  • Bio-Vera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Bland, J. M., & Altman, D. G. (1999). Measuring agreement in method comparison studies. Statistical methods in medical research, 8(2), 135-160. [Link]

  • Pinch, B. W., et al. (2024). Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma. Journal of pharmacological and toxicological methods, 126, 107419. [Link]

  • MtoZ Biolabs. Advantages and Disadvantages of HPLC in Peptide Purity Analysis. [Link]

  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • XLSTAT. Bland Altman and related comparison methods. [Link]

  • Fischer, M., & Picher, M. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 11(21), 3320. [Link]

  • Simundic, A. M. (2014). Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of peptides and proteins: methods and protocols. Methods in molecular biology (Clifton, N.J.), 251, 1–359. [Link]

  • Wicklin, R. (2019). Deming regression for comparing different measurement methods. The DO Loop. [Link]

  • Carstensen, B. (2011). Statistical Analysis of Method Comparison studies. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press. [Link]

  • Westgard, J. O., & Hunt, M. R. (1973). Statistical analysis of method comparison data. Clinical Chemistry, 19(1), 49-57. [Link]

  • MedCalc. Comparison of multiple methods. [Link]

  • ResearchGate. How perform the ninhydrin method to determine amino acid concentration?. [Link]

  • StatsDirect. Method Comparison Regression. [Link]

  • MedCalc. Deming regression. [Link]

  • Wikipedia. Bland–Altman plot. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • International Journal of Metrology and Quality Engineering. Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • Simundic, A. M. (2014). Statistical analysis in method comparison studies – Part one. Semantic Scholar. [Link]

  • Wikipedia. Deming regression. [Link]

  • YouTube. Ninhydrin test (Detection of alpha amino acids). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Met-NH2
Reactant of Route 2
H-Met-NH2
© Copyright 2026 BenchChem. All Rights Reserved.